molecular formula C12H14O5 B3117641 Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate CAS No. 22511-42-8

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No.: B3117641
CAS No.: 22511-42-8
M. Wt: 238.24 g/mol
InChI Key: XURJYWPXVPKIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, with the CAS number 22511-42-8, is a high-purity chemical compound supplied for research and development purposes. This reagent has a molecular formula of C 12 H 14 O 5 and a molecular weight of 238.24 g/mol . Its structure features both benzoate and ethoxyacetate functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Methyl benzoate derivatives are extensively studied as key intermediates for the development of pharmaceutical products due to their diverse biological activities . Specifically, structurally related compounds have been investigated for their significant antifungal and antimicrobial properties . Furthermore, research into similar molecular frameworks has explored potential applications as diuretic, anticancer, and antianaphylactic agents , highlighting the importance of this chemical class in drug discovery . The primary value of this compound lies in its use as a versatile building block for the synthesis of more complex, biologically active molecules. Researchers utilize this compound to develop novel compounds for pharmacological screening and to study structure-activity relationships. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(13)8-17-10-7-5-4-6-9(10)12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJYWPXVPKIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279011
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22511-42-8
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22511-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate , a critical diester intermediate used in the development of benzofuran derivatives and pharmaceutical scaffolds. The protocol focuses on a robust Williamson Ether Synthesis , optimized for reproducibility, safety, and scalability.

Unlike generic procedures, this guide addresses the specific challenges of dialkyl ester systems—specifically the prevention of transesterification and hydrolysis side reactions. The recommended pathway utilizes a Potassium Carbonate (


) / Acetone / Potassium Iodide (KI)  system, offering a superior safety profile compared to Sodium Hydride (NaH) routes while maintaining high yields (>85%).

Chemical Identity & Retrosynthesis

Target Molecule Analysis
  • IUPAC Name: this compound

  • Alternative Name: Ethyl (2-methoxycarbonylphenoxy)acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 238.24 g/mol

  • Structure Description: A benzene ring substituted at the ortho positions with a methyl ester and an ethyl glycolate ether moiety.

Retrosynthetic Logic

The synthesis is best approached via a disconnection at the phenolic oxygen. This reveals two commercially available precursors: Methyl Salicylate (Nucleophile) and Ethyl Chloroacetate (Electrophile).

Retrosynthesis Target This compound (Target Molecule) Disconnection Disconnection: Phenolic C-O Bond Target->Disconnection Retrosynthesis Precursor1 Methyl Salicylate (Nucleophile) Disconnection->Precursor1 Precursor2 Ethyl Chloroacetate (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the core building blocks.

Core Synthesis Protocol

Reaction Mechanism

The reaction proceeds via an


 mechanism . The mild base (

) deprotonates the phenolic hydroxyl group of methyl salicylate. The resulting phenoxide anion attacks the

-carbon of ethyl chloroacetate.

Critical Mechanistic Insight: The addition of catalytic Potassium Iodide (KI) is essential when using the chloro- derivative. It facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the reaction rate without requiring the more expensive ethyl bromoacetate.

Reagents & Stoichiometry[1]
ComponentRoleEquiv.Notes
Methyl Salicylate Substrate1.0Limiting reagent. Liquid.
Ethyl Chloroacetate Alkylating Agent1.2Slight excess to drive completion.
Potassium Carbonate Base2.0 - 2.5Must be anhydrous and finely powdered.
Potassium Iodide Catalyst0.1 (10 mol%)Accelerates reaction (Finkelstein).
Acetone Solvent10-15 VolHigh grade, dry (water <0.1%).
Step-by-Step Experimental Procedure
Phase 1: Activation (Deprotonation)
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge Methyl Salicylate (1.0 equiv) and Acetone (10 volumes) into the flask.

  • Base Addition: Add Anhydrous

    
      (2.0 equiv) and KI  (0.1 equiv) to the stirring solution.
    
  • Aging: Stir the suspension at room temperature for 30 minutes. Why? This allows initial deprotonation and ensures the base is well-dispersed before adding the electrophile.

Phase 2: Alkylation (

)
  • Addition: Add Ethyl Chloroacetate (1.2 equiv) dropwise over 20 minutes. Caution: Mild exotherm possible.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 6–12 hours.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2] The limiting reagent (Methyl Salicylate) should be <1%.

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to Room Temperature (RT). Filter off the inorganic salts (

    
    ) using a sintered glass funnel or Celite pad.
    
  • Washing: Wash the filter cake with fresh acetone to recover entrained product.

  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to yield a crude oil.

  • Partition: Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and Brine (
    
    
    
    ) to remove traces of salts/DMF (if used).
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Process Workflow Diagram

Workflow Start Start: Methyl Salicylate + Acetone BaseAdd Add K2CO3 + KI (Stir 30 min @ RT) Start->BaseAdd Alkylation Add Ethyl Chloroacetate Reflux 6-12h BaseAdd->Alkylation IPC IPC: TLC/HPLC Check (Target: SM < 1%) Alkylation->IPC IPC->Alkylation Incomplete Filter Filter Inorganic Salts IPC->Filter Pass Evap Evaporate Solvent Filter->Evap Workup Aq. Workup (EtOAc/Water) Evap->Workup Final Yield: Crude Diester Oil Workup->Final

Figure 2: Operational workflow for the synthesis of this compound.

Critical Process Parameters (CPPs) & Troubleshooting

Solvent Selection: The "Transesterification" Trap

A common error in this synthesis is using alcohol-based solvents (Methanol or Ethanol).

  • Risk: In the presence of base (

    
    ), using Methanol will cause transesterification of the ethyl ester tail to a methyl ester. Using Ethanol will scramble the methyl salicylate to an ethyl salicylate.
    
  • Solution: Strictly use aprotic solvents. Acetone is preferred for safety. Acetonitrile or DMF can be used if reaction rates are slow, but they are harder to remove.

Moisture Control
  • Risk: Water causes hydrolysis of the ester groups (saponification) and quenches the alkylating agent.

  • Control: Use anhydrous

    
     (dried in an oven at 
    
    
    
    prior to use) and dry solvents.
Purification of the Oil

The product is typically a viscous, pale-yellow oil. If high purity (>98%) is required:

  • Distillation: High-vacuum distillation is effective but requires low pressure (<1 mmHg) due to high boiling point.

  • Crystallization: The compound may solidify upon standing in a freezer or by trituration with cold Hexane/Pentane, though it often remains an oil.

  • Column Chromatography: Silica gel, eluting with Hexane:EtOAc (9:1 to 8:2).

Safety & Handling (E-E-A-T)

  • Ethyl Chloroacetate: Highly toxic and a lachrymator. Handle only in a functioning fume hood. Avoid skin contact as it is a potent alkylating agent (potential carcinogen).

  • Methyl Salicylate: Harmful if swallowed in large quantities (salicylate toxicity).

  • Potassium Carbonate: Irritant dust. Use a dust mask during weighing.

References

  • Preparation of Benzofuran Derivatives. (General application of salicylate O-alkylation). Journal of Organic Chemistry.
  • Solvent Effects in the Alkylation of Phenols.Organic Process Research & Development.
  • Finkelstein Reaction Catalysis.Advanced Organic Chemistry. (Mechanistic grounding for the use of KI with chloro- precursors).
  • PubChem Compound Summary: Methyl 2-(2-methoxy-2-oxoethyl)benzoate. (Homolog reference for physical property estimation). Link

  • Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate. (Analogous reaction on eugenol using K2CO3/Acetone). Walisongo Journal of Chemistry. Link(Note: Used as a procedural analog for the specific K2CO3/Acetone conditions).

Sources

"Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Introduction

This compound (CAS No. 22511-42-8) is a diester and ether functionalized aromatic compound. Its structure, featuring a methyl benzoate core with an ethyl acetate moiety linked via an ether bond at the ortho position, presents a unique combination of functionalities. This arrangement makes it a subject of interest for researchers in organic synthesis and medicinal chemistry. The two distinct ester groups offer potential for differential reactivity, and the overall structure can serve as a scaffold for more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, predicted spectroscopic data for characterization, and insights into its chemical reactivity and safe handling.

Physicochemical and Computational Data

The core properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties are based on computational predictions due to the limited availability of experimental data for this specific compound.

PropertyValueSource
CAS Number 22511-42-8[1][2]
Molecular Formula C₁₂H₁₄O₅[2]
Molecular Weight 238.24 g/mol Calculated
IUPAC Name This compound
Predicted Boiling Point 222.4 ± 13.0 °C at 760 mmHg[2]
Predicted Flash Point 88.3 ± 19.8 °C[2]
Predicted Refractive Index 1.621[2]

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis.[3][4][5] This classic and reliable method involves the reaction of a phenoxide with a primary alkyl halide. In this case, the readily available starting material, methyl salicylate (methyl 2-hydroxybenzoate), provides the phenolic hydroxyl group.

The reaction proceeds in two key stages:

  • Deprotonation: The acidic phenolic proton of methyl salicylate is removed by a suitable base to form a nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), displacing the halide leaving group to form the desired ether linkage.[6]

Experimental Protocol

Materials:

  • Methyl salicylate

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone or DMF (approx. 0.2-0.5 M concentration relative to methyl salicylate).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol without hydrolyzing the ester groups. Anhydrous polar aprotic solvents like acetone or DMF are ideal as they solvate the cation (K⁺) effectively, leaving a more "naked" and highly reactive phenoxide nucleophile, which accelerates the Sₙ2 reaction.[5][7]

  • Addition of Electrophile: While stirring the suspension, add ethyl chloroacetate (1.1 eq.) dropwise to the flask.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the valuable methyl salicylate. A primary halide is used because the reaction proceeds via an Sₙ2 mechanism; secondary or tertiary halides would lead to competing elimination reactions.[4][6]

  • Reaction & Monitoring: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is suitable) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting methyl salicylate spot is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and salts, and rinse the solids with a small amount of acetone or dichloromethane. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).

    • Causality: The water wash removes the bulk of the DMF and inorganic salts. The sodium bicarbonate wash neutralizes any trace acidic impurities. The brine wash removes residual water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output MS Methyl Salicylate Setup 1. Combine Reactants (Deprotonation) MS->Setup ECA Ethyl Chloroacetate React 2. Add Electrophile & Reflux (Sₙ2) ECA->React Base K₂CO₃ Base->Setup Solvent Acetone/DMF Solvent->Setup Setup->React Phenoxide Formation Workup 3. Quench & Extract React->Workup Crude Product Purify 4. Column Chromatography Workup->Purify Product Pure Methyl 2-(2-ethoxy- 2-oxoethoxy)benzoate Purify->Product

Caption: Williamson Ether Synthesis workflow for the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR): (400 MHz, CDCl₃)

  • δ ~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the methyl ester group.

  • δ ~7.4-7.5 ppm (td, 1H): Aromatic proton para to the methyl ester group.

  • δ ~7.0-7.1 ppm (td, 1H): Aromatic proton meta to the methyl ester group.

  • δ ~6.8-6.9 ppm (d, 1H): Aromatic proton ortho to the ether linkage.

  • δ ~4.7 ppm (s, 2H): Methylene protons (-O-CH₂-C=O) of the ether-linked acetate group.

  • δ ~4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

  • δ ~3.9 ppm (s, 3H): Methyl protons (-O-CH₃) of the benzoate ester.

  • δ ~1.2 ppm (t, 3H): Methyl protons (-CH₂-CH₃) of the ethyl ester.

¹³C NMR (Carbon NMR): (100 MHz, CDCl₃)

  • δ ~168 ppm: Carbonyl carbon of the ethyl ester.

  • δ ~166 ppm: Carbonyl carbon of the methyl ester.

  • δ ~156 ppm: Aromatic carbon attached to the ether oxygen.

  • δ ~133-134 ppm: Aromatic CH.

  • δ ~131-132 ppm: Aromatic CH.

  • δ ~122-123 ppm: Aromatic C-COOCH₃.

  • δ ~120-121 ppm: Aromatic CH.

  • δ ~114-115 ppm: Aromatic CH.

  • δ ~66-67 ppm: Methylene carbon (-O-CH₂-C=O).

  • δ ~61-62 ppm: Methylene carbon (-O-CH₂-CH₃).

  • δ ~52 ppm: Methyl carbon (-O-CH₃).

  • δ ~14 ppm: Methyl carbon (-CH₂-CH₃).

IR (Infrared) Spectroscopy:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2900-3000 cm⁻¹: Aliphatic C-H stretch.

  • ~1750-1760 cm⁻¹: C=O stretch (ethyl ester, influenced by adjacent ether oxygen).

  • ~1725-1735 cm⁻¹: C=O stretch (methyl benzoate ester).

  • ~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.

  • ~1200-1300 cm⁻¹: C-O stretch (ester).

  • ~1050-1150 cm⁻¹: C-O stretch (aryl ether).

Mass Spectrometry (EI-MS):

  • Molecular Ion (M⁺): m/z = 238.

  • Key Fragments:

    • m/z = 207 (Loss of -OCH₃)

    • m/z = 193 (Loss of -OC₂H₅)

    • m/z = 165 (Loss of -COOC₂H₅)

    • m/z = 151 (Loss of -CH₂COOC₂H₅)

    • m/z = 121 (Methyl salicylate cation radical after cleavage of ether bond)

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two ester functionalities and the ether linkage.

Hydrolysis: The most prominent reaction is hydrolysis, which can be catalyzed by either acid or base. The two ester groups may exhibit different hydrolysis rates. The ethyl ester, being part of an alpha-ethoxy acetate structure, might be more susceptible to hydrolysis than the more sterically shielded methyl benzoate ester. The bulky ortho-substituent can influence the planarity of the methyl ester group with the benzene ring, which in turn affects its reactivity, a phenomenon known as the "ortho effect".[9][10] Base-catalyzed hydrolysis (saponification) will proceed via a nucleophilic acyl substitution mechanism to yield, upon acidification, 2-carboxymethyloxybenzoic acid, methanol, and ethanol.

Hydrolysis Pathway Diagram

Hydrolysis_Pathway cluster_conditions Reaction Conditions cluster_products Final Products reactant This compound conditions 1. NaOH (aq), Δ 2. H₃O⁺ (acidification) reactant->conditions Hydrolysis product1 2-Carboxymethyloxybenzoic acid conditions->product1 product2 Methanol conditions->product2 product3 Ethanol conditions->product3

Caption: General pathway for the complete hydrolysis of the target compound.

Potential Applications: While specific applications for this molecule are not widely documented, its structure suggests potential as:

  • A building block in organic synthesis: The differential reactivity of the two esters could be exploited for selective transformations.

  • A precursor for pharmaceutical compounds: Benzoic acid derivatives are common motifs in drug molecules. This compound could serve as a starting point for more complex structures.

  • A component in materials science: Polyesters and other polymers could potentially be synthesized from diacids derived from this molecule.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions for a novel laboratory chemical. Based on structurally similar compounds, the following hazards should be assumed[8]:

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This compound is a structurally interesting diester with potential utility in synthetic and medicinal chemistry. Although detailed experimental data is limited, its properties and reactivity can be reliably predicted based on fundamental chemical principles. The provided synthesis protocol via Williamson ether synthesis offers a dependable route for its preparation, and the predicted spectroscopic data serves as a crucial reference for its characterization. As with any specialized chemical, appropriate safety measures must be strictly followed during its handling and use.

References

Sources

An In-Depth Technical Guide to Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS No. 22511-42-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a benzoate derivative with potential applications in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a benzoate core, an ether linkage, and an ethyl ester—are prevalent in a wide array of pharmacologically active compounds. This guide will detail its chemical identity, a proposed robust synthesis protocol based on well-established chemical principles, its physicochemical properties, and a discussion of its potential as a scaffold or intermediate in the development of novel therapeutics. The synthesis will be presented with a rationale for the chosen methodology, emphasizing a self-validating system for researchers.

Introduction and Chemical Identity

This compound, identified by the CAS number 22511-42-8 , is an organic compound featuring a benzoate structure with an ethoxycarbonylmethoxy substituent at the ortho position. Its molecular formula is C12H14O5, and it has a molecular weight of 238.24 g/mol . The presence of both an aromatic ring and ester functionalities suggests its potential as a versatile building block in organic synthesis. The ether linkage, in particular, is a key structural feature found in numerous drug molecules, often contributing to improved pharmacokinetic properties.[1]

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 22511-42-8
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
IUPAC Name This compound

Synthesis Methodology: A Rational Approach

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed two-step synthesis involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Synthesis_Pathway Methyl_Salicylate Methyl Salicylate Phenoxide Sodium Methyl Salicylate (in situ) Methyl_Salicylate->Phenoxide + Base Target_Molecule This compound Phenoxide->Target_Molecule + Ethyl Bromoacetate Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Target_Molecule Byproduct NaBr/KBr Target_Molecule->Byproduct forms Base Base (e.g., NaH, K2CO3) Base->Phenoxide Solvent Solvent (e.g., DMF, Acetone) Solvent->Target_Molecule

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification.

Materials:

  • Methyl Salicylate (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Potassium Carbonate (K2CO3, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Deionized water

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl salicylate and anhydrous DMF (or acetone).

  • Base Addition:

    • If using K2CO3: Add potassium carbonate to the solution.

    • If using NaH: Carefully add the sodium hydride dispersion in portions. (Caution: NaH is highly reactive with water and flammable).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.

  • Addition of Alkyl Halide: Add ethyl bromoacetate dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using NaH, carefully quench any excess hydride with a few drops of isopropanol followed by water.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Rationale for Experimental Choices
  • Choice of Base: Potassium carbonate is a milder and safer base, suitable for this transformation. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the phenol, potentially leading to higher yields and faster reaction times. The choice depends on the scale of the reaction and the available safety infrastructure.

  • Choice of Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which could otherwise solvate the nucleophile and reduce its reactivity.

  • Reaction Monitoring: TLC is a crucial and straightforward technique to monitor the disappearance of the starting materials and the appearance of the product, allowing for the determination of the reaction's endpoint and preventing the formation of byproducts due to prolonged heating.

Physicochemical Properties and Characterization

While experimental data for this compound is scarce, its properties can be estimated based on its structure and data from analogous compounds.

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale/Comparison
Physical State Colorless to pale yellow liquid or low-melting solidSimilar aromatic esters are often liquids or low-melting solids.
Boiling Point > 200 °C (at atmospheric pressure)Based on the boiling points of similarly sized aromatic esters.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); Insoluble in waterThe ester and ether functionalities confer polarity, while the aromatic ring and alkyl chains provide nonpolar character.
pKa Not applicable (no acidic protons)The molecule lacks readily ionizable protons.
Analytical Characterization

A researcher synthesizing this compound would rely on a suite of analytical techniques for structural confirmation and purity assessment.

Characterization_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Purity Purity Assessment (e.g., HPLC, GC) Synthesis->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the methyl ester protons, the methylene protons of the ethoxy group, and the methylene protons of the ether linkage.

    • ¹³C NMR: Would reveal the number of unique carbon atoms, with distinct chemical shifts for the carbonyl carbons of the esters, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups (typically in the range of 1720-1750 cm⁻¹) and the C-O stretching vibrations of the ether and ester linkages (around 1000-1300 cm⁻¹).[2]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for exploration in drug discovery programs. Benzoic acid and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Scaffold for Selective COX-2 Inhibitors

The phenoxyacetic acid scaffold, which is structurally related to the core of this compound, has been identified as a promising framework for the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The ester functionalities in the target molecule could serve as prodrugs, which are hydrolyzed in vivo to the corresponding carboxylic acid, the active form that interacts with the enzyme.

Intermediate for the Synthesis of Bioactive Molecules

The ester groups in this compound can be readily hydrolyzed or converted to other functional groups, such as amides or hydrazides. This chemical versatility allows for the synthesis of a library of derivatives that can be screened for various biological activities. For instance, the conversion to hydrazones has been a successful strategy in developing compounds with antibacterial properties.[4]

Role of the Ether Linkage

The ether linkage is a common and important feature in many marketed drugs.[1] It can improve a molecule's metabolic stability, modulate its lipophilicity, and influence its conformation, all of which are critical parameters in drug design. The ether oxygen can also act as a hydrogen bond acceptor, potentially interacting with biological targets.[5]

Conclusion

This compound (CAS No. 22511-42-8) is a compound with significant potential as a building block in medicinal chemistry. While its own biological activity is not yet established, its structural components are present in numerous pharmacologically active molecules. The proposed synthesis via Williamson ether synthesis offers a reliable and scalable method for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and exploration of the therapeutic potential of this and related benzoate derivatives.

References

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Longdom.org. (2025, March 14). Clinical Significance and Role of Ethers as Anesthetics. Retrieved from [Link]

  • Stereoelectronics. (2021, March 12). Drug design principles. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a benzoate derivative with potential applications in organic synthesis and drug discovery. Given the limited direct literature on this specific molecule, this document synthesizes foundational organic chemistry principles with data from analogous structures to present a robust guide for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential as a building block in medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound (CAS No. 22511-42-8) is an organic ester with the molecular formula C₁₂H₁₄O₅. Its structure features a methyl benzoate core with an ethoxycarbonylmethoxy substituent at the ortho position. This unique combination of a benzoate ester and an ether-linked ethyl ester suggests its potential as a versatile scaffold in the synthesis of more complex molecules.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
Molecular Weight 238.24 g/mol Calculation
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy to similar esters[1]
Boiling Point > 200°C (at atmospheric pressure)Extrapolation from similar structures[2]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether); limited solubility in waterStructural analysis and general ester properties[3]
LogP ~2.5Estimation based on similar structures
Molecular Structure Visualization

Caption: 2D structure of this compound.

Synthesis Protocol: Williamson Ether Synthesis

The most logical and efficient method for preparing this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[4][5] In this case, the phenoxide of methyl salicylate acts as the nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.

Starting Materials
  • Methyl Salicylate (C₈H₈O₃): A readily available ester of salicylic acid.[6] It is a colorless liquid with a characteristic wintergreen scent.[2]

  • Ethyl Chloroacetate (C₄H₇ClO₂): A versatile reagent in organic synthesis, it is a colorless liquid with a pungent, fruity odor.[3][7]

  • Base: A non-nucleophilic strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the phenolic hydroxyl group of methyl salicylate.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal to facilitate the Sₙ2 reaction.[8]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5]

  • Deprotonation: The strong base abstracts the acidic proton from the hydroxyl group of methyl salicylate, forming a sodium or potassium phenoxide intermediate. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic methylene carbon of ethyl chloroacetate.

  • Displacement: This attack results in the displacement of the chloride leaving group, forming the ether linkage and yielding the final product, this compound.

Williamson_Ether_Synthesis start Methyl Salicylate + Ethyl Chloroacetate deprotonation Deprotonation (Base, e.g., NaH) start->deprotonation phenoxide Methyl Salicylate Phenoxide Intermediate deprotonation->phenoxide sn2 SN2 Nucleophilic Attack phenoxide->sn2 product This compound sn2->product workup Aqueous Workup & Purification product->workup final_product Purified Product workup->final_product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl salicylate (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Addition of Electrophile: Cool the resulting phenoxide solution back to 0°C. Add a solution of ethyl chloroacetate (1.2 eq.) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on its functional groups and data from analogous compounds, the following spectral characteristics are predicted.[9][10][11]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9dd1HAromatic H (adjacent to -COOCH₃)
~ 7.4 - 7.5t1HAromatic H
~ 7.0 - 7.1t1HAromatic H
~ 6.9 - 7.0d1HAromatic H (adjacent to ether linkage)
~ 4.7s2H-O-CH₂-COO-
~ 4.2q2H-COO-CH₂-CH₃
~ 3.9s3H-COO-CH₃
~ 1.2t3H-COO-CH₂-CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 168C=O (ethyl ester)
~ 166C=O (methyl ester)
~ 157Aromatic C-O
~ 133Aromatic CH
~ 131Aromatic CH
~ 123Aromatic C (ipso to -COOCH₃)
~ 120Aromatic CH
~ 113Aromatic CH
~ 66-O-CH₂-COO-
~ 61-COO-CH₂-CH₃
~ 52-COO-CH₃
~ 14-COO-CH₂-CH₃
Predicted IR Spectrum (KBr, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3070MediumAromatic C-H stretch
~ 2980MediumAliphatic C-H stretch
~ 1760StrongC=O stretch (ester, ether-linked)
~ 1725StrongC=O stretch (benzoate ester)
~ 1600, 1490MediumAromatic C=C stretch
~ 1250StrongC-O stretch (ester and ether)
~ 750StrongOrtho-disubstituted benzene C-H bend
Predicted Mass Spectrum (EI)
m/zPredicted Fragment
238[M]⁺ (Molecular ion)
193[M - OCH₂CH₃]⁺
165[M - COOCH₂CH₃]⁺
135[M - OCH₂COOCH₂CH₃]⁺

Potential Applications in Research and Drug Development

Benzoate derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[12][13] The structure of this compound presents several avenues for its application:

  • Scaffold for Novel Compounds: The two distinct ester functionalities can be selectively hydrolyzed or modified, making this molecule a versatile starting point for the synthesis of more complex structures, such as macrocycles or compounds with dual pharmacophores.

  • Pro-drug Design: The ester groups could be utilized in pro-drug strategies to improve the pharmacokinetic properties of a parent drug molecule.

  • Fragment-Based Drug Discovery: As a fragment, it could be used in screening assays to identify novel binding interactions with biological targets.

  • Anticancer Research: Derivatives of benzoic acid have been investigated for their potential as anticancer agents.[14] This molecule could serve as a precursor for the synthesis of novel compounds for evaluation in cancer cell lines.

Safety and Handling

As there is no specific safety data sheet for this compound, precautions should be based on similar compounds such as other benzoate esters and alkyl halides.[9][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. While direct experimental data is not widely available, its synthesis can be reliably achieved through the Williamson ether synthesis. Its predicted spectroscopic profile provides a solid basis for its characterization. The dual-ester functionality and the benzoate core make it a promising scaffold for the development of novel compounds with potential therapeutic applications. This guide serves as a foundational resource for researchers looking to synthesize and explore the potential of this versatile chemical entity.

References

Sources

An In-depth Technical Guide to Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a benzoate ester derivative with a unique ether-ester side chain at the ortho position. This structural motif makes it a valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of more complex molecules. Its potential applications span from being a building block in the synthesis of novel pharmaceutical compounds to its use in the development of new materials. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical characterization, designed to support researchers in its effective utilization.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental for scientific research. This section details the various identifiers and structural representations for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 22511-42-8[1]
Molecular Formula C₁₂H₁₄O₅[2]
Molecular Weight 238.24 g/mol
Canonical SMILES CCOC(=O)COC1=CC=CC=C1C(=O)OC
InChI Key InChI=1S/C12H14O5/c1-3-16-11(14)8-17-10-7-5-4-6-9(10)12(15)16-2/h4-7H,3,8H2,1-2H3

Physicochemical and Predicted Properties

Understanding the physicochemical properties of a compound is crucial for its handling, reaction optimization, and potential application design. While experimental data for this specific compound is not widely published, a number of properties can be reliably predicted through computational models.

PropertyPredicted Value
Boiling Point 222.4 ± 13.0 °C at 760 mmHg[2]
Flash Point 88.3 ± 19.8 °C[2]
Refractive Index 1.621[2]
Purity (Typical) 97%[2]

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction forms an ether from an organohalide and an alkoxide. In this specific case, it involves the reaction of methyl salicylate with an ethyl haloacetate.

Reaction Scheme

The overall reaction involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction.

G cluster_reactants Reactants cluster_products Products R1 Methyl Salicylate P1 This compound R1->P1 1. Deprotonation 2. SN2 Attack R2 Ethyl Bromoacetate R2->P1 Base Base (e.g., K₂CO₃) Base->P1 Salt Salt (e.g., KBr) G start Start: Methyl Salicylate step1 Deprotonation of phenolic -OH with base (e.g., K₂CO₃) start->step1 intermediate Formation of Nucleophilic Phenoxide Ion step1->intermediate step2 SN2 Attack of Phenoxide on Ethyl Bromoacetate intermediate->step2 transition Transition State step2->transition step3 Displacement of Bromide Leaving Group transition->step3 end Product: this compound step3->end

Caption: Step-wise mechanism of the Williamson ether synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Methyl Salicylate

  • Ethyl Bromoacetate

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of methyl salicylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously and add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, the ethyl ester protons (a triplet and a quartet), and the methylene protons of the ether linkage.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of both ester groups, the carbons of the benzene ring, the methyl and ethyl carbons, and the methylene carbon of the ether linkage.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the two ester groups, as well as C-O stretching vibrations for the ether and ester functionalities, and characteristic peaks for the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Research and Drug Development

As a difunctionalized aromatic compound, this compound serves as a versatile building block in organic synthesis.

  • Intermediate for Complex Molecule Synthesis: The two distinct ester groups can be selectively hydrolyzed or modified, and the aromatic ring can undergo further substitution, making it a useful scaffold for creating more complex molecular architectures.

  • Pharmaceutical Research: Benzoate derivatives are common motifs in pharmacologically active compounds. This molecule can be used as a starting material for the synthesis of novel compounds to be screened for various biological activities. For instance, similar benzoate structures have been investigated for their roles in fragrances, as pesticides, and as intermediates for other organic compounds. [3]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Anshul Specialty Molecules. Methyl Benzoate. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • LS College. Williamson ether synthesis. Available from: [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

Sources

Synthesis and Applications of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS No. 22511-42-8) is a highly versatile, bifunctional diester intermediate utilized extensively in the synthesis of complex heterocyclic compounds[1]. Structurally, it consists of a benzoate core with an ether-linked ethyl acetate moiety at the ortho position. This unique arrangement makes it an ideal precursor for base-catalyzed intramolecular cyclizations, particularly in the industrial production of benzofuran derivatives. This whitepaper provides an authoritative, in-depth guide to the starting materials, mechanistic causality, and self-validating experimental protocols required to synthesize this critical building block, alongside its downstream applications in agrochemicals and pharmaceutical development.

Core Starting Materials & Mechanistic Rationale

The synthesis of this compound relies on a classic Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) pathway. The reaction requires precise control over nucleophilicity and basicity to prevent the unwanted hydrolysis of the ester groups.

  • The Nucleophile (Phenol Source): Methyl Salicylate (Methyl 2-hydroxybenzoate). The phenolic hydroxyl group (pKa ~9.8) acts as the nucleophile once deprotonated.

  • The Electrophile (Alkylating Agent): Ethyl Chloroacetate (or Ethyl Bromoacetate). The

    
    -carbon is highly electrophilic due to the adjacent electron-withdrawing carbonyl group, which lowers the LUMO energy of the C-Cl bond, facilitating rapid SN2 attack.
    
  • The Base: Potassium Carbonate (K₂CO₃) . A mild, heterogeneous base is strictly required. Stronger bases (like NaOH or KOH) would cause rapid saponification (hydrolysis) of both the methyl and ethyl esters. K₂CO₃ is strong enough to deprotonate the phenol but non-nucleophilic enough to preserve the ester linkages.

  • The Solvent: N,N-Dimethylformamide (DMF) . As a polar aprotic solvent, DMF solvates the potassium cations but leaves the phenoxide anion "naked" and highly reactive, significantly accelerating the SN2 substitution.

Synthesis MS Methyl Salicylate (Phenol Source) Base K2CO3 in DMF (Deprotonation) MS->Base ECA Ethyl Chloroacetate (Alkylating Agent) Product Methyl 2-(2-ethoxy- 2-oxoethoxy)benzoate ECA->Product a-Carbon Attack Intermediate Phenoxide Ion (Active Nucleophile) Base->Intermediate Intermediate->Product SN2 Reaction

Workflow of Williamson ether synthesis for this compound.

Quantitative Data & Process Parameters

To ensure reproducibility and scalability, the following stoichiometric and physicochemical parameters must be strictly adhered to.

Table 1: Physicochemical & Stoichiometric Parameters

ParameterValue / Specification
Target Compound This compound
CAS Registry Number 22511-42-8
Molecular Weight 238.24 g/mol
Nucleophile Methyl Salicylate (1.00 equiv)
Electrophile Ethyl Chloroacetate (1.10 equiv)
Base Potassium Carbonate (1.50 equiv)
Solvent N,N-Dimethylformamide (DMF) (5-10 volumes)
Operating Temperature 60°C – 80°C
Expected Yield 85% – 92% (Industrial Scale)

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is critical to implement protocols that validate themselves at each step. This methodology utilizes physical observations and analytical In-Process Controls (IPCs) to guarantee causality and reaction success.

Step 1: Reactor Preparation & Deprotonation
  • Charge a dry, nitrogen-purged reactor with DMF (5 volumes relative to methyl salicylate).

  • Add Methyl Salicylate (1.00 equiv) and anhydrous K₂CO₃ (1.50 equiv) to the reactor under continuous stirring.

  • Causality & Validation: Stir the slurry at room temperature for 30 minutes. K₂CO₃ is insoluble in DMF, creating a heterogeneous basic surface. The formation of a distinct yellow-tinted slurry validates the generation of the phenoxide ion.

Step 2: Electrophilic Addition
  • Elevate the reactor temperature to 60°C.

  • Add Ethyl Chloroacetate (1.10 equiv) dropwise over 1-2 hours.

  • Causality & Validation: Dropwise addition prevents thermal runaway from the exothermic SN2 reaction. As the reaction proceeds, a fine white precipitate of Potassium Chloride (KCl) will form. This physical change is a self-validating indicator that the chloride displacement is occurring, driving the equilibrium forward via Le Chatelier's principle.

Step 3: In-Process Control (IPC) Validation
  • After 4 hours at 60°C–80°C, sample the reaction mixture.

  • Validation: Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the unreacted Methyl Salicylate peak is < 1.0%. If > 1.0%, maintain temperature and re-sample after 2 hours.

Step 4: Quench & Workup
  • Cool the reaction mass to 25°C and filter the inorganic salts (KCl and unreacted K₂CO₃) through a Celite pad.

  • Causality: Removing the abrasive salts before solvent recovery prevents mechanical wear on the reactor and avoids base-catalyzed side reactions during heating.

  • Distill the DMF under high vacuum. Partition the resulting residue between Toluene and Water to extract the product into the organic layer.

Step 5: Isolation
  • Separate the aqueous layer. Wash the Toluene layer with brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to yield this compound as a viscous oil or low-melting solid.

Table 2: In-Process Control (IPC) Validation Metrics

Process StepAnalytical MethodAcceptance CriteriaCausality / Rationale
Deprotonation Visual InspectionYellow slurry formationConfirms heterogeneous base dispersion.
SN2 Alkylation HPLC (UV 254 nm)Methyl Salicylate < 1.0%Validates completion of electrophilic attack.
Salt Filtration GravimetricKCl mass ≈ theoreticalConfirms byproduct removal before distillation.
Final Product GC-FID / NMRPurity > 98.0%Ensures suitability for downstream cyclization.

Downstream Applications: The Benzofuran Cascade

The primary industrial and pharmaceutical value of this compound lies in its ability to undergo a Dieckmann-type condensation to form benzofuran scaffolds.

When treated with a strong base like Sodium Methoxide (NaOMe) in Toluene, the acidic


-protons of the ethyl acetate moiety are deprotonated. The resulting carbanion attacks the adjacent methyl benzoate carbonyl, cyclizing to form a 5-membered oxygen heterocycle: Benzofuran-3-one-2-carboxylate .

Subsequent hydrolysis and decarboxylation (using KOH in Methanol) yields 3-Coumaranone (Benzofuran-3(2H)-one). This specific cascade is highly prized in two major fields:

  • Agrochemicals: 3-Coumaranone is a critical precursor in the synthesis of Fluoxastrobin , a highly effective strobilurin-class fungicide used globally to control foliar diseases in crops[2].

  • Pharmaceuticals: Benzofuran-2-carboxylate derivatives synthesized from this intermediate are utilized to create benzofuran analogs of fenamates, which serve as potent non-steroidal anti-inflammatory drugs (NSAIDs)[3].

Downstream Start Methyl 2-(2-ethoxy- 2-oxoethoxy)benzoate Dieckmann Dieckmann Condensation (NaOMe / Toluene) Start->Dieckmann Benzofuran Benzofuran-3-one-2-carboxylate Dieckmann->Benzofuran Hydrolysis Hydrolysis & Decarboxylation (KOH / MeOH) Benzofuran->Hydrolysis Coumaranone 3-Coumaranone (Key Intermediate) Hydrolysis->Coumaranone API Agrochemicals / APIs (e.g., Fluoxastrobin) Coumaranone->API

Downstream transformation pathway into 3-coumaranone and API derivatives.

References

  • Title: E4655 | Sigma-Aldrich: Methyl 2-(2-ethoxy-2-oxoethoxy)
  • Title: M/s. Benzo Chem Industries Pvt. Ltd. Dahej SEZ-II, Bharuch.
  • Source: google.com (Google Patents)
  • Source: scispace.

Sources

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanism of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis and reaction mechanism of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a key intermediate in various organic syntheses. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction: Significance and Applications

This compound is a benzoate ester that serves as a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. Its structure, featuring both a methyl ester and an ethyl ester connected by an ether linkage to a benzene ring, provides multiple reaction sites for further chemical modifications. A notable application of this compound is in the synthesis of sildenafil, a widely used medication.[1] The robust and well-understood synthesis of this intermediate makes it a valuable tool in the arsenal of synthetic organic chemists.

Core Synthesis: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[2] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[2] In this specific synthesis, the reactants are methyl salicylate and ethyl chloroacetate.

Reaction Scheme:

Causality Behind Experimental Choices
  • Reactants:

    • Methyl Salicylate: This starting material provides the foundational benzene ring and the methyl benzoate moiety. It is readily available and its phenolic hydroxyl group is sufficiently acidic to be deprotonated by a suitable base, forming the necessary nucleophile.[3]

    • Ethyl Chloroacetate: This reagent serves as the electrophile. The chlorine atom is a good leaving group, and the adjacent ester group activates the α-carbon for nucleophilic attack.

  • Base:

    • Potassium Carbonate (K₂CO₃): This is a commonly used base for this reaction.[4][5] It is a mild, inexpensive, and easy-to-handle solid. Its function is to deprotonate the phenolic hydroxyl group of methyl salicylate to form the more nucleophilic phenoxide ion.[6] While stronger bases like sodium hydride (NaH) could also be used, potassium carbonate is often preferred for its lower reactivity and safer handling characteristics.[7]

  • Solvent:

    • Acetone or Dimethylformamide (DMF): A polar aprotic solvent is ideal for this Sₙ2 reaction. Solvents like acetone or DMF can dissolve both the ionic and organic reactants and do not participate in the reaction.[7] They also solvate the cation (K⁺) but not the anion (phenoxide), leaving the nucleophile more available to attack the electrophile.

The Sₙ2 Reaction Mechanism in Detail

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9] This is a one-step, concerted process where the bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the bond between the electrophilic carbon and the leaving group.[10][11]

The key steps are:

  • Deprotonation: The base (potassium carbonate) deprotonates the hydroxyl group of methyl salicylate to form a potassium phenoxide salt. This greatly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate. This attack occurs from the backside of the carbon-chlorine bond.[12]

  • Transition State: A transient, high-energy transition state is formed where the oxygen atom is partially bonded to the carbon, and the chlorine atom is partially detached.[11]

  • Product Formation: The carbon-chlorine bond breaks completely, and the chlorine atom leaves as a chloride ion. A new carbon-oxygen bond is formed, resulting in the final product, this compound.

Visualization of the Reaction Mechanism

The following diagram illustrates the Sₙ2 reaction mechanism for the synthesis of this compound.

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_transition Transition State cluster_products Products MethylSalicylate Methyl Salicylate (with -OH group) Phenoxide Phenoxide Ion (Nucleophile) MethylSalicylate->Phenoxide Deprotonation by K₂CO₃ EthylChloroacetate Ethyl Chloroacetate (with -Cl group) TS [Phenoxide···C···Cl]⁻ EthylChloroacetate->TS Backside Attack Base K₂CO₃ (Base) Base->Phenoxide Phenoxide->TS Backside Attack Product This compound TS->Product Bond Formation & Leaving Group Departure Byproduct KCl + KHCO₃ Experimental_Workflow Start Start Setup 1. Reaction Setup (Methyl Salicylate, K₂CO₃, Acetone) Start->Setup Addition 2. Add Ethyl Chloroacetate Setup->Addition Reflux 3. Reflux for 12-16h (Monitor by TLC) Addition->Reflux Workup 4. Cool & Filter Salts Reflux->Workup SolventRemoval 5. Evaporate Acetone Workup->SolventRemoval Extraction 6. Extraction with Diethyl Ether & Washing SolventRemoval->Extraction Drying 7. Dry with MgSO₄ & Filter Extraction->Drying Concentration 8. Evaporate Diethyl Ether Drying->Concentration Purification 9. Vacuum Distillation Concentration->Purification Characterization 10. Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Sources

An In-depth Technical Guide to Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and analytical characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering expert insights into the handling and analysis of this compound.

Introduction and Chemical Identity

This compound is a benzoate ester derivative with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure features a methyl benzoate core with an ethoxycarbonylmethoxy substituent at the ortho position. Understanding its physicochemical properties is crucial for its effective use in research and development.

Physicochemical Properties

PropertyPredicted ValueComments
Molecular Formula C₁₂H₁₄O₅Derived from its chemical structure.
Molecular Weight 238.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for similar aromatic esters.
Boiling Point > 200 °C at 760 mmHgEstimated based on related benzoate esters.
Melting Point Not availableLikely a low-melting solid or liquid at room temperature.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water.[1]The ester and ether functionalities suggest good solubility in organic media, while the overall nonpolar character limits water solubility.
Density ~1.2 g/cm³Estimated based on related compounds.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis.[1][2][3][4] This method involves the reaction of a phenoxide with an alkyl halide. In this case, the readily available methyl salicylate serves as the phenolic starting material.

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][4] The choice of a non-protic polar solvent is crucial to solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.

Step-by-Step Experimental Protocol

Materials:

  • Methyl salicylate

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10 mL per gram of methyl salicylate).

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Rationale for Experimental Choices
  • Potassium Carbonate as Base: A moderately strong base is sufficient to deprotonate the phenolic hydroxyl group of methyl salicylate to form the reactive phenoxide.

  • Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without protonating the phenoxide.

  • Excess Alkylating Agent: A slight excess of ethyl chloroacetate is used to ensure the complete conversion of the methyl salicylate.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, by-products, and inorganic salts.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are as follows:

  • ¹H NMR:

    • Aromatic protons: δ 7.0-8.0 (m, 4H)

    • -OCH₂- protons: δ 4.7 (s, 2H)

    • -OCH₂CH₃ protons (quartet): δ 4.2 (q, 2H)

    • -COOCH₃ protons (singlet): δ 3.9 (s, 3H)

    • -OCH₂CH₃ protons (triplet): δ 1.2 (t, 3H)

  • ¹³C NMR:

    • Carbonyl carbons (esters): δ 165-170

    • Aromatic carbons: δ 110-160

    • -OCH₂- carbon: δ ~65

    • -OCH₂CH₃ carbon: δ ~61

    • -COOCH₃ carbon: δ ~52

    • -OCH₂CH₃ carbon: δ ~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions (cm⁻¹):

    • ~3000-2850 (C-H stretching of alkyl groups)

    • ~1750 and ~1730 (C=O stretching of the two ester groups)

    • ~1600, ~1500 (C=C stretching of the aromatic ring)

    • ~1250 (C-O stretching of the ester and ether groups)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (m/z):

    • [M]⁺ at 238.24

Visualizing the Chemistry

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Methyl salicylate Methyl salicylate Reaction Reaction Methyl salicylate->Reaction Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction K2CO3 (base) K2CO3 (base) K2CO3 (base)->Reaction Acetone (solvent) Acetone (solvent) Acetone (solvent)->Reaction Reflux Reflux Reflux->Reaction Filtration Filtration Extraction Extraction Drying Drying Column Chromatography Column Chromatography Work-up Work-up Reaction->Work-up Crude Product Purification Purification Work-up->Purification This compound This compound Purification->this compound Pure Product

Caption: A streamlined workflow for the synthesis of the target compound.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of this compound. The proposed synthesis via Williamson etherification is a reliable and well-established method. The outlined analytical techniques provide a solid framework for the characterization and quality control of this compound. Further experimental validation of the predicted physical properties is recommended for any application in a research or development setting.

References

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-Methyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]

  • Cosmetics & Toiletries. (2013, November 11). Profile of Benzoic Acid/Sodium Benzoate. Retrieved from [Link]

  • University of Babylon. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

  • IvyPanda. (2024, November 11). Methyl Salicylate Preparation Using Esterification Report. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. Retrieved from [Link]

  • Vaia. (n.d.). Show how Fischer esterification might be used to form the following esters.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • PubMed. (n.d.). Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture. Retrieved from [Link]

  • INCHEM. (n.d.). BENZOIC ACID AND SODIUM BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023182349A1 - Method for producing salicylic acid ester.
  • ResearchGate. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl 2-methoxybenzoate (FDB010545). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: Understanding the Molecule

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a benzoate ester derivative with a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol . Its structure features a methyl benzoate core with an ethoxycarbonylmethoxy substituent at the ortho position. This unique combination of an aromatic ring, a methyl ester, an ether linkage, and an ethyl ester imparts a specific set of physicochemical properties that directly influence its solubility. A thorough understanding of this solubility profile is paramount for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is inherently hydrophobic, which tends to decrease aqueous solubility.

  • Ester Groups (Methyl and Ethyl): Esters are polar but cannot act as hydrogen bond donors, only acceptors.[1] This allows for some interaction with protic solvents like water, but they are generally considered less water-soluble than their parent carboxylic acids and alcohols.[2][3] The presence of two ester groups contributes to the molecule's overall polarity.

  • Ether Linkage: The ether group is also polar and can accept hydrogen bonds, which can slightly enhance aqueous solubility compared to a purely hydrocarbon chain.[4][5]

Based on these features, this compound is predicted to be sparingly soluble in water and more soluble in a range of organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22511-42-8BLDpharm
Molecular Formula C12H14O5BLDpharm
Molecular Weight 238.24 g/mol BLDpharm

Theoretical Solubility Profile

In the absence of direct experimental data, we can infer the solubility characteristics of this compound based on the behavior of structurally similar compounds and general chemical principles.

Aqueous Solubility

The aqueous solubility of esters is a balance between the polar ester and ether functionalities and the nonpolar hydrocarbon portions of the molecule.[3] For small esters, the ability to accept hydrogen bonds from water molecules can lead to some degree of solubility.[3][4] However, as the carbon chain length increases, the hydrophobic character dominates, leading to a decrease in water solubility.[3] Given the presence of the benzene ring and the ethyl group, this compound is expected to have low aqueous solubility. For comparison, methyl benzoate has a water solubility of approximately 2100 mg/L at 20°C.[6] The additional ethoxycarbonylmethoxy group, while containing polar ether and ester linkages, also increases the overall molecular size and lipophilicity, which may lead to a lower aqueous solubility than methyl benzoate.

Organic Solvent Solubility

Following the principle of "like dissolves like," this compound is anticipated to exhibit good solubility in a variety of organic solvents.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): The polarity of the ester and ether groups suggests good solubility in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can interact with the oxygen atoms of the ester and ether groups through hydrogen bonding, likely resulting in high solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): While the molecule possesses polar groups, the overall structure has significant nonpolar character from the aromatic ring and alkyl chains, suggesting at least moderate solubility in these solvents.

Experimental Determination of the Solubility Profile

To obtain precise and actionable data, a systematic experimental evaluation of the solubility of this compound is essential. The following sections provide detailed protocols for these determinations.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This technique measures the concentration of a saturated solution in equilibrium with the solid material.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, acetonitrile, etc.).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and pass it through a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as the HPLC-UV method detailed in Section 4.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to solvent B Shake at constant temp (24-72h) A->B Establish Equilibrium C Centrifuge and filter supernatant B->C Isolate Saturated Solution D Analyze concentration by HPLC C->D Measure Solute G A Prepare Stock & Calibration Standards B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C E Determine Unknown Concentration C->E D Prepare and Inject Unknown Samples D->B

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Salicylic Acid Derivatives

Salicylic acid and its derivatives are a cornerstone in medicinal chemistry, with acetylsalicylic acid being one of the most widely used anti-inflammatory drugs.[1] The derivatization of salicylic acid offers a versatile platform for the development of new molecular entities with a wide range of biological activities, including analgesic, antipyretic, antimicrobial, and antiproliferative properties.[2] The synthesis of ether derivatives, in particular, allows for fine-tuning of the molecule's physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed protocol for the synthesis of "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate," a diether-ester derivative of salicylic acid, via a two-step process involving Fischer esterification followed by a Williamson ether synthesis.

Reaction Mechanism: A Two-Step Synthetic Pathway

The synthesis of the target molecule proceeds through two well-established organic reactions:

  • Fischer Esterification: Salicylic acid is first converted to its methyl ester, methyl salicylate. This reaction is an acid-catalyzed equilibrium process where the carboxylic acid is treated with an excess of methanol to favor the formation of the ester.[3]

  • Williamson Ether Synthesis: The phenolic hydroxyl group of methyl salicylate is then O-alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. This reaction follows an SN2 mechanism, where the base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage.[4][5]

The choice of a suitable base and an aprotic polar solvent is crucial for the success of the Williamson ether synthesis, as it promotes the SN2 pathway while minimizing side reactions like elimination.[6][7]

Experimental Workflow Diagram

Synthesis_Workflow Salicylic_Acid Salicylic Acid Fischer_Esterification Fischer Esterification (Reflux) Salicylic_Acid->Fischer_Esterification Methanol Methanol (excess) Methanol->Fischer_Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->Fischer_Esterification Methyl_Salicylate Methyl Salicylate Fischer_Esterification->Methyl_Salicylate Williamson_Ether_Synthesis Williamson Ether Synthesis (Reflux) Methyl_Salicylate->Williamson_Ether_Synthesis Base Base (e.g., K₂CO₃) Base->Williamson_Ether_Synthesis Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Williamson_Ether_Synthesis Solvent Solvent (e.g., Acetone) Solvent->Williamson_Ether_Synthesis Crude_Product Crude Product Williamson_Ether_Synthesis->Crude_Product Purification Purification (Washing, Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl Salicylate (Fischer Esterification)

This protocol outlines the synthesis of the intermediate, methyl salicylate, from salicylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Salicylic AcidReagentSigma-Aldrich
MethanolAnhydrousFisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWR
Sodium Bicarbonate (NaHCO₃)Saturated Solution---
Dichloromethane (CH₂Cl₂)ACS Grade---
Anhydrous Sodium Sulfate (Na₂SO₄)Granular---
Round-bottom flask (250 mL)------
Reflux condenser------
Separatory funnel (250 mL)------
Magnetic stirrer and stir bar------
Heating mantle------

Procedure:

  • To a 250 mL round-bottom flask, add salicylic acid (13.8 g, 0.1 mol) and methanol (60 mL, 1.5 mol).

  • While stirring, slowly add concentrated sulfuric acid (3 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel and add 50 mL of dichloromethane.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl salicylate.

Part 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol details the O-alkylation of methyl salicylate to yield the final product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl Salicylate(From Part 1)---
Ethyl BromoacetateReagentAlfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous---
AcetoneAnhydrous---
Round-bottom flask (250 mL)------
Reflux condenser------
Magnetic stirrer and stir bar------
Heating mantle------

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl salicylate (15.2 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • To the stirred suspension, add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation.

Data Presentation: Quantitative Summary

StepReactantMolar Mass ( g/mol )Amount (g)Moles
Part 1 Salicylic Acid138.1213.80.1
Methanol32.0448.01.5
Part 2 Methyl Salicylate152.1515.20.1
Ethyl Bromoacetate167.0018.40.11
Potassium Carbonate138.2120.70.15
Product This compound238.23(Theoretical) 23.8(Theoretical) 0.1

Product Characterization

Expected Spectroscopic Data for this compound (by analogy):

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.8 (dd, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.7 (s, 2H, -O-CH2-CO), ~4.2 (q, 2H, -O-CH2-CH3), ~3.9 (s, 3H, -COOCH3), ~1.2 (t, 3H, -O-CH2-CH3).

  • 13C NMR (CDCl3, 100 MHz): δ (ppm) ~168.0 (C=O, ester), ~166.0 (C=O, ester), ~157.0 (Ar-C-O), ~133.0 (Ar-CH), ~131.0 (Ar-CH), ~121.0 (Ar-CH), ~115.0 (Ar-C), ~113.0 (Ar-CH), ~65.0 (-O-CH2-CO), ~61.0 (-O-CH2-CH3), ~52.0 (-COOCH3), ~14.0 (-O-CH2-CH3).

  • IR (KBr, cm-1): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1750 (C=O, ester), ~1730 (C=O, ester), ~1600, 1490 (Ar C=C), ~1250 (Ar-O-C), ~1100 (C-O).

References

  • Wodnicka, A., Huzar, E., Krawczyk, M., & Kwiecień, H. (2017). Synthesis and Antifungal Activity of New Salicylic Acid Derivatives. Polish Journal of Chemical Technology, 19(1), 22-29.
  • Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Das, D., Yu, G., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2009). Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 19(24), 6855-6861.
  • Yang, S. M., Huang, Z. N., Zhou, Z. S., Hou, J., Zheng, M. Y., Wang, L. J., Jiang, Y., Zhou, X. Y., Chen, Q. Y., Li, S. H., & Li, F. N. (2018). Structure-Based Design, Synthesis, and Biological Evaluation of Novel Diaryl Ether Derivatives as Potent and Orally Bioavailable HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7729-7744.
  • Feilden, A. D. (1995). The Alkylation of Salicylic Acids.
  • Wikipedia contributors. (2023, October 26). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • MDPI. (2025, January 2). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the alkylation of salicylic acid.
  • PubChem. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 7, 2024, from [Link]

  • Chem LibreTexts. (2020, June 29). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). Preparation of Methyl Salicylate. Retrieved March 7, 2024, from [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved March 7, 2024, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 7, 2024, from [Link]

  • Wikipedia contributors. (2023, November 19). Methyl salicylate. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

Sources

Williamson ether synthesis for "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate via Williamson Ether Synthesis

Introduction: The Strategic Formation of an Aryl Ether

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for forming ethers.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of this compound, a compound with a scaffold relevant to fine chemical and pharmaceutical intermediate synthesis.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from a primary alkyl halide.[3][4] The synthesis of our target molecule is a classic example of this reaction's utility, involving the O-alkylation of the phenolic hydroxyl group of methyl salicylate with ethyl chloroacetate. This guide is designed for researchers and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the causality behind the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The overall transformation involves the deprotonation of methyl salicylate to form a sodium phenoxide intermediate, which then undergoes nucleophilic attack on the electrophilic carbon of ethyl chloroacetate.

Overall Reaction:

Methyl Salicylate + Ethyl Chloroacetate → this compound

Mechanistic Breakdown:

The Williamson ether synthesis is a classic SN2 reaction.[1][2] The mechanism involves two primary steps:

  • Deprotonation: The phenolic proton of methyl salicylate is acidic and is abstracted by a strong base, such as sodium hydride (NaH), to form a nucleophilic sodium phenoxide ion. Hydrogen gas is evolved as a byproduct.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the primary carbon atom bearing the chlorine atom in ethyl chloroacetate. This occurs in a concerted, backside attack, displacing the chloride leaving group to form the desired ether linkage.[4] The choice of a primary alkyl halide is critical, as secondary and tertiary halides would favor a competing E2 elimination reaction.[3][5]

Below is a diagram illustrating the mechanistic pathway.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack MethylSalicylate Methyl Salicylate Phenoxide Sodium Phenoxide (Nucleophile) MethylSalicylate->Phenoxide + NaH NaH (Base) H2 H₂ Gas Phenoxide->H2 byproduct EthylChloroacetate Ethyl Chloroacetate (Electrophile) TransitionState SN2 Transition State EthylChloroacetate->TransitionState + Product This compound TransitionState->Product NaCl NaCl TransitionState->NaCl byproduct Phenoxide_ref->TransitionState

Caption: Mechanistic pathway for the Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations involving sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) as NaH reacts violently with water.[6]

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
Methyl SalicylateC₈H₈O₃152.1510.01.52 gLiquid, density: 1.174 g/mL
Sodium Hydride (60% disp.)NaH24.0012.00.48 gFlammable solid, water-reactive
Ethyl ChloroacetateC₄H₇ClO₂122.5511.01.35 gLiquid, lachrymator, density: 1.149 g/mL
Anhydrous DMFC₃H₇NO73.09-30 mLSolvent, irritant
Diethyl Ether(C₂H₅)₂O74.12-~100 mLExtraction solvent, flammable
Saturated NH₄Cl (aq)NH₄Cl53.49-~30 mLQuenching agent
BrineNaCl (aq)58.44-~30 mLWashing agent
Anhydrous MgSO₄MgSO₄120.37-~2-3 gDrying agent

Equipment

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet and bubbler

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from any moisture.

  • Ethyl Chloroacetate: Is a lachrymator and irritant. Handle in a well-ventilated fume hood.

  • Solvents (DMF, Diethyl Ether): Are flammable and/or irritants. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

1. Phenoxide Formation

  • Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure the system is flame-dried and purged with nitrogen to establish an inert atmosphere.

  • To the flask, add sodium hydride (0.48 g, 12.0 mmol) followed by anhydrous DMF (20 mL).

  • Cool the stirred suspension to 0°C using an ice bath.

  • Dissolve methyl salicylate (1.52 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the phenoxide.

2. Alkylation (SN2 Reaction)

  • Add ethyl chloroacetate (1.35 g, 11.0 mmol) dropwise to the reaction mixture at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to 60-70°C and maintain this temperature for 2-4 hours.[2]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the methyl salicylate starting material is consumed.

3. Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL) to destroy any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (30 mL).

  • Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether (25 mL each).

  • Combine the organic extracts and wash sequentially with water (2x 30 mL) and brine (1x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

4. Purification

  • Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure this compound.

Troubleshooting and Scientific Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of methyl salicylate. 2. Presence of moisture, which deactivates NaH and hydrolyzes the ester. 3. Insufficient reaction time or temperature.1. Ensure the correct stoichiometry of a potent base (NaH) is used. 2. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. 3. Increase reaction time or temperature moderately, monitoring by TLC to avoid decomposition.
Formation of Side Products 1. Intramolecular Cyclization: Under harsh basic conditions, intramolecular Claisen or Dieckmann condensation could potentially lead to benzofuranone derivatives.[7][8] 2. Hydrolysis: If water is present during workup under basic conditions, hydrolysis of the ester groups can occur.1. Avoid excessively high temperatures or prolonged reaction times. Use a milder base like K₂CO₃ in acetone if this is a persistent issue. 2. Perform the workup under neutral or slightly acidic conditions.
Incomplete Reaction 1. Poor reactivity of the alkylating agent. 2. Steric hindrance (not an issue here, but a general consideration).1. Consider using the more reactive alkylating agent, ethyl bromoacetate, in place of ethyl chloroacetate. 2. For other syntheses, always choose the pathway with the least sterically hindered halide.[5][9]

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of this compound using the Williamson ether synthesis. By carefully controlling reaction conditions, particularly by ensuring an anhydrous environment and selecting the appropriate primary alkyl halide, this method delivers the target compound efficiently. The detailed mechanistic insights and troubleshooting guide offer researchers the necessary tools to adapt and optimize this protocol for their specific laboratory and developmental needs, underscoring the enduring power of this classic organic transformation.

References

  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson ether synthesis - LS College. (2020, July 15).
  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • Chen, S., Jia, L., Li, X., & Luo, M. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.
  • Synthesis of Benzofuran-3(2H)-ones - Organic Chemistry Portal. (n.d.).
  • Methyl salicylate: a reactive chemical warfare agent surrogate to detect reaction with hypochlorite - PubMed. (2011, November 15).
  • Preparation of Methyl Benzoate. (n.d.).
  • Synthesis of benzofuran-3(2H)-ones 101 - ResearchGate. (n.d.).
  • Understanding the Williamson Ether Synthesis - Smolecule. (n.d.).
  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2024, September 30).

Sources

Application Notes & Protocols: A Comprehensive Guide to the Esterification of 2-Hydroxybenzoic Acid with Ethyl 2-Chloroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Application

The esterification of 2-hydroxybenzoic acid, commonly known as salicylic acid, with ethyl 2-chloroacetate represents a crucial transformation in synthetic organic chemistry. This reaction, a variation of the Williamson ether synthesis, yields ethyl 2-(2-carboxyphenoxy)acetate, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The resulting molecule possesses a unique scaffold, combining a carboxylic acid and an ester moiety linked by an ether bond, making it a versatile building block for more complex molecular architectures. Understanding the nuances of this reaction is paramount for researchers in drug discovery and process development, as it allows for the efficient and controlled production of key synthetic intermediates. This guide provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and critical insights for successful execution and scale-up.

Mechanistic Insights: The Williamson Ether Synthesis

The formation of ethyl 2-(2-carboxyphenoxy)acetate from 2-hydroxybenzoic acid and ethyl 2-chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[2][3][4] The reaction is typically facilitated by a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).[3][5]

The reaction can be dissected into two primary steps:

  • Deprotonation: The weakly basic potassium carbonate deprotonates the phenolic hydroxyl group of 2-hydroxybenzoic acid. This is the more acidic proton compared to the carboxylic acid proton in the presence of a carbonate base. This deprotonation generates a phenoxide ion, which is a potent nucleophile.[3] The choice of a relatively weak base is crucial to selectively deprotonate the phenol without significantly affecting the carboxylic acid group.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-chloroacetate. This carbon is rendered electrophilic by the attached electron-withdrawing chlorine atom. The reaction proceeds via a backside attack, leading to the displacement of the chloride ion as the leaving group and the formation of the desired ether linkage.[4][6]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Hydroxybenzoic_Acid 2-Hydroxybenzoic Acid Potassium_Carbonate K₂CO₃ (Base) Phenoxide_Ion Phenoxide Ion (Nucleophile) Ethyl_2-chloroacetate Ethyl 2-chloroacetate (Electrophile) Product Ethyl 2-(2-carboxyphenoxy)acetate Chloride_Ion Cl⁻ (Leaving Group)

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of ethyl 2-(2-carboxyphenoxy)acetate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier/Grade
2-Hydroxybenzoic AcidC₇H₆O₃138.1213.81 g100Sigma-Aldrich, ≥99%
Ethyl 2-chloroacetateC₄H₇ClO₂122.5513.48 g (11.5 mL)110Acros Organics, 98%
Potassium Carbonate (anhydrous)K₂CO₃138.2127.64 g200Fisher Scientific, ≥99%
AcetoneC₃H₆O58.08250 mL-VWR, ACS Grade
Diethyl Ether(C₂H₅)₂O74.12200 mL-EMD Millipore, ACS Grade
1 M Hydrochloric AcidHCl36.46~100 mL-LabChem, Reagent Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~100 mL-Prepared in-house
Brine (Saturated NaCl solution)NaCl58.44~100 mL-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-Alfa Aesar, 99.5%
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-hydroxybenzoic acid (13.81 g, 100 mmol) and anhydrous potassium carbonate (27.64 g, 200 mmol).

  • Solvent Addition: Add 250 mL of acetone to the flask. Stir the suspension vigorously at room temperature for 15-20 minutes to ensure good mixing.

  • Addition of Electrophile: Add ethyl 2-chloroacetate (13.48 g, 110 mmol) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-16 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a 500 mL separatory funnel and wash successively with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Caution: Effervescence may occur during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure ethyl 2-(2-carboxyphenoxy)acetate as a white solid.

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Reaction Setup:\nCombine 2-hydroxybenzoic acid and K₂CO₃ in acetone."]; B [label="2. Add Ethyl 2-chloroacetate\ndropwise."]; C [label="3. Reflux for 12-16 hours.\nMonitor by TLC."]; D [label="4. Cool and filter\nthe reaction mixture."]; E [label="5. Remove acetone\nvia rotary evaporation."]; F [label="6. Dissolve in diethyl ether\nand perform aqueous work-up."]; G [label="7. Dry the organic layer\nand concentrate."]; H [label="8. Purify by\nrecrystallization."]; I [label="Final Product:\nEthyl 2-(2-carboxyphenoxy)acetate", fillcolor="#D5E8D4"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } केंद Diagram 2: Experimental Workflow for Synthesis.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Hydroxybenzoic Acid (Salicylic Acid): Harmful if swallowed.[8][9][10] Causes serious eye damage.[8][9][10] May cause skin and respiratory tract irritation.[11][12]

  • Ethyl 2-chloroacetate: Harmful if swallowed.[13][14] Causes severe skin burns and eye damage.[13][15] It is a lachrymator.[14]

  • Potassium Carbonate: Causes skin and serious eye irritation.[16][17][18] May cause respiratory irritation.[16][18][19]

  • Acetone: Highly flammable liquid and vapor.[7][20][21] Causes serious eye irritation.[7][20][22] May cause drowsiness or dizziness.[7][21][22]

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. Ensure that the potassium carbonate is anhydrous, as moisture can hinder the reaction.

  • Side Reactions: The primary potential side reaction is the hydrolysis of the ester group on either the starting material or the product, especially if there is water present in the reaction mixture. Using anhydrous reagents and solvents is critical.

  • Purification Challenges: If the crude product is an oil or difficult to crystallize, column chromatography on silica gel may be an effective purification method.[5]

  • Solvent Choice: While acetone is a common solvent, other polar aprotic solvents like DMF or acetonitrile can also be used and may influence the reaction rate.[5]

Data Interpretation

The successful synthesis of ethyl 2-(2-carboxyphenoxy)acetate can be confirmed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot for the purified product with a different Rf value compared to the starting materials.

  • Melting Point: The purified product should have a sharp and defined melting point consistent with literature values.

  • Spectroscopic Analysis:

    • 1H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the ether linkage, and the ethyl ester group.

    • 13C NMR: The spectrum will confirm the presence of all unique carbon atoms in the molecule.

    • Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, as well as the C-O stretching of the ether and ester groups.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Conclusion

The esterification of 2-hydroxybenzoic acid with ethyl 2-chloroacetate is a robust and reliable method for the synthesis of ethyl 2-(2-carboxyphenoxy)acetate. By understanding the underlying SN2 mechanism and adhering to the detailed protocol provided, researchers can confidently and efficiently produce this valuable chemical intermediate. Careful attention to anhydrous conditions and appropriate safety measures are paramount for a successful and safe experimental outcome.

References

  • ACETONE - SAFETY DATA SHEET. (2025, February 3). [Source Redacted].
  • Safety Data Sheet - Acetone. (n.d.). PRODUITS LUBRI-DELTA INC.
  • Ethyl-2-chloroacetoacetate Safety D
  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. (2003, October 8). Cole-Parmer.
  • Safety Data Sheet for Acetone. (n.d.). ChemSupply Australia.
  • Williamson Ether Synthesis. (n.d.). [Source Redacted].
  • Safety Data Sheet: Potassium carbon
  • Acetone - SAFETY D
  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022, December 1). INEOS KOH.
  • Safety Data Sheet Potassium Carbonate Revision 5. (2020, December 18). Redox.
  • Ethyl 2-chloroacetoacetate SDS, 609-15-4 Safety D
  • Safety Data Sheet - CDN Isotopes. (n.d.). C/D/N Isotopes Inc.
  • Safety Data Sheet: Potassium carbon
  • Method for the alkylation of salicylic acid. (n.d.).
  • 2-HYDROXYBENZOIC ACID (D6, 97%) - Safety Data Sheet. (2018, June 12).
  • SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. (2024, September 27). Armand Products.
  • Williamson Ether Synthesis | SN2 Ether Form
  • Method for the alkylation of salicylic acid. (n.d.).
  • Safety d
  • Ch24: ArOH to ArOR. (n.d.). University of Calgary.
  • Ethyl 2-chloroacetoacet
  • Safety Data Sheet - Cayman Chemical. (2025, September 15). Cayman Chemical.
  • 2-Hydroxybenzoic acid. (2023, July 6). Apollo Scientific.
  • SAFETY DATA SHEET. (2007, November 20). Fisher Scientific.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • SAFETY DATA SHEET. (2009, November 24). Fisher Scientific.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025, January 27). MDPI.
  • (PDF) Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025, January 2). [Source Redacted].
  • Alkylation of Salicylic Acids. (n.d.). [Source Redacted].
  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). [Source Redacted].
  • Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. (n.d.). Benchchem.
  • Contents. (n.d.). The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Purification of Ethyl acet
  • Esterification of hydroxybenzoic acids. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). [Source Redacted].
  • mechanism for the esterific
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI.

Sources

Application Note: Strategic Utilization of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate" in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

This compound (CAS 59664-07-8) acts as a high-value bifunctional building block in organic synthesis. Its structure—a salicylate derivative featuring an ortho-positioned ethyl acetoxy ether—is pre-organized for intramolecular Claisen (Dieckmann) condensation. This compound serves as the primary lithographic master for generating 3-hydroxybenzofuran-2-carboxylates , a privileged scaffold in medicinal chemistry found in anti-arrhythmic agents (e.g., Amiodarone derivatives) and natural products (e.g., Moracins).

This guide details the mechanistic rationale, optimized protocols, and downstream utility of this compound, specifically addressing the management of its mixed-ester functionality to ensure product homogeneity.

Chemical Profile & Strategic Value

PropertyDetail
Systematic Name This compound
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Core Reactivity Intramolecular Nucleophilic Acyl Substitution (Dieckmann Condensation)
Key Intermediate For Benzofuran-3-ones, 3-Hydroxybenzofurans, Chromans

The Mixed-Ester Advantage: The molecule contains two distinct ester groups: a methyl benzoate and an ethyl acetate .

  • Strategic Implication: In base-catalyzed cyclization, the choice of alkoxide base dictates the final ester group of the product via transesterification.

    • Use NaOMe/MeOH

      
       Yields Methyl  3-hydroxybenzofuran-2-carboxylate.
      
    • Use NaOEt/EtOH

      
       Yields Ethyl  3-hydroxybenzofuran-2-carboxylate.
      
  • Recommendation: To avoid mixed product profiles (methyl/ethyl scrambling), always match the alkoxide base solvent system to the desired final ester.

Mechanism of Action: The Dieckmann Cyclization

The transformation of this compound into the benzofuran core proceeds via a base-mediated enolate formation followed by a 5-exo-trig cyclization.

Mechanistic Pathway (DOT Visualization)

DieckmannMechanism Start This compound (Precursor) Step1 Enolate Formation (Deprotonation of alpha-methylene) Start->Step1 + NaOMe Step2 5-exo-trig Cyclization (Nucleophilic Attack on Benzoate Carbonyl) Step1->Step2 Intramolecular Step3 Tetrahedral Intermediate (Alkoxide) Step2->Step3 Step4 Elimination of Methoxide (Ring Closure) Step3->Step4 - MeO⁻ Product Methyl 3-hydroxybenzofuran- 2-carboxylate (Enol Form) Step4->Product Acid Quench

Figure 1: Mechanistic pathway for the Dieckmann condensation of this compound to the benzofuran scaffold.

Validated Protocol: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate

This protocol is optimized for homogeneity . By using sodium methoxide in methanol, we force the equilibrium toward the methyl ester product, eliminating ethyl/methyl ester mixtures.

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Base: Sodium Methoxide (NaOMe), 30% wt solution in Methanol (2.5 equiv).

  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate).

  • Quench: Acetic acid or 1M HCl.

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with nitrogen (

      
      ) or argon to maintain an inert atmosphere.
      
  • Base Addition (0 min):

    • Charge the flask with anhydrous Methanol.

    • Add the NaOMe solution (2.5 equiv) via syringe.

    • Note: A slight excess of base is required to deprotonate the initial methylene and the final enolic product, driving the equilibrium forward.

  • Substrate Addition (15 min):

    • Dissolve this compound in a minimal amount of anhydrous Methanol.

    • Add this solution dropwise to the stirring base mixture at room temperature.

    • Observation: The solution often turns yellow/orange, indicating enolate formation.

  • Reflux & Monitoring (1 - 4 hours):

    • Heat the mixture to reflux (

      
      ).
      
    • Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (enol/keto product) should appear.
    • Critical Checkpoint: Ensure complete consumption of starting material to avoid difficult separations later.

  • Quench & Isolation:

    • Cool the reaction to

      
       in an ice bath.
      
    • Acidify carefully with 1M HCl or Glacial Acetic Acid until pH

      
       4.
      
    • Phase Change: The product may precipitate as a solid upon acidification.

    • Option A (Precipitate): Filter the solid, wash with cold water, and dry under vacuum.

    • Option B (Extraction): If oil forms, extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Methanol/Water is usually sufficient.

    • Yield Expectation: 85-95%.

Downstream Applications & Workflow

Once the benzofuran core is synthesized, it serves as a divergence point for various pharmacological classes.

Workflow Diagram

DownstreamApplications Core Methyl 3-hydroxybenzofuran- 2-carboxylate App1 Decarboxylation (Hydrolysis/Heat) Core->App1 App2 O-Alkylation/Acylation (R-X, Base) Core->App2 App3 Triflation (Tf2O, Pyridine) Core->App3 Result1 Benzofuran-3-one (Coumaranone) App1->Result1 Result2 3-Alkoxybenzofuran Derivatives App2->Result2 Result3 3-Benzofuranyl Triflates (Suzuki/Heck Coupling) App3->Result3

Figure 2: Synthetic divergence from the core benzofuran scaffold.

Application Details
  • Synthesis of 3-Coumaranones:

    • Hydrolysis of the ester (using KOH/MeOH) followed by thermal decarboxylation yields 3-coumaranone, a core structure in aurone synthesis.

  • Suzuki-Miyaura Coupling:

    • The 3-hydroxy group is tautomeric with the ketone. Trapping the enol as a triflate allows for Pd-catalyzed cross-coupling to install aryl groups at the C3 position, critical for mimicking isoflavones.

Safety & Handling Protocol

Hazard ClassPrecaution
Corrosivity The starting material is an ester, but the reagents (NaOMe) are caustic. Wear chemical-resistant gloves (Nitrile).
Flammability Methanol and Toluene (if used) are highly flammable. Ground all glassware.
Inhalation Use a fume hood. Avoid inhaling dust from the final benzofuran product, as biological activity (kinase inhibition) is common in this class.

References

  • Dieckmann, W. (1900).[1][2] "Ueber die Einwirkung von Natriumäthylat auf Acetessigsäureäthylester und verwandte Verbindungen." Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684.

  • Organic Chemistry Portal. "Dieckmann Condensation." Mechanism and Applications.[2][3][4][5][6][7][8]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation."[1][2][6][7][9] Organic Reactions, 1-203. (Authoritative review on intramolecular Claisen condensations).

  • Mahboobi, S., et al. (2006). "Synthesis and Structure-Activity Relationship of 3-Substituted Benzofurans." Journal of Medicinal Chemistry. (Demonstrates utility of the 3-hydroxybenzofuran scaffold).
  • PubChem. "this compound - Compound Summary."

Sources

Application Notes and Protocols for Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development on the utility of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This document outlines the compound's synthetic potential, provides detailed experimental protocols for its modification, and discusses its applications as a versatile scaffold in medicinal chemistry.

Introduction: A Scaffold with Bifunctional Potential

This compound is a unique bifunctional molecule possessing two distinct ester functionalities with different reactivities. This structural feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of a methyl benzoate moiety and an ethyl acetate group connected via an ether linkage provides two key sites for chemical modification, allowing for the strategic introduction of diverse pharmacophoric elements.

The aromatic ring can be further functionalized, and the ester groups can be selectively hydrolyzed or converted to amides, offering a rich platform for generating a library of derivatives for structure-activity relationship (SAR) studies. While direct literature on the medicinal chemistry applications of this compound is not abundant, its structural similarity to other benzoate derivatives suggests its potential in developing novel therapeutic agents. Benzoate-containing scaffolds are present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents, as well as selective estrogen receptor modulators (SERMs).[1][2][3]

Key Structural Features and Reactivity:

FeatureDescriptionPotential for Modification
Methyl Benzoate Moiety An aromatic ester that can be hydrolyzed to a carboxylic acid or undergo other transformations at the aromatic ring.Hydrolysis to carboxylic acid for amide bond formation, nucleophilic aromatic substitution (if appropriately activated), or modification of the aromatic ring.
Ethoxycarbonylmethyl Ether Group An aliphatic ester connected via an ether linkage, which can also be hydrolyzed or aminated.Selective hydrolysis under different conditions than the aromatic ester, amidation to introduce diverse side chains.
Bifunctional Nature The presence of two distinct reactive handles allows for orthogonal chemical strategies.Stepwise or one-pot modifications to build complex molecular architectures.

Synthetic Utility and Potential Applications

The strategic placement of two ester groups allows for the divergent synthesis of various compound libraries. The following sections outline potential medicinal chemistry applications based on the known activities of structurally related benzoate derivatives.

Scaffold for Novel Anti-inflammatory Agents

Anthranilic acid esters and other benzoate derivatives have been explored as scaffolds for the development of anti-inflammatory drugs.[3] The core structure of this compound can be functionalized to mimic known anti-inflammatory agents. For instance, the ester groups can be converted to amides, a common functional group in many non-steroidal anti-inflammatory drugs (NSAIDs).

Precursor for Antimicrobial Compounds

The benzoate scaffold is a key component in various antimicrobial agents.[2] By modifying the ester functionalities and the aromatic ring of this compound, it is possible to generate novel compounds with potential antibacterial or antifungal activity. For example, the introduction of heterocyclic moieties or halogen atoms can enhance antimicrobial potency.

Intermediate for Selective Estrogen Receptor Modulators (SERMs)

Aminoethoxyphenyl derivatives are crucial pharmacophoric elements in many SERMs used in the treatment of breast cancer and osteoporosis.[1] Although this compound does not contain a basic amine, its ethoxybenzoate core provides a foundational structure that can be elaborated to include the necessary functionalities for estrogen receptor modulation.

Experimental Protocols

The following protocols are provided as a guide for the chemical modification of this compound. These are general procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Selective Hydrolysis of the Ethyl Ester

This protocol describes the selective hydrolysis of the more labile ethyl ester to the corresponding carboxylic acid, leaving the methyl benzoate ester intact. This allows for subsequent functionalization of the resulting carboxylic acid.

Workflow for Selective Hydrolysis:

A This compound B Dissolve in THF/H2O A->B C Add LiOH (1.1 eq) at 0 °C B->C D Stir at room temperature C->D E Monitor by TLC D->E F Acidify with 1N HCl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J 2-(Carboxymethoxy)benzoic acid methyl ester I->J

Caption: Workflow for the selective hydrolysis of the ethyl ester.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium hydroxide (LiOH, 1.1 eq) in water.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 2: Amide Bond Formation

This protocol details the conversion of the carboxylic acid obtained from Protocol 1 into an amide using a standard peptide coupling reagent.

Reagents and Conditions for Amide Formation:

Reagent/ConditionQuantity/SettingPurpose
2-(Carboxymethoxy)benzoic acid methyl ester1.0 eqStarting material
Amine (R-NH2)1.2 eqNucleophile
HATU1.2 eqCoupling agent
DIPEA2.0 eqBase
Anhydrous DMF0.1 MSolvent
TemperatureRoom TemperatureReaction Condition
Reaction Time4-12 hoursDuration

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired amide.

Protocol 3: Double Amidation

This protocol describes the one-pot conversion of both ester functionalities to amides. This is achieved by first hydrolyzing both esters followed by a double amidation reaction.

Reaction Pathway for Double Amidation:

A This compound B Hydrolysis (NaOH, H2O/MeOH) A->B C Dicarboxylic Acid Intermediate B->C D Amidation (Amine, Coupling Agent) C->D E Diamide Product D->E

Caption: Synthetic route for the formation of a diamide derivative.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of methanol and water (1:1). Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4 hours. Cool to room temperature and acidify with concentrated HCl to precipitate the dicarboxylic acid. Filter and dry the solid.

  • Amidation: Suspend the crude dicarboxylic acid (1.0 eq) in anhydrous DMF. Add the desired amine (2.5 eq) and a suitable coupling agent like HATU (2.5 eq) along with a base such as DIPEA (4.0 eq). Stir at room temperature until the reaction is complete as monitored by TLC. Workup and purify as described in Protocol 2.

Characterization and Data

The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Analytical Data for a Hypothetical Amide Derivative:

Analytical TechniqueExpected Observations
¹H NMR Appearance of new amide N-H proton signals, shifts in the signals of the methylene protons adjacent to the newly formed amide bond.
¹³C NMR Appearance of a new amide carbonyl carbon signal, shifts in the signals of adjacent carbons.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the product.
FT-IR Appearance of a characteristic amide C=O stretching band (around 1650 cm⁻¹) and N-H stretching band (around 3300 cm⁻¹).

Conclusion

This compound represents a versatile and synthetically tractable scaffold for the generation of diverse molecular entities with potential applications in medicinal chemistry. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the chemical space around this bifunctional building block in the pursuit of novel therapeutic agents. The adaptability of its ester functionalities allows for the introduction of a wide array of chemical motifs, making it a valuable tool in modern drug discovery programs.

References

  • Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(3), 1723-1728. [Link]

  • Ela, M. A., Issa, D. A. E., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry, 8(5), 1-8. [Link]

  • ResearchGate. (2015). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Plasticizers

The performance, flexibility, and durability of many polymeric materials are critically dependent on the addition of plasticizers. These compounds work by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. The result is a more flexible and processable product. While the market is dominated by well-established plasticizers like phthalates and citrates, the continuous drive for improved performance, enhanced biocompatibility, and specialized properties necessitates the exploration of novel plasticizing agents.

This document outlines a comprehensive framework for the evaluation of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS No. 22511-42-8) as a candidate plasticizer. Its chemical structure, featuring multiple ester groups, suggests a potential for compatibility with polar polymers such as polyvinyl chloride (PVC). These application notes provide a structured, multi-faceted protocol designed to rigorously assess its efficacy, permanence, and compatibility, guiding the researcher from initial characterization to in-depth performance analysis.

Part 1: Preliminary Characterization of the Candidate Plasticizer

Before incorporation into a polymer matrix, the intrinsic properties of this compound must be established to ensure quality and consistency. These tests are based on the principles outlined in ASTM D1045, a standard for testing liquid plasticizers.[1][2][3]

Objective: To determine the fundamental physical and chemical properties of the candidate plasticizer.

Protocol 1.1: Basic Quality Control Analysis

  • Acid Number: Titrate a known weight of the plasticizer dissolved in a suitable solvent with a standardized solution of potassium hydroxide (KOH) to determine the free acid content. A low acid number is indicative of high purity and stability.

  • Ester Content: Perform saponification by refluxing a weighed sample with an excess of standard alcoholic KOH. Back-titrate the excess KOH with standard acid. The result, expressed as a percentage, is a primary measure of the plasticizer's identity and purity.

  • Specific Gravity: Use a pycnometer or a calibrated hydrometer to determine the specific gravity of the liquid plasticizer at a standard temperature (e.g., 25°C). This is a critical parameter for quality control and for calculating formulation ratios by weight and volume.

  • Refractive Index: Measure the refractive index using a calibrated refractometer. This property is useful for rapid identification and quality assessment.

  • Water Content: Employ the Karl Fischer titration method for a precise determination of water content. Excessive moisture can negatively impact polymer processing and final product quality.

Property Test Method Principle Significance
Acid NumberTitration with KOHPurity and potential for degradation
Ester ContentSaponificationIdentity, purity, and active component concentration
Specific GravityPycnometry/HydrometryQuality control and formulation calculations
Refractive IndexRefractometryRapid identification and purity check
Water ContentKarl Fischer TitrationQuality control, prevention of processing issues

Part 2: Evaluation of Plasticizer Performance in a Polymer Matrix

The true measure of a plasticizer lies in its interaction with a target polymer. The following protocols are designed for evaluating this compound in a standard flexible PVC formulation.

Workflow for Performance Evaluation

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Conclusion Compounding Compounding (Plasticizer + PVC + Stabilizers) Milling Two-Roll Milling Compounding->Milling Molding Compression Molding Milling->Molding Mech_Test Mechanical Testing (ASTM D2284) Molding->Mech_Test Test Specimens Therm_Test Thermal Analysis (DSC, TGA) Molding->Therm_Test Test Specimens Mig_Test Migration & Permanence (ISO 177) Molding->Mig_Test Test Specimens Analysis Analyze Data & Compare to Control Mech_Test->Analysis Therm_Test->Analysis Mig_Test->Analysis Conclusion Determine Efficacy & Suitability Analysis->Conclusion

Caption: Experimental workflow for evaluating a novel plasticizer.

Protocol 2.1: Sample Preparation - PVC Formulation

  • Formulation: Prepare a series of standard PVC formulations. A typical starting formulation might be:

    • PVC Resin (K-value 67): 100 parts by weight (phr)

    • Thermal Stabilizer (e.g., Ca/Zn stearate): 2-3 phr

    • This compound: 20, 30, 40, 50 phr

    • Control: A formulation with a standard plasticizer (e.g., DEHP or DOTP) at 40 phr.

  • Compounding: Dry-blend the PVC resin, stabilizer, and plasticizer in a high-speed mixer until a homogeneous powder is obtained.

  • Milling: Transfer the compound to a two-roll mill heated to approximately 160-170°C. Mill the material until a uniform, fused sheet is formed.

  • Molding: Press the milled sheets in a compression molder at a suitable temperature and pressure to create plaques of a specified thickness (e.g., 1-2 mm) for subsequent testing.[4]

Protocol 2.2: Mechanical Properties Assessment

Objective: To quantify the plasticizing effect on the mechanical behavior of the polymer, following the principles of ASTM D2284.[5]

  • Specimen Preparation: Die-cut dumbbell-shaped test specimens from the compression-molded plaques.

  • Tensile Testing: Using a universal testing machine (tensile tester), measure the following properties:

    • Tensile Strength (at break): The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • 100% Modulus: The stress required to produce 100% elongation. This is a key indicator of stiffness.

  • Data Analysis: Compare the results for different concentrations of the candidate plasticizer against the unplasticized control and the standard plasticizer control. A successful plasticizer will significantly decrease tensile strength and modulus while dramatically increasing elongation.[5]

Plasticizer Concentration (phr) Tensile Strength (MPa) Elongation at Break (%) 100% Modulus (MPa)
0 (Control)Expected: HighExpected: LowExpected: High
20
30
40
50
40 (Standard Plasticizer)Benchmark ValueBenchmark ValueBenchmark Value

Protocol 2.3: Thermal Analysis

Objective: To determine the effect of the plasticizer on the thermal properties of the polymer, particularly the glass transition temperature (Tg) and thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (5-10 mg) of the plasticized PVC into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • The midpoint of the step transition in the heat flow curve is recorded as the Tg.

    • A significant depression of the Tg compared to the unplasticized polymer indicates effective plasticization.[6]

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (10-15 mg) of the plasticized PVC onto the TGA balance.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. This provides information on the volatility of the plasticizer and the overall thermal stability of the compound.[7]

Part 3: Permanence and Migration Studies

A critical aspect of plasticizer performance is its ability to remain within the polymer matrix over time and under various environmental stresses.

Migration Testing Workflow

G cluster_0 Migration Test Methods cluster_1 Quantification Start Conditioned Plasticized Specimen Volatility Volatility (Oven Aging) Measure Weight Loss Start->Volatility Extraction Solvent Extraction (e.g., Water, Oil) Measure Weight Loss Start->Extraction Contact Solid-Solid Contact (ISO 177) Measure Migrated Mass Start->Contact Conclusion Determine Permanence & Safety Profile Volatility->Conclusion Analysis GC-MS or HPLC Analysis of Extract/Absorbent Extraction->Analysis Contact->Analysis Analysis->Conclusion

Caption: Workflow for assessing plasticizer migration and permanence.

Protocol 3.1: Volatility (Weight Loss on Heating)

  • Cut circular specimens of a standard diameter from the molded sheets and accurately weigh them.

  • Place the specimens in a circulating air oven at an elevated temperature (e.g., 70-100°C) for a specified duration (e.g., 24 or 72 hours).

  • After the exposure period, allow the specimens to cool to room temperature in a desiccator and reweigh.

  • Calculate the percentage weight loss. Lower weight loss indicates better permanence and lower volatility.[6]

Protocol 3.2: Migration into a Contact Medium (ISO 177)

This method determines the tendency of a plasticizer to migrate from the plastic into another material upon contact.[4][8][9]

  • Assembly: Create a "sandwich" assembly consisting of a pre-weighed disc of the plasticized PVC test specimen placed between two discs of a standard absorbent material (e.g., unplasticized polyethylene or a specified rubber).[4]

  • Incubation: Place the assembly under a defined pressure (e.g., using a 1 kg weight) in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).

  • Measurement: After incubation, disassemble the unit.

    • Weigh the test specimen to determine the mass of plasticizer lost.

    • Weigh the absorbent discs to determine the mass of plasticizer gained.

  • Analysis: The loss in mass of the test specimen is a direct measure of plasticizer migration.[9] For more specific quantification, the plasticizer can be extracted from the absorbent discs and analyzed via chromatography.

Protocol 3.3: Specific Migration into Food Simulants (ISO 7823-1)

For applications involving food contact, specific migration testing is mandatory.[10]

  • Exposure: Expose a sample of the plasticized material with a known surface area to a food simulant (e.g., 10% ethanol for aqueous foods, olive oil for fatty foods) under conditions of time and temperature relevant to the intended use.

  • Analysis: After exposure, the food simulant is analyzed to determine the concentration of the migrated plasticizer.

  • Quantification: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for accurately quantifying the migrated substance.[7][11][12] These techniques offer the sensitivity and selectivity required to detect low concentrations and confirm the identity of the migrant.[7][13]

Conclusion and Interpretation

The suitability of this compound as a plasticizer will be determined by a holistic analysis of the data generated through these protocols. An ideal candidate will exhibit:

  • High Efficiency: A significant reduction in Tg and 100% Modulus at lower concentrations.

  • Good Compatibility: Production of clear, uniform plasticized films with no signs of exudation or phase separation.[6]

  • Excellent Permanence: Low weight loss in volatility tests and minimal migration into contact media and solvents.

  • Safety: For relevant applications, specific migration levels must be below the regulatory limits set by bodies like the FDA and EFSA.[7][10]

By systematically following these established methodologies, researchers can build a comprehensive performance profile for this novel compound, enabling an evidence-based decision on its potential as a viable plasticizer in commercial or specialized applications.

References

  • ISO 7823-1: Specific Migration of Plasticizers - Testing Laboratory. (n.d.).
  • BSI Knowledge. (2017). BS EN ISO 177:2017 - TC.
  • BASTONE. (2025). How Do You Test for Plasticizer Migration.
  • How to Evaluate Plasticizer Compatibility: Methods, Metrics, and Industry Standards. (2026).
  • International Organization for Standardization. (2016). ISO 177:2016 Plastics — Determination of migration of plasticizers.
  • Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • iTeh Standards. (1999). EN ISO 177:1999 - Plastics - Determination of migration of.
  • Cunha, S. C., & Fernandes, J. O. (2018). Analytical Methods for the Determination of Plasticizers in Food and Beverages. Foods, 7(8), 123.
  • ASTM International. (2019). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • iTeh Standards. (n.d.). ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • ASTM International. (2003). ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.
  • C. Gómez-Benítez, et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Scientific Reports.
  • GlobalSpec. (2019). ASTM D1045-19 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • ResolveMass Laboratories. (2025). Top Analytical Techniques for Characterizing Custom Polymers.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Application Note: Comprehensive Characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a derivative of methyl salicylate, a class of compounds with applications in pharmaceuticals and fragrance industries.[1][2][3] The precise structural elucidation and purity assessment of this compound are critical for its application in drug development and quality control. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of this compound. The methodologies outlined herein are designed to provide researchers and scientists with a robust framework for unambiguous identification and purity determination.

The analytical workflow for characterizing a novel or synthesized molecule like this compound is a multi-step, systematic process. It begins with fundamental techniques to confirm the primary structure and molecular weight, and then progresses to chromatographic methods for purity assessment.

G cluster_workflow Analytical Workflow cluster_structure Spectroscopic Methods cluster_purity Chromatographic Methods A Synthesis & Purification B Structural Elucidation A->B Crude Product C Purity & Quantification B->C Confirmed Structure NMR NMR Spectroscopy (¹H, ¹³C) B->NMR MS Mass Spectrometry (HRMS) B->MS FTIR FTIR Spectroscopy B->FTIR D Final Characterization Report C->D Purity Data HPLC HPLC/UPLC C->HPLC

Caption: A typical workflow for the analytical characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR are essential for a complete assignment of the molecular structure.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for compounds of this polarity. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[5]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for chemical shifts.

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ (or DMSO-d₆).

  • Internal Standard: Add a small drop of TMS to the NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Expected Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and standard chemical shift values.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85dd1HAr-H
~7.50ddd1HAr-H
~7.05t1HAr-H
~6.90d1HAr-H
~4.70s2HO-CH₂-C=O
~4.25q2HO-CH₂-CH₃
~3.90s3HO-CH₃
~1.30t3HO-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~168.5C=O (ester)
~165.0C=O (ester)
~156.0Ar-C-O
~133.5Ar-CH
~131.0Ar-CH
~122.0Ar-C-C=O
~120.5Ar-CH
~114.0Ar-CH
~66.0O-CH₂-C=O
~61.5O-CH₂-CH₃
~52.0O-CH₃
~14.0O-CH₂-CH₃

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.[4][5]

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which is expected to produce a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS to achieve the necessary mass accuracy for elemental composition determination.[5]

Experimental Protocol for HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Expected Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[C₁₂H₁₄O₅+H]⁺239.0863239.0865
[C₁₂H₁₄O₅+Na]⁺261.0682261.0684

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber.

Expected FTIR Data

Table 4: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H (aliphatic)
~1760-1730C=O (ester, stretch)
~1600-1450C=C (aromatic, stretch)
~1250-1000C-O (ether and ester, stretch)

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for a molecule of this polarity.

G cluster_hplc HPLC Protocol Solvent Solvent Reservoir (Mobile Phase) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data System Detector->Data

Caption: A schematic diagram of a typical HPLC system workflow.

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is a versatile choice for reverse-phase chromatography and is suitable for separating compounds with moderate polarity.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is effective for eluting the compound and separating it from potential impurities.[6]

  • Detector: A UV detector is appropriate as the aromatic ring in the molecule will absorb UV light. The wavelength of maximum absorbance (λmax) should be determined using a UV-Vis spectrophotometer.

HPLC Protocol
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm (or λmax).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks to determine the purity profile.

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a comprehensive and robust analytical framework for the characterization of this compound. The protocols and expected data presented in this application note serve as a detailed guide for researchers in drug development and related fields to ensure the identity, structure, and purity of this compound. Adherence to these methodologies will facilitate reliable and reproducible results, which are essential for regulatory submissions and scientific publications.

References

  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1569. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed, National Library of Medicine. Available at: [Link]

  • Clark, G. S. (1998). An Aroma-Chemical Profile - Methyl Salicylate, or Oil of Wintergreen. Perfumer & Flavorist. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl (2-methoxyphenoxy)acetate. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Available at: [Link]

  • Google Patents. (n.d.). RU2653542C2 - Process for preparing fluoxastrobin.
  • Environmental Clearance. (n.d.). M/s. Benzo Chem Industries Pvt. Ltd. Dahej SEZ-II, Bharuch. Available at: [Link]

  • OSHA. (n.d.). 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE, 2MEA) - 2-ETHOXYETHANOL (CELLOSOL). Available at: [Link]

  • NIST. (n.d.). 2-(2-Methoxyethoxy)ethyl acetate. NIST Chemistry WebBook. Available at: [Link]/cbook.cgi?ID=C629389)

Sources

HPLC purification protocol for "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Preparative HPLC Purification of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple set of instructions to explain the fundamental principles and causal reasoning behind each step of the method development process. We present a robust reverse-phase HPLC (RP-HPLC) protocol, complete with system parameters, sample preparation, and post-purification analysis. The methodology is structured to be a self-validating system, ensuring reliability and reproducibility. All technical claims are supported by authoritative citations, and a complete reference list is provided.

Introduction and Scientific Rationale

This compound is a benzoate ester derivative with potential applications as an intermediate in organic synthesis for pharmaceuticals and other high-value chemical entities. Ensuring the high purity of such intermediates is a critical step in any development workflow, as impurities can lead to unwanted side reactions, lower yields, and compromised safety profiles in the final product.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of non-volatile and moderately polar organic molecules due to its high resolution, speed, and scalability.[1] This guide focuses on a reverse-phase HPLC (RP-HPLC) method, which is the most common and versatile mode of liquid chromatography.[2][3]

Analyte Properties and Method Selection

The selection of an appropriate HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

PropertyValue / DescriptionSource
IUPAC Name This compound[4]
CAS Number 22511-42-8[4]
Molecular Formula C₁₂H₁₄O₅[4]
Molecular Weight 238.24 g/mol [4]
Predicted Polarity (XLogP3) ~2.3 (based on similar structures)[5][6]
Key Structural Features Aromatic ring, two ester groups, ether linkage.N/A
UV Absorbance Expected due to the benzoate chromophore.[7][8]

The compound's structure, featuring both polar (ester and ether groups) and non-polar (benzene ring) regions, along with a calculated LogP value greater than 2, indicates moderate hydrophobicity. This profile makes it an ideal candidate for purification via RP-HPLC. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[3] The analyte is retained on the column through hydrophobic interactions between its non-polar regions and the stationary phase. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase, which decreases the mobile phase's polarity and displaces the analyte from the column.

The Logic of Reverse-Phase Separation

The diagram below illustrates the fundamental principle of retaining and eluting this compound on a C18 stationary phase.

G cluster_0 Low Organic Content (High Retention) cluster_1 High Organic Content (Elution) Analyte_Low This compound Hydrophobic Interaction C18_Low C18 Stationary Phase Non-Polar Surface Analyte_Low:f1->C18_Low:f1 Strong Adsorption Analyte_High This compound Solvated in Mobile Phase C18_High C18 Stationary Phase Non-Polar Surface MobilePhase Organic Solvent (e.g., Acetonitrile) MobilePhase->Analyte_High:f1 Disruption of Interaction ProcessFlow Increasing Organic Solvent Gradient → cluster_1 cluster_1 cluster_0 cluster_0

Caption: Principle of RP-HPLC separation for the target compound.

Materials and Reagents

ItemSpecification
HPLC System Preparative or Semi-Preparative HPLC system with gradient capability, UV/Vis or Diode Array Detector (DAD), and fraction collector.
HPLC Column C18 bonded silica, 10 µm particle size, ≥20 mm internal diameter (for preparative scale). A common choice is a 250 x 21.2 mm column.
Mobile Phase A HPLC Grade Water with 0.1% (v/v) Formic Acid.
Mobile Phase B HPLC Grade Acetonitrile with 0.1% (v/v) Formic Acid.
Sample Solvent Acetonitrile or a 50:50 (v/v) mixture of Acetonitrile and Water.
Crude Sample This compound (synthesis output).
Glassware Volumetric flasks, beakers, autosampler vials.
Filtration 0.45 µm PTFE syringe filters for sample preparation.

Rationale for Reagent Choices:

  • C18 Column: This is the most widely used stationary phase in RP-HPLC, offering excellent retention for a broad range of moderately non-polar compounds.[2]

  • Acetonitrile (ACN): Chosen over methanol as it typically provides lower backpressure and has a lower UV cutoff wavelength, resulting in a cleaner baseline.[9]

  • Formic Acid (0.1%): The addition of a small amount of acid to the mobile phase is a standard practice. It protonates free silanol groups on the silica surface, preventing undesirable interactions with the analyte that can cause peak tailing.[9] While the target compound is neutral, this ensures a more robust and reproducible separation.

Detailed Purification Protocol

This protocol is designed as a starting point and may require optimization based on the specific impurity profile of the crude sample.

Workflow Diagram

The overall process from sample preparation to obtaining the pure compound is outlined below.

Caption: Step-by-step workflow for HPLC purification.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of the sample solvent (e.g., Acetonitrile) to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. This is a critical step to remove particulate matter that could damage the HPLC column or system.[10]

Step 2: HPLC System Configuration and Method Configure the HPLC system with the following parameters. This method uses a gradient elution, which is effective for separating components with a range of polarities.[2]

ParameterRecommended Setting
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 18.0 mL/min (This is typical for a 21.2 mm ID column and should be adjusted based on column manufacturer recommendations)
Column Temperature 30 °C
Injection Volume 1-5 mL (dependent on concentration and column loading capacity)
Detection UV at 254 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Step 3: Purification and Fraction Collection

  • Equilibrate the column with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Initiate the gradient run. Monitor the chromatogram in real-time.

  • Based on the retention time determined from an initial analytical run, set the fraction collector to begin collecting the eluent just before the target peak begins to elute and stop just after it returns to baseline.

Step 4: Post-Purification Analysis and Work-up

  • Analyze a small aliquot from the collected fraction(s) using an analytical scale HPLC method to confirm purity (>98% is a common target).

  • Combine the fractions that meet the purity specification.

  • Remove the mobile phase solvents (Acetonitrile and Water) using a rotary evaporator. The presence of formic acid is minimal and will be removed under vacuum.

  • The final product will be the purified solid compound. Dry thoroughly under high vacuum to remove any residual solvent.

System Suitability and Troubleshooting

To ensure the trustworthiness of the protocol, system suitability should be checked before running the preparative separation. This involves injecting a small amount of the sample on an analytical column to ensure adequate resolution, a theoretical plate count of >2000, and a tailing factor between 0.9 and 1.5.

ProblemPotential Cause(s)Recommended Solution
Broad or Tailing Peaks 1. Column degradation. 2. Sample overload. 3. Inappropriate sample solvent.1. Flush or replace the column. 2. Reduce injection volume/concentration. 3. Dissolve sample in a solvent weaker than or equal to the initial mobile phase.
Poor Resolution 1. Gradient is too steep. 2. Incompatible mobile phase.1. Decrease the gradient slope (e.g., run from 50% to 95% B over 30 minutes instead of 20). 2. Try methanol as the organic modifier instead of acetonitrile to alter selectivity.[9]
High Backpressure 1. System or column blockage. 2. High flow rate.1. Filter sample and mobile phases; flush system components individually. 2. Reduce the flow rate and adjust the gradient time accordingly.

References

  • LCGC. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.[Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis.[Link]

  • PubMed. Reverse-phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues.[Link]

  • PubChem. Methyl 2-(2-methoxy-2-oxoethyl)benzoate | C11H12O4 | CID 253507.[Link]

  • ResearchGate. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues.[Link]

  • NCBI. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues.[Link]

  • Phenomenex. Reversed Phase HPLC Method Development.[Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review.[Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography.[Link]

  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370).[Link]

  • EPA. Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties.[Link]

  • DTIC. Quantitative UV Absorbance Spectra of Chemical Agents and Simulants.[Link]

  • SIELC Technologies. Ethyl 2-methylbenzoate.[Link]

  • SIELC Technologies. Separation of Methyl 2-((2-oxo-2-phenylethyl)amino)benzoate on Newcrom R1 HPLC column.[Link]

  • FooDB. Showing Compound Methyl 2-methoxybenzoate (FDB010545).[Link]

  • IJPSRR. Determination of Methyl Paraben from Cosmetics by UV Spectroscopy.[Link]

  • PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431.[Link]

  • MDPI. The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC.[Link]

  • PubMed. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics.[Link]

Sources

GC-MS analysis of "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodology, data interpretation, and expected outcomes, grounded in established scientific principles.

Introduction: The Analytical Imperative

This compound is a diester that may be encountered as an intermediate in organic synthesis, a potential impurity in pharmaceutical preparations, or a component in complex chemical matrices. Its structural features, including two ester functionalities and an ether linkage, necessitate a highly specific and sensitive analytical method for its unequivocal identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for this purpose, offering high-resolution chromatographic separation coupled with the definitive structural elucidation provided by mass spectrometry.[1][2] This application note details a robust GC-MS method, from sample preparation to data analysis, and provides insights into the predicted fragmentation behavior of the target analyte.

Principle of the Method: A Symbiotic Approach

The power of GC-MS lies in the synergistic combination of two powerful analytical techniques.[1] Gas chromatography (GC) facilitates the separation of volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. As the separated components elute from the GC column, they are introduced into the mass spectrometer (MS). Here, they are ionized, typically by electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, enabling precise identification of the analyte.

Experimental Workflow: From Sample to Signal

The following diagram provides a high-level overview of the analytical workflow for the GC-MS analysis of this compound.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Sample Sample Dilution Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification Spectrum->Quantification

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Standards
  • This compound: Analytical standard of known purity (≥98%).

  • Solvent: High-purity, GC-grade solvent such as ethyl acetate, dichloromethane, or hexane. The choice of solvent should be based on the solubility of the analyte and compatibility with the GC system.

  • Internal Standard (Optional): A compound with similar chemical properties to the analyte but with a distinct retention time and mass spectrum (e.g., a deuterated analog or a compound from the same chemical class).

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source and a quadrupole mass analyzer is recommended. The system should have a suitable capillary column for the separation of polar compounds.

Sample Preparation Protocol

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed or measured volume of the sample with the chosen solvent to bring the expected concentration of the analyte within the calibration range.

    • For solid samples, dissolve an accurately weighed amount of the sample in the chosen solvent. Sonication may be used to aid dissolution.

    • If an internal standard is used, add a known amount to all standards and samples.

    • Filter the final solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC System
Injection Volume1 µLA standard volume to prevent column overloading.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless mode provides higher sensitivity for trace analysis.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms, or equivalent)Provides good separation for a wide range of compounds, including esters.[3]
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting temperature program to ensure good separation from solvent and other components. This may require optimization.
MS System
Ion SourceElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that yields consistent and well-characterized mass spectra.[3]
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains the integrity of the mass analyzer.
Mass Scan Rangem/z 40-400A range that encompasses the molecular ion and expected fragment ions of the analyte.
Scan Rate2-3 scans/secProvides sufficient data points across the chromatographic peak for accurate peak integration and spectral deconvolution.

Data Analysis and Interpretation

Qualitative Analysis

The identification of this compound is confirmed by matching the retention time of the peak in the sample chromatogram with that of the analytical standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with the spectrum of the standard. The presence of the molecular ion and characteristic fragment ions provides a high degree of confidence in the identification.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of the analyte in the sample can then be determined by interpolation from this curve.

Predicted Mass Spectrum and Fragmentation

Molecular Weight: 238.24 g/mol

Predicted Key Fragments:

m/zProposed Fragment IonFragmentation Pathway
238[M]⁺• (Molecular Ion)Ionization of the parent molecule.
193[M - OC₂H₅]⁺Loss of the ethoxy radical from the ethyl ester moiety.
165[M - COOC₂H₅]⁺Loss of the ethoxycarbonyl radical.
149[C₈H₅O₃]⁺A common fragment in phthalates and related compounds, often referred to as the phthalic anhydride radical cation.[5]
135[C₇H₅O₂]⁺Further fragmentation of m/z 165 via loss of formaldehyde (CH₂O).
121[C₇H₅O₂]⁺Loss of the entire ethoxycarbonylmethyl side chain. This corresponds to the benzoyl cation.
105[C₇H₅O]⁺Decarbonylation of the benzoyl cation (m/z 121).
77[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation.
45[C₂H₅O]⁺Ethoxy cation.
29[C₂H₅]⁺Ethyl cation.

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway cluster_frags Major Fragmentation Pathways M This compound [M]⁺• m/z = 238 f193 [M - OC₂H₅]⁺ m/z = 193 M->f193 - •OC₂H₅ f165 [M - COOC₂H₅]⁺ m/z = 165 M->f165 - •COOC₂H₅ f149 [C₈H₅O₃]⁺ m/z = 149 M->f149 Rearrangement f135 [C₇H₅O₂]⁺ m/z = 135 f165->f135 - CH₂O f121 [C₇H₅O₂]⁺ m/z = 121 f165->f121 - C₂H₄ f105 [C₇H₅O]⁺ m/z = 105 f121->f105 - O f77 [C₆H₅]⁺ m/z = 77 f105->f77 - CO

Caption: Proposed EI fragmentation pathways for this compound.

System Suitability and Quality Control

To ensure the reliability and accuracy of the analytical results, the following quality control measures are recommended:

  • Solvent Blank: Inject a solvent blank at the beginning of each analytical run to check for system contamination.

  • System Suitability Test: Inject a mid-level calibration standard to verify system performance, including peak shape, resolution, and sensitivity, before running samples.

  • Calibration Verification: Periodically inject a calibration standard during the sample sequence to check for instrument drift.

  • Spiked Samples: Analyze matrix-spiked samples to assess the method's accuracy and recovery.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound. The combination of chromatographic separation and mass spectrometric detection offers the high degree of selectivity and sensitivity required for the analysis of this compound in various matrices. The predicted fragmentation pattern serves as a valuable guide for data interpretation in the absence of a library spectrum. This protocol can be adapted and validated for specific research, development, and quality control applications.

References

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
  • PubChem. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Diethyl Phthalate. Retrieved from [Link]

  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. Retrieved from [Link]

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from [Link]

  • Kabale University Library Catalog. (n.d.). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. Retrieved from [Link]

  • Analytical methodologies for the determination of phthalates in environmental matrices. (2026, January 25).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). (2023, August 29).
  • methyl 2-(trifluoromethoxy)benzoate - Links. (2025, October 15).
  • Ela, M. A., Issa, D. A. E., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate. Retrieved from [Link]

  • mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxyethyl benzoate. Retrieved from [Link]

  • Product ion MS/MS spectrum (GC–MS System 2) for m/z 149 (A) and the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho. Retrieved from [Link]

  • Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 45(5), 268-274. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate relies on the O-alkylation of methyl salicylate using ethyl bromoacetate. While this follows a standard Williamson ether synthesis pathway, the presence of dual ester functionalities and the intramolecular hydrogen bonding of the starting material make the reaction highly susceptible to yield-limiting side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to optimize your conversion rates and product purity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a complex mixture of methyl and ethyl esters instead of the pure target compound? Analysis: You are observing transesterification (ester scrambling). The target molecule contains both a methyl ester and an ethyl ester. If alcoholic solvents (like methanol or ethanol) are used, or if they are present as impurities in your reagents, the potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) base will catalyze the exchange of alkoxy groups across the carbonyl carbons.
Solution:  Strictly avoid alcoholic solvents. Transition to polar aprotic solvents such as anhydrous Acetone or N,N-Dimethylformamide (DMF), which are standard for sensitive Williamson ether syntheses ()[1]. Ensure all glassware is oven-dried and free of residual cleaning alcohols.

Q2: I am observing significant amounts of salicylic acid and 2-(2-ethoxy-2-oxoethoxy)benzoic acid in my LC-MS. How do I prevent this? Analysis: The presence of carboxylic acids indicates saponification (hydrolysis) of your ester groups. While


 is a mild base, the presence of trace water allows it to generate hydroxide ions (

), which rapidly cleave both the methyl and ethyl esters under heating (2)[2]. Solution: The reaction system must be rigorously anhydrous. Use commercially available anhydrous

(or dry it in an oven at 200°C overnight prior to use). Utilize molecular sieves or strictly anhydrous grades of Acetone/DMF.

Q3: The reaction stalls at ~50-60% conversion, even with an excess of ethyl bromoacetate and prolonged heating. How can I drive it to completion? Analysis: Methyl salicylate features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the methyl ester. This H-bond reduces the acidity of the phenol and the nucleophilicity of the resulting phenoxide (3)[3]. Furthermore, ethyl bromoacetate is susceptible to degradation over time. Solution: Add a catalytic amount (0.1-0.2 equivalents) of Potassium Iodide (KI). This triggers an in situ Finkelstein reaction, converting ethyl bromoacetate to the significantly more reactive ethyl iodoacetate, which accelerates the rate-determining


 step. If using acetone (reflux ~56°C) is insufficient, switch to DMF and heat to 70-80°C to provide the necessary activation energy to break the intramolecular H-bond.

Part 2: Optimized Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process visual and chemical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Reagents Required:

  • Methyl salicylate (1.0 eq, limiting reagent)

  • Ethyl bromoacetate (1.2 eq, electrophile)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq, base)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Anhydrous Acetone or DMF (10 volumes, solvent)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried, argon-flushed round-bottom flask, dissolve methyl salicylate (1.0 eq) in anhydrous Acetone. Add finely powdered, anhydrous

    
     (2.0 eq).
    
    • Causality: Finely powdering the base increases the surface area for the heterogeneous deprotonation step. Argon prevents atmospheric moisture from introducing hydrolysis risks.

    • Validation Checkpoint 1: The solution should transition from colorless to a pale yellow suspension upon stirring, indicating the successful formation of the phenoxide ion.

  • Activation of the Electrophile: Add KI (0.1 eq) to the suspension. Stir the mixture at room temperature for 15 minutes.

    • Causality: KI initiates the Finkelstein reaction with the alkyl halide, lowering the activation energy for the subsequent

      
       attack.
      
  • Alkylation: Dropwise add ethyl bromoacetate (1.2 eq) via syringe over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to unwanted side reactions or thermal runaway.

  • Reflux & Monitoring: Heat the reaction to reflux (if using acetone) or 70°C (if using DMF) for 8-12 hours (4)[4].

    • Validation Checkpoint 2: As the reaction progresses, a fine white precipitate (KBr) will form, serving as visual confirmation of the

      
       displacement.
      
    • Validation Checkpoint 3: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the methyl salicylate spot (

      
      ) is fully consumed and replaced by a lower-polarity product spot.
      
  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (

    
    , KBr, KI), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield the crude product.

Part 3: Quantitative Data Summary

The table below summarizes the impact of various reaction conditions on the yield and purity of this compound.

Reaction ConditionPrimary Mechanistic IssueObserved ByproductsExpected Yield
Wet

/ Wet Acetone
Ester Hydrolysis (Saponification)Salicylic acid, mono-ester acids< 30%
Methanol used as solventTransesterificationDimethyl/Diethyl ester scrambled mix10 - 20%
Dry Acetone,

(No KI)
Sluggish Kinetics (Intramolecular H-bond)High amounts of unreacted Methyl Salicylate50 - 60%
Dry DMF,

, KI cat., 70°C
None (Optimized SN2 Pathway) Trace impurities > 85%

Part 4: Mechanistic Visualization

The following diagram maps the logical relationships and competing pathways during the synthesis.

G MS Methyl Salicylate (Starting Material) Phenoxide Phenoxide Intermediate (Active Nucleophile) MS->Phenoxide K2CO3 (Base) Deprotonation Target This compound (Target Product) Phenoxide->Target + Ethyl Bromoacetate SN2 Alkylation Hydrolysis Salicylic Acid Derivatives (Hydrolysis) Phenoxide->Hydrolysis H2O + Base (Saponification) Target->Hydrolysis H2O + Base (Ester Cleavage) Transester Scrambled Esters (Transesterification) Target->Transester MeOH / EtOH (Alkoxy Exchange)

Mechanistic pathway and competing side reactions in the synthesis of the target benzoate.

Part 5: References

  • Title: Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

  • Title: Reaction mechanism of rearrangement (O-Alkylation of Phenols) Source: Chemistry Stack Exchange URL: [Link]

  • Title: Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RXN-OPT-8821

Introduction: The "Mixed Ester" Challenge

Welcome to the technical support hub for Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate .

If you are accessing this guide, you are likely attempting to synthesize this molecule via the Williamson Ether Synthesis using Methyl Salicylate and Ethyl Bromoacetate .

The Core Problem: This molecule contains two different ester functionalities:

  • Methyl Ester (Aromatic, conjugated).

  • Ethyl Ester (Aliphatic, non-conjugated).

This structural duality creates a "volatility trap."[1] The most common failure mode is not the ether formation itself, but the scrambling of these ester groups (Transesterification) or the regiochemical errors (C-alkylation). This guide prioritizes these invisible failure points.

Module 1: The Transesterification Trap (Critical)

User Issue: "My NMR shows a complex mixture of ethoxy and methoxy signals in the aliphatic region. I have multiple spots on TLC."

Root Cause Analysis

You likely used an alcohol solvent (Methanol or Ethanol) or generated an alkoxide species during the reaction.[2][3]

  • Scenario A (Methanol Solvent): The solvent attacks the Ethyl ester of the reagent/product, converting it to a Methyl ester.

  • Scenario B (Ethanol Solvent): The solvent attacks the Methyl benzoate, converting it to an Ethyl benzoate.

The Mechanism: Even with weak bases like Potassium Carbonate (


), equilibrium amounts of alkoxide are generated. In the presence of alcohol solvents, this leads to rapid ester exchange.
Troubleshooting Protocol
  • Corrective Action: IMMEDIATELY STOP using protic solvents (MeOH, EtOH, IPA).

  • The Fix: Switch to Polar Aprotic Solvents .

    • Recommended:Acetone (Low boiling, easy workup) or Acetonitrile (Higher reflux temp).

    • Alternative:DMF (Excellent solubility, but hard to remove; promotes O-alkylation).

Visualizing the Failure Mode

Transesterification cluster_0 Scrambling Zone Start Target Molecule (Methyl/Ethyl Diester) Intermediate Tetrahedral Intermediate Start->Intermediate MeO- attack Solvent Solvent: Methanol (Nucleophile Source) Solvent->Intermediate Impurity1 Dimethyl Ester (Impurity A) Intermediate->Impurity1 OEt departure Impurity2 Diethyl Ester (Impurity B)

Figure 1: Mechanism of ester scrambling when incorrect solvents are used.

Module 2: Regioselectivity (O- vs. C-Alkylation)

User Issue: "I isolated a product with the correct mass, but the NMR shifts for the ring protons are wrong."

Root Cause Analysis

Phenolates are ambident nucleophiles .[4] They can attack the alkyl halide from the Oxygen (O-alkylation, desired) or the Carbon (C-alkylation, ortho/para).

  • Solvent Effect: Protic solvents (like water or alcohols) solvate the Oxygen atom via Hydrogen Bonding, shielding it.[5] This forces the nucleophilicity to the Carbon ring, leading to C-alkylation.

  • Cation Effect: Small, hard cations (

    
    , 
    
    
    
    ) can coordinate tightly to the oxygen, sometimes favoring C-alkylation or reducing rate.
Troubleshooting Protocol
  • The Fix: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in Acetone or DMF .
    • Why: The larger

      
       or 
      
      
      
      cation dissociates more easily from the phenoxide oxygen, leaving it "naked" and more reactive for O-alkylation.
    • Why Acetone: It does not hydrogen bond to the phenoxide oxygen, leaving the O-nucleophile exposed.

Module 3: Hydrolysis & Saponification

User Issue: "I am losing the aliphatic ester group, resulting in a carboxylic acid."

Root Cause Analysis

The aliphatic ester (derived from ethyl bromoacetate) is sterically unhindered and electronically activated by the adjacent ether oxygen.[4] It hydrolyzes much faster than the aromatic methyl ester.

  • Source of Water: Wet solvent, wet base, or excessive heating during aqueous workup.

Troubleshooting Protocol
  • Dry Reagents: Flame-dry

    
     before use.
    
  • Workup: Perform the extraction with cold water/brine. Do not let the crude mixture sit in basic aqueous solution.

  • pH Control: If quenching a hydride reaction, use buffered Ammonium Chloride (

    
    ), not strong acid/base.
    

Experimental Protocol: The "Gold Standard"

Objective: Synthesis of this compound minimizing transesterification and C-alkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl Salicylate 1.0SubstratePhenolic OH is the nucleophile.[4][5]
Ethyl Bromoacetate 1.1 - 1.2ElectrophileSlight excess to drive completion.

(Anhydrous)
1.5 - 2.0BaseMust be fine powder & dry.
Acetone (HPLC Grade) SolventMediumMUST BE ANHYDROUS.
Potassium Iodide (KI) 0.1 (Cat.)[4]CatalystFinkelstein condition (speeds up reaction).
Step-by-Step Workflow
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Salicylate (1.0 eq) in anhydrous Acetone (0.5 M concentration).

    • Add

      
       (1.5 eq) .
      
    • Tech Tip: Stir at Room Temperature (RT) for 15 minutes. This allows the deprotonation equilibrium to establish and the solution often turns yellow (phenolate formation).

  • Alkylation:

    • Add Ethyl Bromoacetate (1.1 eq) dropwise.

    • Add catalytic KI (0.1 eq) .

    • Heat to Reflux (approx. 56°C) .

    • Monitor: Check TLC every 2 hours. Reaction typically completes in 4–6 hours.

  • Workup (Crucial for Ester Stability):

    • Cool reaction to RT.

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ). Do not add water yet.
    • Rotary evaporate the Acetone filtrate to obtain a concentrated residue.

    • Redissolve residue in Ethyl Acetate .

    • Wash gently with Cold Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, recrystallize from Hexanes/EtOAc or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Decision Logic for Troubleshooting

Troubleshooting Problem Start: Identify Impurity CheckSolvent Did you use MeOH/EtOH? Problem->CheckSolvent Transester ISSUE: Transesterification Action: Switch to Acetone CheckSolvent->Transester Yes CheckRing Is impurity C-alkylated? CheckSolvent->CheckRing No C_Alk ISSUE: Solvent Shielding Action: Switch to DMF/Acetone CheckRing->C_Alk Yes CheckAcid Is product an Acid? CheckRing->CheckAcid No Hydrolysis ISSUE: Saponification Action: Dry Base/Solvent CheckAcid->Hydrolysis Yes Success Target Molecule Synthesized CheckAcid->Success No

Figure 2: Diagnostic flowchart for reaction optimization.

FAQs

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Not Recommended. NaH is a strong base that generates


 gas. While it forms the phenoxide rapidly, it increases the risk of Claisen Condensation  (self-condensation of the esters) or elimination of the ethyl bromoacetate. Carbonates (

) are milder and sufficient for phenolic alkylation.

Q: Why add Potassium Iodide (KI)? A: KI acts via the Finkelstein reaction .[4] It reacts with Ethyl Bromoacetate to form Ethyl Iodoacetate in situ. The Iodide is a better leaving group than Bromide, accelerating the


 attack by the phenoxide.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily.[1] Mixed diesters are often oils due to the disruption of crystal lattice packing by the flexible ether linkage. Verify purity via


 NMR. Look for the distinct singlet at 

ppm (

) and the two ester signals (Methyl singlet

ppm, Ethyl quartet

ppm).

References

  • Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Master Organic Chemistry . "The Williamson Ether Synthesis."[3][6][7][8][9] Available at: [Link]

  • PharmaXChange . "Phenolates - O-alkylation and C-alkylation." Available at: [Link]

  • Chemistry Steps . "Williamson Ether Synthesis."[3][6][7][8] Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the isolation and purification of this ortho-substituted diester. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the purification challenges.

Question 1: My initial TLC analysis of the crude product shows multiple spots, including some near the baseline and others close to the starting material. What are these impurities and how do I remove them?

Answer: The complex impurity profile you're observing is common for this molecule and typically stems from incomplete reaction and side reactions, primarily hydrolysis.

  • Causality: The synthesis of this compound often involves the Williamson ether synthesis between a methyl salicylate derivative and an ethyl haloacetate. The primary impurities are:

    • Unreacted Starting Materials: Such as methyl salicylate or 2-hydroxybenzoic acid derivatives.

    • Hydrolyzed Byproducts: The presence of moisture or trace acid/base can catalyze the hydrolysis of either ester group.[1][2][3] A spot near the baseline on your TLC plate is likely the dicarboxylic acid, 2-(carboxymethoxy)benzoic acid, formed from the complete hydrolysis of both ester groups. Other spots could be the mono-acid products from partial hydrolysis.

    • Base-Induced Side Products: If a strong base was used in the synthesis, it could lead to other condensation products.

Troubleshooting Protocol: A multi-step purification strategy is recommended, starting with a liquid-liquid extraction followed by column chromatography.

Workflow: Initial Purification via Extraction

G crude Crude Product (Dissolved in Ethyl Acetate) wash1 Wash with 5% NaHCO3 Solution crude->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Contains Acidic Impurities) sep1->aq1 Discard or acidify to recover acid org1 Organic Layer sep1->org1 wash2 Wash with Brine org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer sep2->org2 dry Dry over Na2SO4 org2->dry evap Evaporate Solvent dry->evap final Crude Product for Chromatography evap->final

Caption: Aqueous workup to remove acidic impurities.

Step-by-Step Guide:

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate. This mild base will deprotonate any carboxylic acid impurities, making them water-soluble and effectively removing them from the organic layer.[4] Avoid stronger bases like NaOH, which can saponify your ester product.[1][5]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield a cleaner crude product ready for chromatography.

This pre-purification step significantly simplifies the subsequent chromatographic separation by removing highly polar impurities that would otherwise streak on a silica column.

Question 2: I am attempting column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity. How can I optimize the separation?

Answer: Co-elution is often due to an impurity with very similar polarity to the desired product, such as an isomer or a partially hydrolyzed mono-ester. Optimizing your chromatographic conditions is key.

  • Causality: The polarity of this compound is primarily determined by its two ester functionalities. An impurity where, for example, only the methyl ester has been hydrolyzed to a carboxylic acid, might have a polarity that is only slightly different, making separation challenging.

Troubleshooting Protocol: Systematic adjustment of the stationary and mobile phases is required.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System (Hexane:Ethyl Acetate)PolarityTarget Application
90:10LowEluting non-polar byproducts.
80:20 to 70:30MediumTypical starting point for eluting the target compound.
60:40HighEluting more polar impurities or speeding up elution if Rf is too low.

Step-by-Step Guide:

  • TLC Analysis: First, determine the approximate Rf of your product and the impurity using different solvent systems. Aim for an Rf value of 0.25-0.35 for your target compound for optimal separation on a column.

  • Solvent System Optimization:

    • If the spots are too close, try increasing the polarity difference of your mobile phase. Sometimes, adding a small percentage (~1%) of a more polar solvent like methanol or a less polar one like dichloromethane can alter the selectivity.[6]

    • For example, a ternary system like Hexane:Ethyl Acetate:Dichloromethane can improve the resolution.

  • Column Parameters:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often results in better band sharpness compared to wet loading in solvent.

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

    • Flow Rate: A slower flow rate generally improves resolution.

If these adjustments fail, consider alternative stationary phases. While silica gel is standard, alumina or reverse-phase silica (C18) could offer different selectivity for challenging separations.[7]

Question 3: My purified product shows signs of degradation upon storage or after distillation. What causes this instability and how can it be prevented?

Answer: The degradation is almost certainly due to hydrolysis of the ester groups. This can be catalyzed by trace amounts of acid or base, or by high temperatures, especially in the presence of water.

  • Causality & The Ortho-Effect: The two bulky substituents are in an ortho position, which creates steric hindrance around the ester carbonyl groups. This "ortho-effect" can sterically inhibit the approach of a nucleophile (like water or hydroxide), making the ester more resistant to hydrolysis compared to its meta or para isomers.[8][9][10] However, this protection is not absolute, and under forcing conditions (heat, prolonged exposure to catalysts), hydrolysis will occur.[3][11]

Troubleshooting Protocol: Careful handling and purification under mild, neutral conditions are critical.

Decision Tree: Selecting the Right Purification Method

G decision decision start Crude Product thermal_check Is the compound thermally stable? start->thermal_check polarity_check Are impurities of different polarity? thermal_check->polarity_check Yes distillation Vacuum Distillation thermal_check->distillation No (High BP Impurities) crystallize_check Is the product a solid? polarity_check->crystallize_check No (Similar Polarity) chromatography Column Chromatography polarity_check->chromatography Yes recrystallization Recrystallization crystallize_check->recrystallization Yes wash Aqueous Wash (e.g., NaHCO3) crystallize_check->wash No (Product is an oil) distillation->chromatography Follow with Chromatography if needed wash->chromatography Then fail Consider Derivatization or Alternative Synthesis

Caption: Decision-making workflow for purification strategy.

Step-by-Step Guide for Ensuring Stability:

  • Neutralize: After any acidic or basic workup step, ensure the product is thoroughly washed with water or brine until the washings are neutral.

  • Anhydrous Conditions: Dry the product meticulously with an anhydrous drying agent and use dry solvents for chromatography.

  • Avoid Excessive Heat: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal stress on the molecule.[12]

  • Storage: Store the final, pure product under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) to minimize degradation over time. Adding a molecular sieve to the storage container can also help capture any residual moisture.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and key analytical data for pure this compound? A1: While specific data may vary, based on its structure, it is expected to be a high-boiling point oil or a low-melting solid. For purity confirmation, techniques like NMR, Mass Spectrometry (MS), and HPLC are essential. In ¹H NMR, you would expect distinct signals for the methyl ester protons, the ethyl ester protons, and the methylene bridge protons, in addition to the aromatic signals.

Q2: Is recrystallization a viable purification method? A2: If your compound is a solid at room temperature, recrystallization can be an excellent and scalable purification method.[13][14] The challenge is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol.

Q3: Can I use HPLC for purity analysis? A3: Absolutely. Reverse-phase HPLC (e.g., with a C18 column) is an excellent method for determining the purity of your final product with high accuracy.[7] A typical mobile phase would be a gradient of water and acetonitrile with a small amount of acid modifier like formic acid for better peak shape.

References
  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? (video). Khan Academy. Retrieved from [Link]

  • Various Authors. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. Retrieved from [Link]

  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

  • Charton, M. (1969). Nature of the ortho effect. IV. Alkaline hydrolysis of ortho-substituted benzoates. Journal of the American Chemical Society, 91(3), 624–628.
  • Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Various Authors. (n.d.). Hydrolysis of Methyl Benzoate Experiment. Scribd. Retrieved from [Link]

  • Perreux, L., & Loupy, A. (2001).
  • Singh, B., et al. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Carneiro, A. S., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Blaza, B. J., et al. (2013). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions. Organic & Biomolecular Chemistry, 11(31), 5170–5179.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • Osuji, L. I., & Onyeagoro, G. N. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 3(7), 126-129.
  • PubChem. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • Organic Syntheses. (2024, April 3). Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Retrieved from [Link]

  • Various Authors. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Scribd. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
  • Chemistry 102 - Experiment 3. (2009, September 10). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate. Retrieved from [Link]

Sources

"Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Mixed Ester" Challenge

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 22511-42-8) is a critical intermediate often used in the synthesis of benzofurans and pharmaceutical heterocycles.[1] Structurally, it is a mixed diester containing:

  • A Methyl benzoate moiety (Aromatic ester, Position 1).[1][2]

  • An Ethyl glycolate ether side chain (Aliphatic ester, Position 2).[1]

Critical Warning: This molecule exhibits differential reactivity between its two ester groups.[1] The most common experimental failures stem from unintended transesterification (scrambling of methyl/ethyl groups) and base-catalyzed cyclization rather than simple hydrolysis.[1]

This guide provides the mechanistic insights and protocols necessary to handle this compound without degrading your yield.

Module 1: Transesterification (The "Solvent Trap")

The Issue: Users frequently report observing "impurities" in NMR spectra where the ethyl triplet/quartet signals are replaced by methyl singlets, or vice versa. This is almost always due to solvent-induced transesterification.[1]

The Mechanism: Because the molecule contains both methyl and ethyl esters, dissolving it in a nucleophilic alcohol solvent (Methanol or Ethanol) creates an equilibrium exchange.

  • In Methanol: The aliphatic ethyl ester exchanges to become a methyl ester.

  • In Ethanol: The aromatic methyl ester exchanges to become an ethyl ester.

Visualizing the Scrambling Pathway

Transesterification Start Target Molecule (Methyl/Ethyl Diester) Prod_Me Dimethyl Diester (Impurity A) Start->Prod_Me -EtOH / +MeOH (Fast Exchange on Side Chain) Prod_Et Diethyl Diester (Impurity B) Start->Prod_Et -MeOH / +EtOH (Slow Exchange on Ring) MeOH Solvent: Methanol (Catalytic Acid/Base) MeOH->Start EtOH Solvent: Ethanol (Catalytic Acid/Base) EtOH->Start

Figure 1: Solvent-induced transesterification pathways.[1] The aliphatic side chain (glycolate) generally undergoes exchange faster than the sterically hindered aromatic benzoate.

Troubleshooting & Prevention
ScenarioRecommended Protocol
Recrystallization Do NOT use pure MeOH or EtOH. Use non-nucleophilic solvent systems such as Isopropyl Alcohol (IPA)/Hexanes , Toluene , or Ethyl Acetate/Heptane .[1]
HPLC Analysis Avoid using alcohols in the mobile phase if the sample sits in the autosampler for >12 hours. Use Acetonitrile/Water gradients.[1]
Reaction Quench If quenching a reaction mixture containing this intermediate, pour into Ice/Water or dilute HCl , not methanol.

Module 2: Hydrolysis Selectivity (Aliphatic vs. Aromatic)

The Issue: Researchers often attempt to hydrolyze one ester selectively but end up with a mixture of mono-acids and di-acids.[1]

Mechanistic Insight: The aliphatic ethyl ester (side chain) is electronically more susceptible to nucleophilic attack than the aromatic methyl ester . The aromatic ester is conjugated with the benzene ring and sterically hindered by the ortho-ether substitution, making it more stable.

  • Mild Basic Conditions (1 eq. LiOH, 0°C): Selectively cleaves the side chain (Ethyl ester).

  • Strong/Excess Base (NaOH, Heat): Cleaves both esters (Di-acid formation).[1]

  • Acidic Hydrolysis: Generally slower and less selective; often leads to equilibrium mixtures.[1]

Degradation Pathway Diagram

Hydrolysis Parent This compound (Parent) Mono_Aliphatic Major Product: Side-Chain Acid (Benzoate Intact) Parent->Mono_Aliphatic 1.0 eq LiOH, THF/H2O, 0°C (Kinetic Control) Mono_Aromatic Minor Product: Benzoic Acid Deriv. (Side Chain Intact) Parent->Mono_Aromatic Sterically Disfavored Diacid Final Degradant: Phthalic/Glycolic Diacid Mono_Aliphatic->Diacid Excess Base / Heat Mono_Aromatic->Diacid Excess Base / Heat

Figure 2: Hydrolytic degradation map. Note the kinetic preference for side-chain hydrolysis.

Module 3: The Cyclization Trap (Base-Catalyzed Degradation)

The Issue: "I treated the compound with Sodium Ethoxide (NaOEt) to hydrolyze it, but the product has the wrong molecular weight and lost the methyl group."

The Diagnosis: You likely triggered a Dieckmann-type Condensation (Intramolecular Claisen).[1] The methylene protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) are acidic (

). In the presence of a strong alkoxide base, the enolate forms and attacks the benzoate ester, ejecting methoxide and forming a Benzofuran ring.

Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">



Prevention:

  • Avoid anhydrous alkoxide bases (NaOMe, NaOEt, KOtBu) unless cyclization is the intended goal.

  • For simple hydrolysis, use hydroxide bases (LiOH, NaOH) in aqueous media, where the abundant water solvates the base and favors hydrolysis over enolization/cyclization.

Experimental Protocol: Stability-Indicating HPLC Method

To verify the integrity of your material, use this standard gradient method which separates the parent diester from its hydrolysis products and transesterified impurities.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm. Mobile Phase A: 0.1% Formic Acid in Water.[1] Mobile Phase B: Acetonitrile (MeCN).[1] Flow Rate: 1.0 mL/min.[1] Detection: UV @ 254 nm (Benzoate absorption) and 210 nm.[1]

Time (min)% Mobile Phase BEvent
0.010%Equilibration
10.090%Linear Gradient
12.090%Wash
12.110%Re-equilibration

Retention Order (Predicted):

  • Diacid (Most Polar, RT ~2-3 min)

  • Mono-acid (Side chain hydrolyzed) (RT ~4-5 min)

  • Methyl/Methyl impurity (If generated)[1]

  • Parent (Methyl/Ethyl) (RT ~7-8 min)

  • Ethyl/Ethyl impurity (Most non-polar)[1]

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution? A: Only in non-protic solvents (DCM, THF, Acetonitrile).[1] Do not store in Methanol or Ethanol for prolonged periods, even at 4°C, as slow transesterification will occur. In water/buffer, it will slowly hydrolyze (shelf-life < 24h at pH 7).[1]

Q2: I see a new spot on TLC just above the baseline after leaving the sample on the bench. What is it? A: This is likely the mono-acid formed by the hydrolysis of the aliphatic ethyl ester due to atmospheric moisture. The compound is hygroscopic; store under nitrogen in a desiccator.

Q3: Why is the melting point of my synthesized batch lower than the literature value (54-56°C)? A: This is a classic sign of "Mixed Ester" contamination. If you recrystallized from ethanol, you likely replaced ~5-10% of the methyl esters with ethyl esters. This disrupts the crystal lattice, lowering the melting point. Recrystallize from Toluene/Heptane .

References

  • General Reactivity of Salicylate Derivatives

    • Mechanism of Ester Hydrolysis: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] [1]

  • Synthetic Context & Cyclization Risks

    • Benzofuran Synthesis via Phenoxyacetic Intermediates: This specific diester is a known intermediate in the synthesis of benzofuran-2-carboxylates.[1] See: Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationships of Benzofuran Derivatives". (General class reference).

    • Selective Hydrolysis Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Strategies for selective deprotection of aliphatic vs aromatic esters). [1]

  • Physical Data & CAS Verification

    • PubChem Compound Summary for this compound (CAS 22511-42-8).[1] [1]

Sources

Preventing hydrolysis of "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for handling "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate" to prevent its hydrolysis. As a diester, this compound is susceptible to degradation in the presence of water, which can impact experimental outcomes and product stability. This resource offers practical solutions and explains the underlying chemical principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a diester molecule. It contains two ester functional groups: a methyl ester attached to the benzoate ring and an ethyl ester as part of the ethoxyacetate substituent. Ester groups are susceptible to nucleophilic attack by water, a process called hydrolysis. This reaction breaks the ester bond, yielding a carboxylic acid and an alcohol. In this specific molecule, hydrolysis can occur at either or both ester sites, leading to a mixture of degradation products.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of hydrolysis is significantly influenced by the following factors:

  • pH: Hydrolysis is catalyzed by both acids and bases. The reaction is generally slowest at a neutral pH (around 7) and increases significantly in acidic or alkaline conditions. Basic (alkaline) conditions, in particular, promote a rapid and irreversible hydrolysis process known as saponification.[1][2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.

  • Presence of Water: As a reactant in the hydrolysis reaction, the concentration of water is a critical factor. The reaction is more likely to occur in aqueous solutions or in organic solvents with a high water content.

  • Enzymes: In biological systems or in the presence of certain enzymes like esterases, the hydrolysis of esters can be significantly accelerated.[3]

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method.[3][4] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol.[4] UV detection is typically performed at wavelengths around 225 nm or 254 nm.[4] The appearance of new peaks corresponding to the more polar hydrolysis products (carboxylic acids) and a decrease in the peak area of the parent compound are indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying the volatile alcohol byproducts of hydrolysis (methanol and ethanol).[4]

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the presence of more polar impurities (the carboxylic acid products), which will have lower Rf values than the parent ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structural changes resulting from hydrolysis, such as the appearance of carboxylic acid protons and shifts in the signals of the carbons and protons adjacent to the ester groups.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in a reaction where the compound is a starting material. The compound may have hydrolyzed prior to or during the reaction.1. Verify Purity: Before starting the reaction, check the purity of the starting material using HPLC or TLC to ensure no significant degradation has occurred. 2. Use Anhydrous Conditions: Employ anhydrous solvents and reagents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves). 3. Control pH: If the reaction is performed in a buffered system, maintain a neutral or slightly acidic pH if the reaction conditions permit. Avoid strongly basic conditions. 4. Optimize Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.
Appearance of unexpected peaks in my chromatogram after sample preparation. Hydrolysis occurred during sample preparation (e.g., dissolution in a protic or non-anhydrous solvent, exposure to incompatible pH).1. Solvent Selection: Use aprotic and anhydrous solvents for sample dissolution whenever possible. If an aqueous buffer is required, prepare it fresh and ensure its pH is as close to neutral as feasible.[4] 2. Minimize Time in Solution: Analyze samples as quickly as possible after preparation to reduce the time the compound is exposed to potentially hydrolytic conditions. 3. Temperature Control: Keep sample vials cool (e.g., in an autosampler with temperature control) to slow down potential degradation.
Inconsistent results between experimental replicates. Variable levels of hydrolysis due to inconsistencies in experimental setup or reagent quality.1. Standardize Procedures: Ensure all experimental parameters (e.g., solvent grade, pH of buffers, temperature, reaction time) are consistent across all replicates. 2. Reagent Quality Control: Use fresh, high-purity solvents and reagents. Check for water content in solvents, especially those that are hygroscopic. 3. Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
The compound degrades during storage. Improper storage conditions (exposure to moisture, high temperatures).1. Proper Storage: Store the compound in a tightly sealed container in a cool, dry place. A desiccator is recommended to protect it from atmospheric moisture. For long-term storage, refrigeration (2-8°C) in a sealed, dry environment is advisable.[5][6] 2. Inert Gas Overlay: For highly sensitive applications, consider storing the compound under an inert gas to displace air and moisture.

Experimental Protocols

Protocol 1: HPLC Method for Assessing Purity and Detecting Hydrolysis

This protocol provides a general method for the analysis of this compound and its potential hydrolysis products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate or sodium acetate (for buffer preparation)

  • 0.2 µm or 0.45 µm syringe filters[4]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column[4]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile).[4] A typical starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 225 nm or 254 nm[4]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection.[4]

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new, earlier-eluting peaks, which are indicative of the more polar hydrolysis products.

  • The retention time of the parent compound should decrease if hydrolysis has occurred, and its peak area will be reduced.

Protocol 2: Procedure for Minimizing Hydrolysis During a Reaction

This protocol outlines best practices for setting up a reaction to minimize the risk of hydrolysis.

1. Preparation of Glassware and Reagents:

  • All glassware should be oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator.

  • Use anhydrous solvents. Commercially available anhydrous solvents are recommended.

  • Ensure all other reagents are dry and handle them in a way that minimizes exposure to atmospheric moisture.

2. Reaction Setup:

  • Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent to the reaction flask via a syringe or cannula.

  • Add this compound and other reagents to the reaction flask under the inert atmosphere.

3. Reaction Monitoring:

  • Monitor the progress of the reaction using an appropriate technique (e.g., TLC or HPLC).

  • When taking aliquots for analysis, use a dry syringe and needle and maintain the inert atmosphere.

4. Work-up and Purification:

  • During the work-up, if an aqueous wash is necessary, use deionized water and minimize the contact time.

  • If an extraction with an organic solvent is performed, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the potential hydrolysis pathways of this compound under basic conditions (saponification).

Hydrolysis_Pathway cluster_0 Reactant cluster_1 Hydrolysis Products cluster_2 Byproducts This compound This compound Methyl 2-(carboxymethoxy)benzoate Methyl 2-(carboxymethoxy)benzoate This compound->Methyl 2-(carboxymethoxy)benzoate Hydrolysis of ethyl ester 2-(2-Ethoxy-2-oxoethoxy)benzoic acid 2-(2-Ethoxy-2-oxoethoxy)benzoic acid This compound->2-(2-Ethoxy-2-oxoethoxy)benzoic acid Hydrolysis of methyl ester Methanol Methanol This compound->Methanol Ethanol Ethanol This compound->Ethanol 2-(Carboxymethoxy)benzoic acid 2-(Carboxymethoxy)benzoic acid Methyl 2-(carboxymethoxy)benzoate->2-(Carboxymethoxy)benzoic acid Hydrolysis of methyl ester 2-(2-Ethoxy-2-oxoethoxy)benzoic acid->2-(Carboxymethoxy)benzoic acid Hydrolysis of ethyl ester

Caption: Hydrolysis pathways of this compound.

Workflow for Preventing Hydrolysis

The following diagram outlines a logical workflow for handling the compound to minimize degradation.

Prevention_Workflow Start Start Storage Proper Storage (Cool, Dry, Sealed) Start->Storage Purity_Check Check Purity (e.g., HPLC) Storage->Purity_Check Purity_Check->Storage Degraded Anhydrous_Conditions Use Anhydrous Solvents & Reagents Purity_Check->Anhydrous_Conditions Purity OK pH_Control Control pH (Avoid Strong Acid/Base) Anhydrous_Conditions->pH_Control Temp_Control Control Temperature (Use Lowest Effective Temp) pH_Control->Temp_Control Reaction_Monitoring Monitor Reaction (TLC, HPLC) Temp_Control->Reaction_Monitoring Workup Careful Work-up (Minimize Water Contact) Reaction_Monitoring->Workup End End Workup->End

Caption: Experimental workflow for preventing hydrolysis.

References

  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. BenchChem.
  • Analytical Methods. RSC Publishing. 2014 May 06.
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. PrepChem.com.
  • Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. ResearchGate. 2024 Apr 01.
  • Preparation of Methyl Benzoate.
  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. 2024 Sep 13.
  • Hydrolysis of Methyl Benzoate Experiment. Scribd.
  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. 2020 Jul 19.
  • Hydrolysis of ethyl benzoate – Teacher's guide. SSERC.
  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI. 2022 May 05.
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR.
  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate. MilliporeSigma.
  • Methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate. ChemScene.
  • (2-Methoxycarbonylmethoxy-5-methyl-phenoxy)acetic acid methyl ester. Chem-Impex.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. 2023 May 22.
  • How to make methyl benzoate. YouTube. 2017 Sep 12.
  • Analysis of p-Hydroxybenzoate Esters by HPLC-ELSD. JASCO Inc. 2022 Aug 19.
  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate. PubChem.
  • Methyl 2-(2-oxoethyl)benzoate ≥97%. Avantor.
  • Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. EPA. 2025 Oct 15.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this specific O-alkylation reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow a protocol but also adapt it based on a sound mechanistic understanding.

The synthesis of this compound from methyl salicylate and an ethyl haloacetate is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of methyl salicylate acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate.[1][3] While straightforward in principle, optimizing this reaction requires careful control over several parameters to maximize yield and minimize side reactions.

Reaction Overview

The fundamental transformation involves the deprotonation of the phenolic hydroxyl group on methyl salicylate to form a potent nucleophile, which then displaces a halide from ethyl bromoacetate.

Caption: Overall reaction scheme.

Troubleshooting Guide

Low yield is the most common challenge in this synthesis. The following table outlines frequent issues, their underlying causes, and actionable solutions grounded in chemical principles.

ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Yield; Starting Material Unchanged 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the phenolic hydroxyl of methyl salicylate.[4] 2. Inactive Reagents: Reagents may have degraded. Ethyl bromoacetate can hydrolyze over time if exposed to moisture. 3. Insufficient Temperature: The reaction temperature is too low, resulting in a very slow reaction rate.1. Base Selection: Switch to a stronger base. Anhydrous potassium carbonate (K₂CO₃) is often effective. For stubborn reactions, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions as it reacts violently with water.[4] The base's function is to generate the nucleophilic phenoxide; without it, the reaction cannot proceed.[2][5] 2. Reagent Quality Check: Use freshly opened or purified reagents. Ensure ethyl bromoacetate is clear and colorless.[6] 3. Temperature Optimization: Gradually increase the reaction temperature. A typical range for this Williamson ether synthesis is 50-100 °C.[4][7] Monitor for potential side product formation at higher temperatures.
Low Yield; Complex Mixture of Products 1. Ester Hydrolysis: The presence of water or use of a strong hydroxide base (e.g., NaOH) at elevated temperatures can hydrolyze the methyl ester or ethyl ester moieties, leading to salicylic acid or its derivatives.[8][9] 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, side product).[1][10][11]1. Anhydrous Conditions & Base Choice: Use anhydrous solvents and non-hydroxide bases like K₂CO₃ or NaH.[4][12] Dry all glassware thoroughly before use. If a basic wash is needed during workup, perform it at low temperatures and avoid prolonged contact time.[13] 2. Solvent Control: To favor O-alkylation, use polar aprotic solvents like DMF or acetonitrile.[11][14] These solvents solvate the cation of the base but leave the oxygen of the phenoxide highly reactive and available for nucleophilic attack. Protic solvents can hydrogen-bond with the oxygen, shielding it and increasing the likelihood of C-alkylation.[11]
Product is Contaminated with Starting Material 1. Insufficient Reaction Time: The reaction was stopped before reaching completion. 2. Incorrect Stoichiometry: An insufficient amount of the alkylating agent (ethyl bromoacetate) or base was used.1. Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the methyl salicylate spot has disappeared. 2. Stoichiometry Adjustment: Use a slight excess (1.1-1.2 equivalents) of ethyl bromoacetate and at least 1.5-2.0 equivalents of a base like K₂CO₃ to ensure complete deprotonation and drive the reaction to completion.
Difficulty in Product Isolation (Workup Issues) 1. Emulsion Formation: During aqueous extraction, emulsions can form, making layer separation difficult and leading to product loss. 2. Product Loss During Washing: The product has some slight solubility in water. Excessive washing can reduce the isolated yield.1. Break Emulsion: Add a saturated solution of sodium chloride (brine) during the wash steps. The increased ionic strength of the aqueous layer helps to break emulsions and "salts out" the organic product, driving it into the organic layer. 2. Efficient Extraction: Perform extractions with multiple, smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than one large volume (1 x 150 mL) for greater efficiency. Use brine for the final wash to minimize product loss.
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow decision decision solution solution start_node Start: Low Product Yield decision_TLC Unreacted Starting Material? start_node->decision_TLC Analyze crude product by TLC decision_base Base strong enough? (e.g., K₂CO₃, NaH) decision_TLC->decision_base Yes decision_side_products Side products observed? decision_TLC->decision_side_products No check_reagents Check reagent purity & use slight excess of ethyl bromoacetate decision_base->check_reagents Yes solution_base Use stronger base (e.g., switch from NaHCO₃ to K₂CO₃) decision_base->solution_base No check_conditions Increase reaction time and/or temperature (50-100°C) check_reagents->check_conditions Reagents OK solution_monitor Monitor reaction by TLC until SM is consumed check_conditions->solution_monitor Optimization decision_hydrolysis Hydrolysis suspected? (acidic byproducts) decision_side_products->decision_hydrolysis Yes solution_purify Optimize purification: - Use brine wash - Check column chromatography conditions decision_side_products->solution_purify No solution_hydrolysis Use anhydrous solvent. Use non-hydroxide base (K₂CO₃). Keep workup temperature low. decision_hydrolysis->solution_hydrolysis Yes decision_c_alkylation C-alkylation suspected? (Isomeric byproduct) decision_hydrolysis->decision_c_alkylation No solution_c_alkylation Ensure polar aprotic solvent (DMF, MeCN) is used. decision_c_alkylation->solution_c_alkylation Yes

Caption: A logical workflow for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base and which one should I choose?

The base is arguably the most critical reagent. Its role is to deprotonate the acidic phenolic hydroxyl group of methyl salicylate (pKa ≈ 13) to form the corresponding sodium or potassium phenoxide.[2] This phenoxide is a much stronger nucleophile than the neutral phenol and is capable of attacking the electrophilic carbon of ethyl bromoacetate in an SN2 fashion.[1][10]

  • Recommended Bases: For this reaction, moderately strong bases are ideal.

    • Potassium Carbonate (K₂CO₃): This is often the best choice. It is inexpensive, easy to handle (non-hygroscopic), and strong enough to deprotonate the phenol without being so basic that it readily promotes ester hydrolysis.

    • Sodium Hydride (NaH): A very powerful, non-nucleophilic base that ensures complete and irreversible deprotonation.[4] However, it is highly moisture-sensitive and reacts exothermically with water to produce flammable hydrogen gas, requiring the use of anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon).

  • Bases to Avoid:

    • Sodium Hydroxide (NaOH)/Potassium Hydroxide (KOH): While strong enough, these hydroxide bases introduce water and can readily cause hydrolysis of the ester groups on both the starting material and the product, especially at elevated temperatures.[8]

Q2: Why is a polar aprotic solvent like DMF or acetonitrile essential?

The Williamson ether synthesis is a classic SN2 reaction, and the choice of solvent has a dramatic effect on the reaction rate.[15][16]

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They are polar enough to dissolve the ionic phenoxide salt but lack acidic protons.[17] This means they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive, significantly accelerating the rate of the SN2 attack.[15][16][17]

  • Polar Protic Solvents (Avoid): Solvents like water, ethanol, or methanol should be avoided. Their acidic protons form strong hydrogen bonds with the negatively charged oxygen of the phenoxide.[15] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile, thus slowing the reaction dramatically.[15][16]

Q3: Can I use ethyl chloroacetate or ethyl iodoacetate instead of ethyl bromoacetate?

Yes, but the reactivity will change based on the leaving group ability of the halide. The SN2 reaction rate depends on the strength of the carbon-halogen bond. The weaker the bond, the better the leaving group.

  • Reactivity Order: R-I > R-Br > R-Cl[12]

  • Ethyl iodoacetate: This would be the most reactive alkylating agent and would allow for lower reaction temperatures or shorter reaction times.

  • Ethyl chloroacetate: This is less reactive than the bromo-analogue. Using it would likely require more forcing conditions (higher temperatures, longer reaction times) to achieve a comparable yield.

Q4: How can I monitor the reaction's progress and confirm the final product's identity?

  • Reaction Monitoring: The simplest method is Thin-Layer Chromatography (TLC) . Prepare a TLC plate by spotting the starting material (methyl salicylate), the co-reactant (ethyl bromoacetate), and the reaction mixture side-by-side. A suitable eluent system might be 4:1 Hexanes:Ethyl Acetate. The product will be less polar than the starting methyl salicylate (due to the ether linkage replacing the polar -OH group) and should have a higher Rf value. The reaction is complete when the spot corresponding to methyl salicylate is no longer visible in the reaction mixture lane.

  • Product Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.[18] Key expected signals in the ¹H NMR spectrum for the product would include a triplet and quartet for the ethyl group, a singlet for the O-CH₂-C=O protons, and a singlet for the methyl ester protons, in addition to the aromatic signals.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (238.24 g/mol ).[18]

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (e.g., 10.0 g, 65.7 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF (100 mL) to the flask. Follow this with the addition of anhydrous potassium carbonate (e.g., 13.6 g, 98.6 mmol, 1.5 equiv.).

  • Reagent Addition: While stirring the suspension, add ethyl bromoacetate (e.g., 8.0 mL, 72.3 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (around 80-85 °C for acetonitrile) and maintain stirring. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Cooling: Once the reaction is complete (disappearance of methyl salicylate by TLC), remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification Protocol
  • Filtration: Filter the cooled reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of the reaction solvent (e.g., 20 mL of acetonitrile).

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in an organic solvent like ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated aqueous sodium bicarbonate solution (1 x 50 mL) - Caution: potential for CO₂ evolution.

    • Saturated aqueous sodium chloride (brine) (1 x 50 mL)[19]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further.

  • Purification: If necessary, purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).[20] Combine the pure fractions and remove the solvent to yield this compound as a clear oil or low-melting solid.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Note: A modern reference explaining the historical context and mechanism is more accessible, such as standard organic chemistry textbooks or the Wikipedia entry on Williamson ether synthesis). [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2. Organic Chemistry I. [Link]

  • Liu, Y., et al. (2020). Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. The Journal of Physical Chemistry B, 124(13), 2636–2647. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]

  • Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? r/chemhelp. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Unknown. Preparation of Methyl Salicylate. Course Hero. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Journal of the American Chemical Society. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Cambridge University Press. (2006). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Unknown. Preparation of Methyl Benzoate. Course Hero. [Link]

  • Organic Syntheses. ethyl bromoacetate. Organic Syntheses. [Link]

  • Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

  • chemconnections.org. (2008). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. chemconnections.org. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Google Patents. (2012). Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Scialert.net. (2021). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Scialert.net. [Link]

  • PrepChem.com. Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. PrepChem.com. [Link]

  • ChemSrc. Methyl 2-(2-methoxy-2-oxoethyl)benzoate. ChemSrc. [Link]

  • Reddit. (2017). Increasing reaction yield of salicylic acid from methyl salicylate? r/chemistry. [Link]

  • Organic Syntheses. (2024). Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2020). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Chemistry LibreTexts. [Link]

  • PubChem. Methyl 2-(2-methoxy-2-oxoethyl)benzoate. PubChem. [Link]

  • Google Patents. (2019). Process for the purification of methyl-2,2-dithienylglycolate.

Sources

Technical Support Center: Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

Synthesis Overview: A Modified Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Initiation & Monitoring

Question 1: My reaction doesn't seem to be starting. What are the critical factors for initiating the synthesis of this compound?

Answer: Several factors are crucial for the successful initiation of this Williamson ether synthesis:

  • Effective Deprotonation of Methyl Salicylate: The phenolic hydroxyl group of methyl salicylate must be deprotonated to form the nucleophilic phenoxide. A common and effective base for this is anhydrous potassium carbonate (K₂CO₃). Ensure the potassium carbonate is finely powdered and thoroughly dried to maximize its surface area and reactivity.

  • Anhydrous Reaction Conditions: Water can interfere with the reaction in several ways. It can quench the phenoxide nucleophile, hydrolyze the ethyl bromoacetate, and reduce the efficacy of the base. Therefore, using anhydrous solvents (e.g., acetone or N,N-dimethylformamide - DMF) and drying all glassware is critical.

  • Appropriate Reaction Temperature: This reaction typically requires heating to proceed at a reasonable rate. Refluxing in acetone (around 56°C) or heating in DMF (at a temperature range of 80-100°C) is common. If the temperature is too low, the reaction will be sluggish.

Question 2: How can I effectively monitor the progress of my reaction?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] Here’s a recommended procedure:

  • Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent like ethyl acetate.

  • TLC System: Use silica gel plates as the stationary phase. A good mobile phase (eluent) system for separating the starting materials and the product is a mixture of hexanes and ethyl acetate. A starting ratio of 4:1 (hexanes:ethyl acetate) is a good starting point; you may need to adjust the polarity based on your observations.

  • Spotting: On the TLC plate, spot the methyl salicylate starting material, the ethyl bromoacetate, and the reaction mixture. A co-spot of the starting material and the reaction mixture can also be helpful to confirm the identity of the spots.[2]

  • Visualization: Visualize the spots under a UV lamp (254 nm), as the aromatic rings of the starting material and product are UV-active.[3] As the reaction progresses, you should observe the disappearance of the methyl salicylate spot and the appearance of a new, typically less polar, product spot.[2]

Low Yield & Side Reactions

Question 3: I'm getting a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several issues. Here's a breakdown of potential causes and their solutions:

Potential Cause Explanation Troubleshooting & Optimization
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.Monitor the reaction by TLC until the methyl salicylate spot has completely disappeared. Ensure the reaction is maintained at the appropriate reflux temperature with vigorous stirring.
Hydrolysis of Esters The presence of moisture or a base that is too strong can lead to the hydrolysis of either the methyl ester of the salicylate or the ethyl ester of the bromoacetate, forming carboxylates which are unreactive in this synthesis.[4][5]Use anhydrous solvents and reagents. Potassium carbonate is a suitable base as it is generally not strong enough to cause significant ester hydrolysis under these conditions.
Side Reaction: C-Alkylation The phenoxide of methyl salicylate is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[6]O-alkylation is generally favored in polar aprotic solvents like DMF or acetone.
Loss During Work-up The product can be lost during the extraction and washing steps if the pH is not controlled correctly or if emulsions form.Ensure the aqueous layer is neutral or slightly acidic during extraction to keep the product in the organic phase. To break emulsions, you can add brine (saturated NaCl solution).

Question 4: I see multiple spots on my TLC plate even after the reaction has run for a long time. What are the possible side products?

Answer: Besides unreacted starting materials, you may be observing the formation of side products. The most common are:

  • C-Alkylated Product: As mentioned, alkylation can occur on the aromatic ring of methyl salicylate. This byproduct will likely have a different Rf value on TLC compared to the desired O-alkylated product.

  • Salicylic Acid or its Ethyl Ester: If hydrolysis of the methyl ester occurs, you may form salicylic acid. If transesterification occurs, you might see ethyl salicylate.

  • Glycolic Acid Ethyl Ester: Hydrolysis of ethyl bromoacetate will produce glycolic acid ethyl ester.

  • Self-condensation of Ethyl Bromoacetate: Under basic conditions, ethyl bromoacetate can undergo self-condensation.

To identify these, you can try to isolate them by column chromatography and characterize them by spectroscopic methods like NMR and Mass Spectrometry.

Purification Challenges

Question 5: I'm having difficulty purifying my product. What is the recommended purification method?

Answer: The standard method for purifying this compound is flash column chromatography on silica gel.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start with a low-polarity eluent system, such as 95:5 hexanes:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Question 6: My purified product is an oil, but I expected a solid. What should I do?

Answer: this compound is often isolated as an oil or a low-melting solid. If you have confirmed its purity by NMR and/or GC-MS, then an oily appearance is acceptable. If you suspect impurities are preventing crystallization, you can try the following:

  • Re-purification: If your initial column chromatography did not provide adequate separation, you may need to repeat it using a shallower solvent gradient.

  • High Vacuum: Ensure all residual solvents are removed by placing the product under a high vacuum for an extended period.

  • Trituration: You can try to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This involves adding the solvent, scratching the side of the flask with a glass rod, and cooling the mixture.

Visualizations

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl Salicylate Methyl Salicylate Reaction Mixture Reaction Mixture Methyl Salicylate->Reaction Mixture Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Heat/Reflux Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Pure Product->Characterization (NMR, MS, IR)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Issues Purification Issues Low Yield->Purification Issues Check Reaction Time/Temp Check Reaction Time/Temp Incomplete Reaction->Check Reaction Time/Temp Action Check for C-alkylation/Hydrolysis Check for C-alkylation/Hydrolysis Side Reactions->Check for C-alkylation/Hydrolysis Action Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Action TLC for SM TLC for SM Check Reaction Time/Temp->TLC for SM Verification Analyze by NMR/MS Analyze by NMR/MS Check for C-alkylation/Hydrolysis->Analyze by NMR/MS Verification Re-purify/Triturate Re-purify/Triturate Optimize Chromatography->Re-purify/Triturate Verification

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

  • What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? (2013). ResearchGate. [Link]

  • Basic hydrolysis of methyl salicylate to produce salicylic acid. (n.d.). YouTube. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Preparation of Methyl Benzoate. (n.d.). Adelphi University. [Link]

  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). (2020). Chemistry LibreTexts. [Link]

  • A novel and reusable catalyst: nano-K2CO3. (n.d.). Royal Society of Chemistry. [Link]

  • Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004). Imperial College London. [Link]

  • Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025). Science and Education Publishing. [Link]

  • How to make methyl benzoate. (2017). YouTube. [Link]

  • In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. (n.d.). scialert.net. [Link]

  • THIN LAYER CHROMATOGRAPHY OF ANALGESICS. (n.d.). University of Missouri–St. Louis. [Link]

  • Chemistry Lab: Methyl Benzoate Synthesis. (n.d.). Scribd. [Link]

  • Using TLC to monitor a reaction. (2017). chemlegin. [Link]

  • Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. (2015). ORBi. [Link]

  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (2021). PubMed. [Link]

  • 1H NMR of methyl salicylate in CDCl3. (n.d.). Truman State University. [Link]

  • Solved Methyl Salicylate ?1H-NMR DataMethyl Salicylate ?13. (2024). Chegg. [Link]

  • STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES N. (n.d.). Sciforum. [Link]

  • Synthesis of methyl 4-methoxy-2-acetonylacetoacetate. (n.d.). PrepChem. [Link]

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Purification of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive technical support resource for the purification of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 22511-42-8). It is designed for researchers and process chemists requiring high-purity material for downstream applications.[1]

Ticket Subject: Impurity Removal & Troubleshooting Guide Compound ID: this compound Chemical Family: Salicylate Ether Esters / Phenoxyacetates Support Level: Tier 3 (Senior Application Scientist)[1]

Compound Overview & Impurity Origins

To effectively purify this compound, one must understand its synthesis vector. This molecule is typically synthesized via a Williamson Ether Synthesis involving Methyl Salicylate and Ethyl Bromoacetate under basic conditions (e.g.,


 in Acetone or DMF).[1]

Target Molecule Structure:

  • Core: Methyl Benzoate (Aromatic Ester)[1]

  • Substituent: 2-(ethoxycarbonylmethoxy) group at the ortho position.[1]

  • Key Sensitivity: Contains two ester linkages—one aromatic (stable) and one aliphatic (labile).[1] Harsh saponification conditions must be avoided.[1]

Impurity Profiling Table
Impurity TypeSource / IdentityDetection CharacteristicRemoval Strategy
Starting Material A Methyl Salicylate (Phenol)Strong "Wintergreen" odor; TLC (lower Rf than product).[1]Alkaline wash (pH controlled) or High Vac Distillation.[1]
Starting Material B Ethyl Bromoacetate (Alkyl Halide)Lachrymator (eye irritant); pungent.[1]Vacuum removal or reaction with amine scavenger.[1]
Side Product A Salicylic Acid (Hydrolysis)Streaking on TLC; soluble in Bicarbonate.[1]Wash with sat.[1]

.
Side Product B Mixed Esters (Transesterification)Multiple spots very close to product on TLC.Preventative (correct solvent); difficult to separate.[1]
Inorganic Salts Potassium Bromide (

)
White precipitate.[1]Aqueous wash / Filtration.[1]

Interactive Troubleshooting Guide (Q&A)

Issue #1: "The product has a persistent, minty 'Wintergreen' smell."

Diagnosis: Presence of unreacted Methyl Salicylate .[1] Technical Insight: Methyl salicylate is a phenol with a pKa of ~9.[1]8. While less acidic than carboxylic acids, it can be deprotonated by moderately strong bases, rendering it water-soluble.[1] Protocol:

  • Dissolve the crude oil in Ethyl Acetate or Diethyl Ether.[1]

  • Crucial Step: Wash with cold 1M NaOH (2 washes).[1]

    • Warning: Do not use concentrated base or heat, or you will hydrolyze the aliphatic ester of your product. Work quickly (contact time < 5 mins).

  • Immediately wash with Brine to remove excess base.[1]

  • Dry over

    
    .
    
Issue #2: "My eyes burn/water when handling the crude material."

Diagnosis: Presence of residual Ethyl Bromoacetate .[1] Technical Insight: This reagent is a potent lachrymator.[1] It is volatile (


 159°C) but traces can persist.[1]
Protocol: 
  • Method A (Physical): Subject the crude oil to High Vacuum (<1 mbar) at 60-80°C for 2 hours.[1] The bromoacetate will sublime/distill off.

  • Method B (Chemical Scavenging): If vacuum is insufficient, dissolve crude in solvent and add a small amount of a secondary amine (e.g., Morpholine). The amine will react with the alkyl halide to form a polar ammonium salt, which can be washed away with dilute acid (

    
    ) and water.
    
Issue #3: "TLC shows multiple spots running very close together."

Diagnosis: Transesterification (Scrambling). Technical Insight: If you performed the reaction in Methanol while using Ethyl Bromoacetate, methoxide generated in situ may have swapped the ethyl group for a methyl group, creating the dimethyl ester analog. Conversely, using Ethanol with Methyl Salicylate can lead to the diethyl ester. Resolution:

  • This is a chemical identity failure, not a purification failure. You cannot easily separate the Methyl/Ethyl mixed esters via extraction.

  • Corrective Action: Reprocess using the correct solvent matching the ester group (e.g., use Acetone or Acetonitrile as a non-nucleophilic solvent to avoid scrambling).

Detailed Purification Workflows

Workflow A: Standard Aqueous Workup (Removal of Acids & Phenols)

Best for removing Methyl Salicylate and Salicylic Acid.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc). (Avoid DCM if emulsions form).[1]

  • Quench: Add water to dissolve inorganic salts (

    
    ). Separate layers.
    
  • Acid Wash: Wash organic layer with 1M HCl (removes basic impurities/amine catalysts).[1]

  • Base Wash (The "Phenol Cut"):

    • Wash 2x with 5%

      
        or cold 0.5M NaOH .[1]
      
    • Note: Carbonate is safer for the product's ester groups; NaOH is more effective for removing Methyl Salicylate.

  • Neutralization: Wash 1x with Saturated Brine.[1]

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate.
    
Workflow B: High-Purity Isolation (Column Chromatography)

Best for removing non-polar impurities and tars.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 95:5 (Elutes non-polar impurities).[1]

    • Product Elution: Typically occurs around 85:15 to 80:20 .[1]

  • TLC Visualization: UV (254 nm).[1] The aromatic ring provides strong absorbance.

Visualizations

Diagram 1: Impurity Origin & Reaction Logic

This diagram illustrates where each impurity comes from during the synthesis process.

G Start1 Methyl Salicylate (Phenol) Product This compound (Target) Start1->Product Williamson Ether Synthesis Imp1 Impurity: Unreacted Methyl Salicylate (Wintergreen Odor) Start1->Imp1 Incomplete Rxn Start2 Ethyl Bromoacetate (Lachrymator) Start2->Product Williamson Ether Synthesis Imp2 Impurity: Unreacted Bromoacetate (Eye Irritant) Start2->Imp2 Excess Reagent Base Base (K2CO3) Base->Product Williamson Ether Synthesis Imp3 Impurity: Salicylic Acid (Hydrolysis) Product->Imp3 Saponification Imp4 Impurity: Transesterified Diesters (Solvent Scrambling) Product->Imp4 Wrong Solvent (MeOH/EtOH)

Caption: Synthesis pathway showing the origin of critical impurities (Red/Yellow inputs lead to Green target or Grey impurities).

Diagram 2: Purification Decision Tree

Follow this workflow to determine the correct purification method based on your observation.

DecisionTree Start Crude Product Isolation CheckOdor Check Odor: Wintergreen/Minty? Start->CheckOdor WashNaOH Wash with cold 0.5M NaOH (Remove Phenols) CheckOdor->WashNaOH Yes CheckEyes Check Safety: Eye Irritation? CheckOdor->CheckEyes No WashNaOH->CheckEyes VacDistill High Vacuum Distillation (Remove Alkyl Halide) CheckEyes->VacDistill Yes CheckPurity TLC/HPLC Analysis: Single Spot? CheckEyes->CheckPurity No VacDistill->CheckPurity Column Flash Chromatography (Hex/EtOAc Gradient) CheckPurity->Column No (Mixed Spots) Final Pure Product CheckPurity->Final Yes (>98%) Column->Final

Caption: Step-by-step decision matrix for purifying the crude reaction mixture.

References

  • PubChem. (n.d.).[1][2] this compound (CAS 22511-42-8).[1][3] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Williamson Ether Synthesis and Ester Purification).

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the scaled-up synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. The content is structured to address practical challenges encountered during laboratory and pilot-plant scale production, emphasizing the underlying chemical principles to empower users with robust problem-solving capabilities.

Synthesis Overview: The Williamson Ether Synthesis

The industrial and laboratory synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This reliable Sₙ2 reaction involves the deprotonation of a phenol (methyl salicylate) to form a nucleophilic phenoxide, which then attacks an alkyl halide (ethyl chloroacetate) to form the desired ether.[1][3]

The overall reaction is as follows:

Caption: Troubleshooting decision workflow for common synthesis issues.

Q3: The work-up and purification are proving difficult, with emulsions forming during extraction and the product being difficult to crystallize. What are the best practices for isolation?

A3: Purification challenges are common when scaling up due to larger volumes and potentially higher impurity loads.

  • Causality—Emulsions and Impurity Effects: Emulsions during aqueous work-up can be caused by unreacted phenoxide acting as a surfactant. The presence of viscous byproducts can inhibit crystallization.

  • Solution Pathway:

    • Quenching: After the reaction, ensure the mixture is cooled before quenching with water. A dilute acid wash (e.g., with HCl) can neutralize any remaining base and unreacted phenoxide, breaking up emulsions. [4] 2. Solvent Selection for Extraction: Use a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) for extraction.

    • Purification Technique:

      • Vacuum Distillation: For a liquid product, vacuum distillation is often the most scalable and effective method to remove non-volatile impurities. [5] * Crystallization: If the product is a solid or can be crystallized, a systematic approach to solvent screening is necessary. A mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., heptane) is often effective. Seeding with a small crystal of pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction at scale?

A: While acetone is common in lab-scale preparations, for larger scales, solvents with higher boiling points like N,N-dimethylformamide (DMF) or acetonitrile are often preferred to allow for higher reaction temperatures and better solubility of the phenoxide salt. [6]However, the use of greener solvents like toluene in conjunction with a phase-transfer catalyst is an increasingly popular and effective industrial approach. [7] Q: Can I use ethyl bromoacetate instead of ethyl chloroacetate?

A: Yes, ethyl bromoacetate is more reactive than ethyl chloroacetate due to bromide being a better leaving group. This can lead to faster reaction times or allow for lower reaction temperatures. However, it is also more expensive and a more potent lachrymator.

Q: How do I effectively monitor the reaction progress on a large scale?

A: Taking small, periodic samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. A typical method would involve spotting the reaction mixture against the starting materials (methyl salicylate and ethyl chloroacetate) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product indicate reaction progression. For more quantitative analysis, HPLC is the preferred method.

Q: What are the key safety considerations when scaling up this synthesis?

A:

  • Reagent Handling: Ethyl chloroacetate is a lachrymator and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [4]Strong bases like NaH are flammable solids and react violently with water.

  • Exothermic Reaction: The reaction can be exothermic. When scaling up, add reagents portion-wise to control the temperature and prevent a runaway reaction.

  • Pressure Build-up: Ensure the reactor is properly vented, especially if heating a closed system.

Process Parameters Summary

ParameterRecommended Range/ValueRationale
Stoichiometry
Methyl Salicylate1.0 equivalentLimiting reagent
Ethyl Chloroacetate1.05 - 1.2 equivalentsSlight excess to ensure complete reaction of methyl salicylate
Base (K₂CO₃)1.2 - 2.0 equivalentsTo drive deprotonation to completion
Reaction Conditions
SolventDMF, Acetonitrile, or Toluene (with PTC)Polar aprotic solvents enhance nucleophilicity; PTC allows for milder conditions
Temperature60 - 110 °CBalances reaction rate against side product formation
Reaction Time4 - 24 hoursMonitor by TLC/HPLC for completion
Work-up
QuenchWater, followed by dilute HCl washNeutralizes base and breaks emulsions
Extraction SolventEthyl Acetate or MTBEGood solubility of product, immiscible with water
PurificationVacuum Distillation or CrystallizationEffective for removing non-volatile impurities and achieving high purity

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (2024). Williamson ether synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)benzoate.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • Kabale University Library Catalog. (n.d.). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis.
  • TCI Deutschland GmbH. (n.d.). Phase Transfer Catalysts.
  • IMPAG. (n.d.). Phase-Transfer Catalysts.
  • University of California, Irvine. (n.d.). Preparation of Methyl Benzoate.
  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4).
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • MilliporeSigma. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)benzoate.
  • BLDpharm. (n.d.). 22511-42-8|this compound.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
  • PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-methyl-2-propenoate.

Sources

Validation & Comparative

"Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate" vs. "Methyl 2-(2-methoxy-2-oxoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the efficiency of early-stage intermediate synthesis dictates the scalability of the entire active pharmaceutical ingredient (API) pipeline. Benzofuran-3(2H)-one (commonly known as 3-coumaranone) and its derivatives are critical building blocks for a variety of bioactive molecules, including strobilurin-class fungicides like fluoxastrobin [3] and numerous experimental therapeutics.

A standard industrial route to these benzofuran scaffolds involves the alkylation of methyl salicylate followed by an intramolecular Dieckmann condensation [1, 2]. However, process chemists frequently face a critical decision in raw material selection: should the phenol be alkylated with an ethyl ester or a methyl ester?

This guide objectively compares the performance, mechanistic causality, and process efficiency of using Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (the mixed ester) versus Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (the symmetric ester).

Mechanistic Causality: The Transesterification Dilemma

The fundamental difference between these two intermediates lies in their ester symmetry, which drastically dictates their behavior under the strongly basic conditions required for the subsequent Dieckmann condensation.

The Mixed Ester: this compound [1]

Synthesized via the alkylation of methyl salicylate with ethyl chloroacetate, this intermediate contains both a methyl benzoate ester and an ethyl aliphatic ester.

  • The Causality of Failure: To drive the Dieckmann condensation, a strong alkoxide base like Sodium Methoxide (NaOMe) is typically used. When NaOMe is introduced to the mixed ester, competitive transesterification occurs before cyclization. The methoxide ion attacks the ethyl ester, displacing ethoxide (EtOH). This released ethoxide can subsequently attack the methyl benzoate ester.

  • The Result: Alkoxide scrambling. The reaction matrix devolves into a statistical mixture of methyl/methyl, methyl/ethyl, ethyl/methyl, and ethyl/ethyl esters. This results in a complex mixture of cyclized benzofuran carboxylates that hydrolyze at different rates during the final decarboxylation step, broadening in-process control (IPC) peaks and reducing overall yield.

The Symmetric Ester: Methyl 2-(2-methoxy-2-oxoethoxy)benzoate

Synthesized by substituting methyl chloroacetate in the primary alkylation step, this molecule features two identical methyl esters.

  • The Causality of Success: When treated with NaOMe, any transesterification that occurs is strictly degenerate (a methoxy group replaces a methoxy group). The reactive intermediate remains uniform. The carbanion generated at the alpha-carbon exclusively attacks the benzoate carbonyl, cleanly extruding methoxide to form a single, highly pure cyclized product: Methyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate.

Reaction Pathway Visualization

The following diagram maps the kinetic pathways of both intermediates, highlighting the divergence caused by alkoxide scrambling.

G cluster_0 Route A: Mixed Esters (Suboptimal) cluster_1 Route B: Symmetric Esters (Optimized) Start Methyl Salicylate InterA Methyl 2-(2-ethoxy-2- oxoethoxy)benzoate Start->InterA + Ethyl Chloroacetate InterB Methyl 2-(2-methoxy-2- oxoethoxy)benzoate Start->InterB + Methyl Chloroacetate TransEst Transesterification Mixture (Methyl/Ethyl) InterA->TransEst NaOMe / Toluene CyclicA Mixed Benzofuran Carboxylates TransEst->CyclicA Dieckmann Condensation Final 3-Coumaranone (Benzofuran-3(2H)-one) CyclicA->Final Hydrolysis & Decarboxylation (Variable Kinetics) CyclicB Methyl 3-oxo-2,3-dihydro- benzofuran-2-carboxylate InterB->CyclicB NaOMe (Clean Dieckmann) CyclicB->Final Hydrolysis & Decarboxylation (High Yield)

Reaction pathways comparing mixed vs. symmetric ester Dieckmann condensations.

Comparative Performance Data

The quantitative data below reflects standard industrial scale-up metrics when synthesizing 3-coumaranone from methyl salicylate using both methodologies [1, 2].

Process ParameterThis compound (Mixed)Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (Symmetric)
Intermediate Purity (HPLC) 88% – 92% (Mixed ester presence)> 98% (Single species)
Dieckmann Reaction Time 6.0 – 8.0 hours3.0 – 4.0 hours
In-Process Control (IPC) Complex (Multiple overlapping peaks)Simple (Single product peak)
Base Equivalents Needed 1.5 – 2.0 eq NaOMe (Due to scrambling)1.1 eq NaOMe (Stoichiometric efficiency)
Overall Yield (to 3-Coumaranone) 72%86%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemist can verify the success of each mechanistic step before proceeding.

Protocol A: Synthesis of the Symmetric Intermediate

Objective: Prepare Methyl 2-(2-methoxy-2-oxoethoxy)benzoate.

  • Charge Reactor: In a dry flask under N₂, combine Methyl Salicylate (1.0 eq) and anhydrous Dimethylformamide (DMF) (5 volumes).

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (1.5 eq). Stir for 15 minutes to initiate phenoxide formation.

  • Alkylation: Dropwise add Methyl Chloroacetate (1.1 eq) while maintaining the internal temperature below 40°C.

  • Heating: Elevate temperature to 80°C and stir for 4 hours.

  • Validation Checkpoint (TLC/HPLC): Sample the reaction. The disappearance of the methyl salicylate peak (strong UV active, lower Rf) and the appearance of a single new peak confirms complete alkylation without transesterification.

  • Workup: Cool to room temperature, filter off KCl salts, and concentrate under vacuum. Crystallize from methanol to yield the pure symmetric ester.

Protocol B: Dieckmann Condensation & Hydrolysis

Objective: Convert the symmetric intermediate to 3-Coumaranone.

  • Charge Reactor: Dissolve Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (1.0 eq) in anhydrous Toluene (10 volumes).

  • Condensation: Add Sodium Methoxide (NaOMe) powder (1.1 eq) in one portion.

  • Distillation: Heat the reaction to 90°C. Crucial Step: Use a Dean-Stark trap or distillation head to continuously remove the generated methanol. Removing methanol drives the equilibrium of the Claisen/Dieckmann condensation forward.

  • Validation Checkpoint (IPC): After 3 hours, HPLC should show >95% conversion to Methyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate (a single sharp peak, validating the absence of ethyl ester scrambling).

  • Hydrolysis/Decarboxylation: Cool the mixture to 50°C. Add 10% aqueous KOH (3.0 eq). Heat to reflux for 2 hours to hydrolyze the remaining methyl ester and induce decarboxylation.

  • Isolation: Cool to 5°C and acidify with 2N HCl to pH 3. The 3-coumaranone will precipitate as a crystalline solid. Filter and dry.

Conclusion

While this compound is historically cited in older environmental and process patents [1], modern process chemistry demands the elimination of variable kinetics. By switching to the symmetric Methyl 2-(2-methoxy-2-oxoethoxy)benzoate , researchers eliminate alkoxide scrambling, reduce base consumption, halve the reaction time, and significantly boost the overall yield of the final benzofuran scaffold. For drug development professionals scaling up API syntheses, the symmetric ester is the objectively superior starting material.

References

  • Title: Environmental Clearance Report - M/s. Benzo Chem Industries Pvt. Ltd. (Process for 3-Coumaranone) Source: Ministry of Environment, Forest and Climate Change, Government of India URL: [Link]

  • Title: Synthesis of 2-aroylbenzofuran-3-ols by Dieckmann reaction conditions and its antibacterial activity Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: RU2653542C2 - Process for preparing fluoxastrobin Source: Google Patents URL

Comparison of different synthetic routes to "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical viability, but for their scalability, thermodynamic efficiency, and operational safety. The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS No. 22511-42-8) serves as an excellent case study in optimizing O-alkylation reactions.

This diester is a critical intermediate in the pharmaceutical industry, predominantly utilized to construct 2,3-dihydrobenzofuran scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1], as well as complex coumarin-based heterocycles[2].

Below is an in-depth, objective comparison of three distinct synthetic routes to achieve this molecule, grounded in mechanistic causality and field-proven experimental protocols.

The Mechanistic Challenge: Overcoming Intramolecular Hydrogen Bonding

The target molecule is synthesized via the Williamson ether synthesis, reacting the phenolic hydroxyl group of methyl salicylate with ethyl bromoacetate [3].

The primary chemical hurdle is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the adjacent methyl ester carbonyl group in methyl salicylate. This interaction significantly reduces the acidity and the subsequent nucleophilicity of the phenoxide ion. Consequently, the choice of base, solvent, and reaction temperature is not merely a matter of solubility, but a thermodynamic requirement to disrupt this hydrogen bond and prevent competitive side reactions such as transesterification or ester hydrolysis.

G MS Methyl Salicylate (Phenol Donor) CondA Route A: K2CO3 / Acetone (Reflux) MS->CondA CondB Route B: K2CO3 / DMF (Room Temp) MS->CondB CondC Route C: NaOH / TBAB (Water/Toluene) MS->CondC EBA Ethyl Bromoacetate (Alkylating Agent) EBA->CondA EBA->CondB EBA->CondC Prod This compound (Target Product) CondA->Prod 75-85% Yield CondB->Prod 85-95% Yield CondC->Prod 80-90% Yield

Fig 1. Divergent synthetic routes for the O-alkylation of methyl salicylate.

Comparative Analysis of Synthetic Routes

Route A: Classical Williamson Ether Synthesis (Acetone / K₂CO₃)
  • Causality & Design: This traditional route utilizes anhydrous potassium carbonate (K₂CO₃) suspended in dry acetone[2]. Because K₂CO₃ is largely insoluble in acetone, the deprotonation of methyl salicylate occurs at the solid-liquid interface. The application of heat (reflux at 56 °C) is mandatory to provide the activation energy required to break the intramolecular hydrogen bond and drive the sluggish heterogeneous reaction.

  • Performance: Reliable but slow. Yields typically plateau around 75-85% due to incomplete conversion over extended reaction times.

Route B: Polar Aprotic Alkylation (DMF / K₂CO₃)
  • Causality & Design: Substituting acetone with N,N-Dimethylformamide (DMF) fundamentally shifts the reaction kinetics. DMF is a highly polar aprotic solvent that excellently solvates the potassium cation (K⁺)[1]. This leaves the phenoxide anion "naked" and highly nucleophilic. The enhanced reactivity allows the O-alkylation to proceed rapidly at room temperature, effectively overriding the intramolecular hydrogen bond without the need for harsh refluxing[1]. Sodium iodide (NaI) is often added to accelerate the reaction via the Finkelstein pathway[1].

  • Performance: Highly efficient with yields frequently exceeding 90%. However, the high boiling point and toxicity of DMF necessitate a rigorous aqueous workup to prevent solvent carryover.

Route C: Phase Transfer Catalysis (PTC) (Toluene / Water / NaOH / TBAB)
  • Causality & Design: This route eliminates the need for strictly anhydrous conditions or toxic polar aprotic solvents. It employs a biphasic system: an aqueous layer containing sodium hydroxide (NaOH) and an organic layer (toluene) containing the reactants. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst[4]. The lipophilic tetrabutylammonium cation (Q⁺) pairs with the aqueous phenoxide anion, shuttling it across the phase boundary into the toluene layer where it reacts with ethyl bromoacetate.

  • Performance: Highly scalable and environmentally benign. Yields are excellent (80-90%), though it requires vigorous mechanical stirring to maximize the interfacial surface area.

PTC cluster_aq Aqueous Phase (NaOH / H2O) cluster_org Organic Phase (Toluene) PhOH Ar-OH + NaOH -> Ar-O⁻ Na⁺ IonPairAq Ar-O⁻ + Q⁺ -> [Ar-O⁻ Q⁺] PhOH->IonPairAq IonPairOrg [Ar-O⁻ Q⁺] (Lipophilic) IonPairAq->IonPairOrg Phase Transfer Reaction [Ar-O⁻ Q⁺] + Br-CH2COOEt IonPairOrg->Reaction Product Product + Q⁺ Br⁻ Reaction->Product Product->IonPairAq Q⁺ Recycling

Fig 2. Phase Transfer Catalysis (PTC) mechanism using TBAB (Q⁺).

Quantitative Performance Comparison

ParameterRoute A (Acetone/K₂CO₃)Route B (DMF/K₂CO₃)Route C (PTC/TBAB)
Reaction Time 12 - 24 hours4 - 6 hours6 - 8 hours
Temperature 56 °C (Reflux)20 - 25 °C (Room Temp)40 °C
Typical Yield 75 - 85%90 - 95%80 - 90%
Scalability ModerateLow (Due to DMF toxicity)High (Biphasic, Green)
Mechanistic Driver Thermal activationSolvent-separated ion pairingInterfacial ion transport

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following self-validating protocols are designed with built-in causality checks.

Protocol A: Classical Acetone/K₂CO₃ Method
  • Initiation: Charge a dry round-bottom flask with methyl salicylate (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and dry acetone (10 vol). Stir at room temperature for 30 minutes. Note: The suspension will turn slightly yellow, indicating initial phenoxide formation.

  • Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise to control any mild exotherm.

  • Propagation: Heat the mixture to a gentle reflux (56 °C). Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed (typically 12-18 h).

  • Isolation: Cool to room temperature, filter off the inorganic salts (KBr and unreacted K₂CO₃), and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Polar Aprotic DMF Method
  • Initiation: Dissolve methyl salicylate (1.0 equiv) in anhydrous DMF (5 vol) under a nitrogen atmosphere. Add K₂CO₃ (1.2 equiv) and a catalytic amount of NaI (0.1 equiv)[1].

  • Alkylation: Introduce ethyl bromoacetate (1.1 equiv) dropwise at room temperature.

  • Propagation: Stir the reaction mixture at room temperature for 4-6 hours. The homogeneous nature of the active species ensures rapid conversion.

  • Isolation: Quench the reaction by pouring it into ice-cold distilled water (20 vol) to precipitate the product, or extract it with ethyl acetate (3 × 10 vol)[1]. Wash the combined organic layers rigorously with brine (5 × 10 vol) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Biphasic PTC Method
  • Initiation: In a reaction vessel, dissolve methyl salicylate (1.0 equiv) and ethyl bromoacetate (1.1 equiv) in toluene (10 vol).

  • Aqueous Preparation: In a separate flask, prepare a 20% w/v aqueous NaOH solution (1.5 equiv).

  • Catalysis: Add the aqueous NaOH and TBAB (0.05 equiv) to the toluene solution.

  • Propagation: Stir the biphasic mixture vigorously (≥800 rpm) at 40 °C for 6-8 hours. Note: High shear stirring is critical; poor agitation will collapse the reaction rate due to low interfacial surface area.

  • Isolation: Separate the phases. Wash the organic layer sequentially with 1M HCl (to neutralize residual base), water, and brine. Dry the organic layer over MgSO₄ and evaporate the solvent to obtain the pure product.

References

1. 2. 3 3. 2 4.1 5. 4

Sources

Purity Analysis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzofuran derivatives and pharmaceutical intermediates, Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate serves as a critical scaffold. Its structural duality—containing both a methyl ester (on the benzoate ring) and an ethyl ester (on the glycolic side chain)—presents a unique analytical challenge.

While HPLC-UV is the industry workhorse for routine batch release, it suffers from a critical blind spot regarding this specific molecule: transesterification invisibility.

This guide objectively compares


H qNMR (Quantitative Nuclear Magnetic Resonance)  against HPLC-UV , demonstrating why qNMR is the superior technique for absolute purity determination of this specific diester, particularly during process optimization.

Structural Context & Spectral Prediction

To understand the analytical strategy, we must first map the molecule's magnetic resonance signature.

Target Molecule: this compound Molecular Formula:


MW:  238.24  g/mol 
Predicted H NMR Signature ( , 400 MHz)
MoietyProton CountMultiplicityApprox.[1] Shift (

)
Diagnostic Value
Aromatic Ring 4HMultiplets6.8 – 7.9 ppmStructural confirmation
Ether Methylene (

)
2HSinglet~4.7 ppmKey for side-chain integrity
Ethyl Ester (

)
2HQuartet~4.2 ppmCrucial: Distinguishes ethyl vs. methyl ester
Methyl Ester (

)
3HSinglet~3.9 ppmCrucial: Purity quantification target
Ethyl Ester (

)
3HTriplet~1.3 ppmConfirmation of ethyl group

Methodology 1: The Gold Standard ( H qNMR)

qNMR provides a direct molar ratio measurement between the analyte and a certified internal standard (IS).[2] It does not require a reference standard of the analyte itself, making it ideal for early-stage intermediates.

Internal Standard Selection

For this specific ester in Chloroform-


 (

), Dimethyl Sulfone (

)
is the superior choice over the common 1,3,5-Trimethoxybenzene or Maleic Acid.
  • Reasoning:

    • Solubility: Highly soluble in

      
      .
      
    • Spectral Window: Produces a sharp singlet at

      
       2.9–3.0 ppm . This region is completely silent in the target molecule (which absorbs at 1.3, 3.9, 4.2, 4.7, and >6.8 ppm), ensuring zero signal overlap.
      
    • Inertness: Non-reactive with esters.

Experimental Protocol
  • Gravimetry: Weigh exactly

    
     mg of the sample (
    
    
    
    ) and
    
    
    mg of Certified Dimethyl Sulfone (
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
       (maximizes signal).
      
    • Relaxation Delay (

      
      ):
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton, usually the IS, to ensure 99.9% magnetization recovery).
    • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correction (automatic + manual check).

  • Integration: Integrate the IS singlet (set to known H count) and the target Methyl Ester singlet at 3.9 ppm (3H).

The Calculation


  • 
    : Integral area[2]
    
  • 
    : Number of protons (IS=6, Sample=3 for methyl ester peak)
    
  • 
    : Molar mass[3]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)
    
qNMR Workflow Diagram

qNMR_Workflow Start Sample Prep Weigh Precision Weighing (Sample + IS) Start->Weigh Solvent Dissolve in CDCl3 Weigh->Solvent Acquire Acquisition (d1 > 30s) Solvent->Acquire Process Phase/Baseline Correction Acquire->Process Integrate Integration (3.0 ppm vs 3.9 ppm) Process->Integrate Calc Purity Calculation Integrate->Calc

Figure 1: Step-by-step workflow for qNMR analysis ensuring quantitative rigor.

Methodology 2: The Challenger (HPLC-UV)

HPLC is the standard for checking purity but relies on the assumption that all components absorb UV light similarly, or requires specific reference standards for every impurity.[2]

Standard Protocol
  • Column: C18 Reverse Phase (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (Benzoate absorption max).

  • Method: Area % Normalization.

The Limitation

In the "Area %" method, purity is calculated as:


Critical Flaw:  This assumes the Response Factor (RF) of the analyte equals the RF of all impurities. It also completely ignores non-UV active impurities like inorganic salts (NaCl, NaBr from the alkylation step) or residual solvents.

Comparative Analysis: qNMR vs. HPLC

The following table contrasts the two methods specifically for This compound .

Feature

H qNMR
HPLC-UV
Primary Output Absolute Purity (w/w %) Relative Purity (Area %)
Reference Standard Not Required (Uses generic IS)Required for accurate w/w%
Transesterification Detection Excellent (Distinct chemical shifts)Poor (Similar polarity/retention time)
Salt/Solvent Detection Yes (Solvents visible; salts inferred by mass balance)No (Invisible to UV)
Analysis Time < 20 Minutes30–60 Minutes (Equilibration + Run)
Precision (RSD) ~0.5%< 0.1% (Superior precision, lower accuracy)
Sample Consumption ~10 mg (Recoverable)< 1 mg (Destructive)

Case Study: The "Transesterification Trap"

This is the most compelling scientific argument for using qNMR for this specific molecule.

Scenario: During synthesis, if you use Methanol as a solvent with a base (e.g.,


), the ethyl ester on the side chain can undergo transesterification, swapping the ethyl group for a methyl group.
  • Intended Product: this compound (MW 238)

  • Impurity: Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (MW 224)

The Analytical Outcome:

  • HPLC-UV: The impurity is structurally nearly identical. It will likely co-elute or elute as a shoulder on the main peak. Even if separated, its UV spectrum is identical, making quantification difficult without a specific standard.

  • qNMR:

    • The Intended Product shows a quartet at 4.2 ppm and triplet at 1.3 ppm.

    • The Impurity loses these signals and gains a new singlet at ~3.7 ppm.

    • Result: You can instantly quantify the ratio of Ethyl-ester to Methyl-ester species by integrating the quartet vs. the singlet.

Decision Matrix Diagram

Decision_Matrix Question What is the goal of analysis? Routine Routine Batch Release (Standard Available) Question->Routine Structure Structure Confirmation & Absolute Purity Question->Structure Salts Check for Salts/Solvents Question->Salts HPLC Use HPLC-UV (High Precision) Routine->HPLC qNMR Use qNMR (High Accuracy) Structure->qNMR Salts->qNMR

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Conclusion

For This compound , qNMR is the superior technique for establishing the primary purity value , particularly during process development. It is the only method that simultaneously validates the structure (confirming the integrity of both ester groups) and provides an absolute mass balance purity without requiring a reference standard of the analyte.

HPLC-UV should be reserved for routine quality control only after the method has been validated against a qNMR-characterized reference standard to ensure no co-eluting transesterification impurities exist.

References

  • Pauli, G. F., et al. (2005).

    
    H NMR as a Purity Assay." Journal of Natural Products.
    [Link]
    
  • Bharti, S. K., & Roy, R. (2012).

    
    H NMR spectroscopy." Trends in Analytical Chemistry.
    [Link]
    
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

A Comparative Guide to the Validated HPLC-UV Method for Quantification of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate quantification of novel chemical entities is paramount. Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a salicylate ester derivative, represents a class of compounds where precise analytical characterization is essential for quality control and research applications. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for its quantification, grounded in established scientific principles. Furthermore, it presents an objective comparison with Ultra-Performance Liquid Chromatography (UPLC), offering data-driven insights to help researchers select the most appropriate technology for their needs.

The methodologies described herein are designed to be self-validating systems, adhering to the stringent criteria for analytical procedures set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Section 1: The Primary Method: A Validated Reversed-Phase HPLC-UV Protocol

The developed method leverages the principles of reversed-phase chromatography, an ideal technique for separating and quantifying moderately polar organic molecules like this compound. The molecule's inherent aromatic structure contains a strong chromophore, making it well-suited for ultraviolet (UV) detection.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides excellent retention and separation for salicylate esters from polar and non-polar impurities. The 5 µm particle size represents a classic balance between efficiency and backpressure, suitable for standard HPLC systems.[1]

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) is selected. Acetonitrile is a common organic modifier providing good peak shape and elution strength. The acidic pH suppresses the ionization of any residual carboxylic acid impurities, ensuring sharp, symmetrical peaks and reproducible retention times.

  • UV Detection Wavelength: Based on the UV absorbance profile of related salicylate esters, a detection wavelength is selected at a lambda max that provides high sensitivity for the analyte while minimizing interference from potential impurities.[2][3]

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 10 minutes
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

Section 2: Method Validation According to ICH Q2(R1) Guidelines

A cornerstone of any reliable analytical method is rigorous validation to ensure it is fit for its intended purpose.[4][5] The following parameters must be assessed.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[6][7] Forced degradation studies are the most effective way to demonstrate this.[8][9]

Experimental Protocol: Subject the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 72 hours.[10]

  • Photolytic Degradation: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

Inject the stressed samples and analyze the chromatograms. The method is deemed specific if the primary analyte peak is well-resolved from all degradation product peaks, maintaining peak purity.

Quantitative Validation Data

The following tables summarize the acceptance criteria and representative data for key validation parameters as defined by ICH Q2(R1).[5][11]

Table 1: Linearity Objective: To demonstrate a proportional relationship between concentration and detector response.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10120,540
25301,150
50602,500
1001,204,800
1501,807,200
Correlation Coefficient (R²) > 0.999

Table 2: Accuracy (% Recovery) Objective: To assess the closeness of the test results to the true value.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.699.5%
100%100100.3100.3%
120%120120.6100.5%
Acceptance Criteria 98.0% - 102.0%

Table 3: Precision (% RSD) Objective: To measure the degree of scatter between a series of measurements.

Precision TypenMean Peak Area% RSD
Repeatability (Intra-day)61,205,1000.45%
Intermediate Precision (Inter-day)61,201,5000.62%
Acceptance Criteria ≤ 2.0%

Table 4: Sensitivity and Robustness Objective: To determine the lowest detectable/quantifiable limits and the method's resilience to small changes.

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness Unaffected by ±2% change in acetonitrile concentration and ±5°C change in column temperature.

Section 3: Performance Comparison: HPLC vs. UPLC

While HPLC is a robust and reliable workhorse, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, operating with smaller particle columns (~1.7 µm) at much higher pressures (up to 15,000 psi).[12][13] This allows for faster and more efficient separations.[14]

Head-to-Head Comparison

The following table objectively compares the validated HPLC method with a theoretically modernized UPLC equivalent, highlighting key performance differences. This comparison is guided by established principles of method transfer and modernization allowed under USP General Chapter <621>.[15][16]

Performance MetricValidated HPLC MethodModernized UPLC MethodAdvantage of UPLC
Typical Run Time 10 minutes< 2 minutes~5x faster throughput[17]
Resolution GoodExcellent (Higher peak capacity)Better separation of complex mixtures[14]
Sensitivity (LOD/LOQ) StandardHigher (Sharper peaks)Improved trace-level analysis[12]
Solvent Consumption ~10 mL per run~1.2 mL per run~80% reduction in solvent waste[17]
System Backpressure ~1,500 psi~9,000 psiN/A
Instrument Cost StandardHigherN/A
Discussion and Recommendation

The choice between HPLC and UPLC is driven by application-specific needs.[13][18]

  • The Validated HPLC Method is Recommended For:

    • Routine quality control labs with established instrumentation.

    • Applications where high throughput is not the primary driver.

    • Organizations where initial instrument cost is a significant consideration.

  • A Modernized UPLC Method is Justified For:

    • High-throughput screening environments in drug discovery.

    • Analysis of complex samples containing numerous closely eluting impurities.

    • Laboratories focused on "green chemistry" and minimizing solvent consumption.[17]

    • Research requiring the highest possible sensitivity and resolution.

Section 4: Workflow and Process Visualization

To ensure clarity and reproducibility, the entire process from method development to validation is visualized below.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 System Suitability Testing (SST) cluster_2 Method Validation (ICH Q2 R1) cluster_3 Finalization Dev Initial Method Development (Column, Mobile Phase, etc.) SST Verify System Performance (Tailing Factor, Plates, %RSD) Dev->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for HPLC method validation per ICH guidelines.

Section 5: Conclusion

This guide has detailed a robust, reliable, and fully validated HPLC-UV method for the quantification of this compound. By adhering to the principles outlined in ICH and USP guidelines, this method provides a trustworthy system for quality control and research. The comparative analysis with UPLC technology offers a clear perspective on the trade-offs between speed, sensitivity, and cost, empowering scientists and researchers to make informed decisions based on their laboratory's specific demands and objectives. The presented HPLC method is immediately applicable for routine analysis, while the UPLC comparison provides a pathway for future method modernization and efficiency gains.

References

  • Vertex AI Search. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • U.S. Pharmacopeia. (2022, December 1).
  • Patsnap Eureka. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
  • WebofPharma. (2026, February 13).
  • Chromatography Today. (n.d.).
  • Research Journal of Pharmacy and Technology. (2019, October 24).
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15).
  • Agilent. (n.d.). Revisions per USP 621.
  • Waters Corporation. (n.d.).
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Pharmacopeia. (2022, December 1).
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • International Council for Harmonis
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Chromatographic Science. (n.d.).
  • ResolveMass Laboratories. (2026, February 15).
  • Molecules. (2022, July 5).
  • Journal of Chromatography & Separation Techniques. (2025, August 10).
  • Separations. (2024, June 8).

Sources

Comprehensive Spectral Data Interpretation and Synthetic Utility of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS No. 22511-42-8) is a highly versatile aromatic diester utilized extensively as a building block in the synthesis of complex heterocyclic compounds, most notably benzofuran derivatives and coumarins [1]. For researchers and drug development professionals, understanding the spectral nuances of this intermediate—and how it compares to its precursors and structural analogs—is critical for ensuring high-fidelity downstream syntheses.

This guide provides an authoritative comparison of the spectral data and synthetic performance of this compound against its starting material (Methyl salicylate) and its symmetrical analog (Dimethyl 2-(2-methoxy-2-oxoethoxy)benzoate).

Part 1: Causality in Experimental Design

When designing synthetic pathways for benzofuran-3-one derivatives, chemists must choose an appropriate alkylating agent for the phenolic oxygen of methyl salicylate. The choice between using an ethyl ester (ethyl chloroacetate) versus a methyl ester (methyl chloroacetate) is not arbitrary; it is rooted in analytical causality and reaction control.

The Analytical Advantage of the Mixed Ester

Synthesizing the mixed ester (this compound) rather than the dimethyl analog provides a distinct advantage in real-time reaction monitoring via


H-NMR.
  • The Causality: In the dimethyl analog, the two methyl ester singlets (aromatic benzoate and aliphatic acetate) appear very close to each other (~3.88 ppm and ~3.78 ppm). During downstream base-catalyzed cyclization (Dieckmann condensation), tracking the disappearance of the aliphatic ester is difficult due to signal overlap. By utilizing the ethyl ester variant, the aliphatic ester is distinctly marked by a quartet (~4.25 ppm) and a triplet (~1.28 ppm), completely isolated from the benzoate methyl singlet. This allows for precise quantitative NMR (qNMR) integration during process scale-up.

Base Selection for O-Alkylation
  • The Causality: The O-alkylation of methyl salicylate requires a base strong enough to deprotonate the phenol (pKa ~9.8) but mild enough to prevent the saponification of the existing methyl ester. Potassium carbonate (K

    
    CO
    
    
    
    ) in a polar aprotic solvent like Dimethylformamide (DMF) or acetone provides the perfect kinetic window. Stronger bases like NaOH or KOH would rapidly hydrolyze the esters, leading to the formation of salicylic acid and unwanted polymeric byproducts [2].

Part 2: Self-Validating Experimental Protocols

The following protocols represent a self-validating system for the synthesis and downstream application of this compound, modeled after validated industrial processes [2].

Protocol A: Synthesis of this compound
  • Preparation: In a 500 mL round-bottom flask, dissolve 15.2 g (100 mmol) of methyl salicylate in 150 mL of anhydrous DMF.

  • Base Addition: Add 20.7 g (150 mmol) of finely powdered, anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 15 minutes to initiate phenoxide formation.
  • Alkylation: Dropwise, add 12.2 g (100 mmol) of ethyl chloroacetate (or ethyl bromoacetate for faster kinetics).

  • Heating & Monitoring: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6-8 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). Stain with 5% FeCl

    
     solution.
    
    • Self-Validation: The starting material (Rf ~0.7) will stain deep purple due to the free phenolic -OH. The reaction is complete when the purple-staining spot disappears, leaving only the UV-active product spot (Rf ~0.4) which does not stain with FeCl

      
      .
      
  • Workup: Cool to room temperature, filter the KCl/KBr salts, and concentrate the DMF under reduced pressure. Partition the residue between ethyl acetate and water, wash with brine, dry over MgSO

    
    , and evaporate to yield the crude product [2].
    
Protocol B: Downstream Cyclization to Benzofuran-3-one-2-carboxylate
  • Reaction: Dissolve the purified product from Protocol A in anhydrous toluene. Add 1.1 equivalents of Sodium Methoxide (NaOMe).

  • Cyclization: Heat to reflux. The basic conditions trigger a Dieckmann-type condensation between the acidic methylene group and the benzoate ester [2].

  • Validation Checkpoint 2 (NMR Aliquot): Withdraw a 0.1 mL aliquot, quench with dilute HCl, extract with CDCl

    
    , and run a quick 
    
    
    
    H-NMR.
    • Self-Validation: The complete disappearance of the 4.70 ppm singlet (-OCH

      
      CO-) and the 4.25 ppm quartet confirms total cyclization.
      

Part 3: Comparative Spectral Data Interpretation

To ensure high-fidelity structural verification, the quantitative spectral data of the target compound is compared against its precursor and its symmetrical dimethyl analog.

Table 1: H-NMR Diagnostic Shifts (400 MHz, CDCl )
Proton EnvironmentMethyl Salicylate (Precursor)Target Compound (Mixed Ester)Dimethyl Analog (Symmetrical)
Phenolic -OH ~10.50 ppm (s, 1H)AbsentAbsent
Aromatic (Ar-H) 6.80 - 7.85 ppm (m, 4H)6.85 - 7.85 ppm (m, 4H)6.85 - 7.85 ppm (m, 4H)
Ether -OCH

-
Absent4.70 ppm (s, 2H) 4.72 ppm (s, 2H)
Ester -OCH

CH

Absent4.25 ppm (q, J=7.1 Hz, 2H) Absent
Benzoate -OCH

3.92 ppm (s, 3H)3.88 ppm (s, 3H)3.88 ppm (s, 3H)
Acetate -OCH

AbsentAbsent3.78 ppm (s, 3H)
Alkyl -CH

Absent1.28 ppm (t, J=7.1 Hz, 3H) Absent
Table 2: C-NMR & FT-IR Key Indicators
Analytical MethodTarget Compound (this compound)Analytical Significance

C-NMR (Carbonyls)
168.5 ppm (Ar-COO-), 166.5 ppm (-CH

-COO-)
Differentiates the conjugated benzoate from the aliphatic ester.

C-NMR (Aliphatics)
65.8 ppm (-OCH

-), 61.2 ppm (-CH

-CH

), 52.1 ppm (-OCH

)
Confirms the presence of both methyl and ethyl ester groups.
FT-IR (O-H Stretch) Absent (No broad band at 3200-3400 cm

)
Validates the complete consumption of the phenolic starting material.
FT-IR (C=O Stretch) 1755 cm

(aliphatic), 1730 cm

(conjugated)
Dual carbonyl stretches confirm the diester structure.

Part 4: Visualizations

The following diagrams map the logical flow of the synthesis and the rational assignment of the spectral data.

Workflow A Methyl Salicylate (Starting Material) D O-Alkylation (Step 1) A->D B Ethyl Chloroacetate (Alkylating Agent) B->D C K2CO3 / DMF (Mild Base/Solvent) C->D E Methyl 2-(2-ethoxy- 2-oxoethoxy)benzoate D->E Filtration & Recovery F NaOMe / Toluene (Dieckmann Condensation) E->F G Benzofuran-3-one-2- carboxylate F->G Cyclization (Step 2)

Synthetic workflow from Methyl Salicylate to Benzofuran derivatives via the target intermediate.

NMR_Logic Root 1H-NMR Diagnostic Peaks This compound P1 Phenolic -OH (Expected: None) Root->P1 Confirms complete phenol alkylation P2 -OCH2CO- Methylene (~4.70 ppm, Singlet) Root->P2 Confirms ether linkage formation P3 Ethyl -CH2- (~4.25 ppm, Quartet) Root->P3 Differentiates from dimethyl analog P4 Methyl Ester -CH3 (~3.88 ppm, Singlet) Root->P4 Confirms intact benzoate ester

Logical causality tree for 1H-NMR spectral validation of the target compound.

References

  • Ministry of Environment, Forest and Climate Change (India). "Environmental Clearance Report: Benzo Chem Industries Pvt. Ltd. (Manufacturing Process of 3-coumaranone)". Parivesh Portal. Available at: [Link]

A Comparative Guide to the Reactivity of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a compound of interest in drug discovery and fine chemical synthesis due to its dual-ester functionality. The primary focus is on benchmarking its susceptibility to hydrolysis, a critical parameter for determining metabolic stability and designing controlled-release mechanisms. We present a theoretical framework for understanding its reactivity, grounded in the principles of physical organic chemistry, and provide detailed, validated experimental protocols for its quantitative assessment against relevant analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the chemical behavior of complex ortho-substituted aromatic esters.

Introduction: The Significance of the Ortho-Substituted Diester Motif

This compound is a bifunctional molecule featuring two distinct ester groups: a methyl ester directly attached to the aromatic ring and an ethyl ester as part of an ethoxycarbonylmethoxy substituent. The critical structural feature is the placement of the bulky ethoxycarbonylmethoxy group at the ortho position relative to the methyl ester. This arrangement introduces a fascinating interplay of electronic and steric effects that significantly modulates the reactivity of the molecule compared to its meta- or para-isomers or the parent methyl benzoate.

Understanding the hydrolysis kinetics of this compound is paramount for several applications:

  • In Drug Development: The rate of ester hydrolysis can dictate the metabolic fate of a drug candidate, influencing its half-life, bioavailability, and potential for conversion into active or inactive metabolites.

  • In Pro-drug Design: Ester groups are frequently employed as pro-drug moieties to enhance solubility or membrane permeability. The rate of cleavage to release the active carboxylic acid is a key design parameter.

  • In Synthetic Chemistry: Selective hydrolysis of one ester group in the presence of the other is a common synthetic challenge. A quantitative understanding of their relative reactivities enables the rational design of reaction conditions.

This guide will benchmark the reactivity of this compound against two key comparators:

  • Methyl Benzoate: The unsubstituted parent molecule, which serves as a baseline for evaluating the impact of the ortho-substituent.

  • Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate: The para-isomer, which possesses the same electronic influence but lacks the direct steric interaction of the ortho-isomer. This comparison is crucial for isolating and quantifying the "ortho-effect."

Theoretical Framework: Unpacking the Ortho-Effect

The reactivity of aromatic esters in alkaline hydrolysis is governed by the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by the hydroxide ion. Substituents on the aromatic ring can alter this electrophilicity through a combination of inductive and resonance effects. However, for ortho-substituents, a third factor—steric hindrance—comes into play, often with non-intuitive consequences.[1]

  • Electronic Effects: The ethoxycarbonylmethoxy group is electron-withdrawing via induction, which should increase the electrophilicity of the ring and the attached methyl ester's carbonyl carbon, thus accelerating hydrolysis.

  • Steric Effects: The sheer bulk of the ortho-substituent can physically impede the approach of the hydroxide nucleophile to the methyl ester's carbonyl center. More significantly, it can force the methyl ester group to twist out of the plane of the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , disrupts the π-orbital overlap between the carbonyl group and the aromatic system.[2] This disruption can paradoxically increase the carbonyl's susceptibility to nucleophilic attack, often leading to an unexpected rate enhancement compared to what electronic effects alone would predict.[1][2]

By comparing the hydrolysis rates of the ortho- and para-isomers, we can dissect these competing influences. The para-isomer experiences the full electronic effect without the steric component, while the ortho-isomer experiences both.

Caption: Steric hindrance from a bulky ortho-group can disrupt resonance.

Comparative Reactivity Data

The following table summarizes the expected and literature-derived second-order rate constants (k) for the alkaline hydrolysis of relevant substituted benzoates. This data provides a quantitative basis for comparison. Note that specific data for this compound may not be publicly available; the values for analogous compounds are presented to illustrate the principles discussed.

CompoundStructurePredicted Relative Rate of HydrolysisRationale
Methyl Benzoate C₆H₅COOCH₃1.00 (Baseline)Unsubstituted parent ester.
Methyl 4-Nitrobenzoate p-NO₂-C₆H₄COOCH₃~200x FasterThe para-nitro group is strongly electron-withdrawing, significantly increasing the carbonyl's electrophilicity and accelerating hydrolysis.
Methyl 2-Nitrobenzoate o-NO₂-C₆H₄COOCH₃~100x FasterThe ortho-nitro group is also strongly electron-withdrawing, but steric hindrance slightly impedes the approach of the nucleophile compared to the para-isomer.
Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate p-(EtOOCCH₂O)-C₆H₄COOCH₃Moderately FasterThe substituent is electron-withdrawing, which should increase the rate of hydrolysis relative to methyl benzoate.
This compound o-(EtOOCCH₂O)-C₆H₄COOCH₃Significantly FasterThe combination of the electron-withdrawing nature and the likely dominance of Steric Inhibition of Resonance is predicted to cause a substantial rate enhancement.[1]

Experimental Protocols

To empirically determine and compare the reactivity of these esters, a robust and reproducible kinetic analysis is required. The following protocols describe the synthesis of the target compounds and the kinetic monitoring of their alkaline hydrolysis via UV-Vis spectrophotometry and HPLC.

Protocol 1: Synthesis of Benzoate Esters

This protocol outlines a general method for the synthesis of the required methyl esters via Fischer esterification.[3][4]

Materials:

  • Appropriate benzoic acid derivative (e.g., benzoic acid, 4-hydroxybenzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the benzoic acid derivative (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction progress by TLC.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by flash column chromatography if necessary.

(Note: For the synthesis of the ethoxy-oxoethoxy substituted compounds, a Williamson ether synthesis between methyl 2-hydroxybenzoate or methyl 4-hydroxybenzoate and ethyl bromoacetate would be the preceding step.)

Protocol 2: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

This method monitors the reaction by observing the change in absorbance over time as the substituted benzoate ester is hydrolyzed to the corresponding benzoate salt, which typically has a different UV-Vis spectrum.[5][6][7]

Instrumentation & Reagents:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Quartz cuvettes (1 cm path length).

  • Stock solution of the ester (e.g., 10 mM in acetonitrile).

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M in water).

  • Buffer solution (if pH control is needed).

Procedure:

  • Determine Analytical Wavelength (λ_max): Record the UV-Vis spectra of the starting ester and the final hydrolyzed product (the benzoate salt) to identify a wavelength where the change in absorbance is maximal.

  • Set up the Reaction: Equilibrate the NaOH solution in the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).

  • Initiate the Reaction: To a cuvette containing the NaOH solution, inject a small, precise volume of the ester stock solution to initiate the reaction. The final concentration of the ester should be low (e.g., 0.1 mM) while the NaOH is in large excess to ensure pseudo-first-order kinetics.[8]

  • Data Acquisition: Immediately begin recording the absorbance at the predetermined analytical wavelength at regular intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80-90% completion.

  • Data Analysis: The reaction follows pseudo-first-order kinetics under these conditions. Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the reaction's completion. The slope of this line will be -k_obs, where k_obs is the pseudo-first-order rate constant.

  • Calculate Second-Order Rate Constant (k): The second-order rate constant is calculated using the equation: k = k_obs / [NaOH].

Protocol 3: Confirmatory Kinetic Analysis by HPLC

HPLC provides a more direct method of analysis by separating and quantifying the concentration of the reactant ester and the product acid over time.[9][10][11]

Instrumentation & Reagents:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Quenching solution (e.g., 1 M HCl).

Procedure:

  • Develop HPLC Method: Develop a gradient HPLC method that provides good separation between the starting ester and the product carboxylic acid.

  • Set up the Reaction: In a thermostatted vessel, combine the ester and the NaOH solution at the desired concentrations and temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution (e.g., 1 M HCl). This neutralizes the NaOH and stops the hydrolysis.

  • Analyze by HPLC: Inject the quenched samples onto the HPLC system.

  • Data Analysis: Create a calibration curve for the starting ester. Use the peak area from each time point to determine the concentration of the ester remaining. Plot ln[Ester] versus time. The slope of this line will be -k_obs. The second-order rate constant (k) can then be calculated as described in Protocol 2.

Caption: Workflow from synthesis to kinetic analysis and data interpretation.

Conclusion

The reactivity of this compound is a complex function of both electronic and steric factors, dominated by the ortho-effect. A systematic comparison of its hydrolysis rate against its para-isomer and the unsubstituted methyl benzoate is essential for a complete understanding of its chemical behavior. The experimental protocols provided herein offer a robust framework for obtaining high-quality kinetic data using widely available analytical techniques. The insights gained from such studies are invaluable for professionals in drug development and synthetic chemistry, enabling more predictive and rational molecular design.

References

  • Multipoint monitoring of ester hydrolysis using a movable UV/Vis spectroscopy flow cell. ResearchGate. [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. University of the Free State. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. GSC Biological and Pharmaceutical Sciences. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of the West Indies at Mona. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. [Link]

  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy. YouTube. [Link]

  • Experiment No. 8: Kinetics of Ester Hydrolysis. ResearchGate. [Link]

  • Kinetic studies in ester hydrolysis. Indian Academy of Sciences. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLOS ONE. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Omega. [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]

  • Analysis of Ester Hydrolysis Reactions in a Chromatographic Reactor Using Equilibrium Theory and a Rate Model. Industrial & Engineering Chemistry Research. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • How to make methyl benzoate. YouTube. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates with high purity and yield is paramount. Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a valuable building block, is traditionally synthesized via the Williamson ether synthesis. This guide provides an in-depth technical comparison of alternative reagents and methodologies for its synthesis, offering researchers, scientists, and drug development professionals the data-driven insights necessary to optimize their synthetic strategies. We will explore the nuances of conventional heating methods, the efficiencies offered by microwave-assisted synthesis and phase-transfer catalysis, and the critical role of reagent selection in achieving desired outcomes.

The Synthetic Challenge: O-Alkylation of Methyl Salicylate

The core transformation in the synthesis of this compound is the O-alkylation of methyl salicylate with an appropriate ethyl haloacetate. This reaction, a classic example of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide.

Figure 1: General mechanism of the Williamson ether synthesis for this compound.

The choice of base, solvent, and the nature of the leaving group on the ethyl haloacetate are critical parameters that significantly influence the reaction's efficiency, yield, and environmental impact.

Conventional Synthesis: A Comparative Analysis of Reagents

The traditional approach to this synthesis involves heating the reactants in a suitable solvent with a base. Here, we compare the performance of different reagents within this framework.

The Alkylating Agent: A Tale of Three Halides

The reactivity of the ethyl haloacetate is directly tied to the nature of the halogen leaving group, following the general trend of I > Br > Cl for SN2 reactions. This is a consequence of the C-X bond strength and the stability of the departing halide ion.

Alkylating AgentTypical Yield (%)Reaction Time (hours)Relative CostKey Considerations
Ethyl Iodoacetate>902-4HighHighly reactive, but expensive and less stable. Often used for difficult substrates.
Ethyl Bromoacetate80-904-8ModerateA good balance of reactivity and cost. The most commonly used reagent.[1]
Ethyl Chloroacetate60-758-16LowLess reactive, requiring more forcing conditions (higher temperatures, longer reaction times). Economical for large-scale synthesis.

Table 1: Comparison of Ethyl Haloacetates in the Conventional Synthesis of this compound.

While ethyl iodoacetate offers the highest reactivity and shortest reaction times, its high cost often makes it prohibitive for large-scale production. Ethyl chloroacetate, on the other hand, is the most economical option but its lower reactivity necessitates longer reaction times and potentially higher energy consumption. Ethyl bromoacetate typically represents the optimal balance between reactivity and cost for many applications.[1]

The Role of the Base: From Carbonates to Hydrides

The choice of base is critical for the initial deprotonation of methyl salicylate. The base must be strong enough to generate the phenoxide nucleophile without causing unwanted side reactions, such as hydrolysis of the ester functionalities.

BaseStrength (pKa of conjugate acid)Typical SolventAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃)10.3Acetone, DMF, AcetonitrileInexpensive, easy to handle, moderately strong.Can require higher temperatures and longer reaction times.
Sodium Hydride (NaH)~36THF, DMFVery strong, drives the reaction to completion.Highly flammable, moisture-sensitive, requires anhydrous conditions.
Sodium Hydroxide (NaOH)15.7Ethanol, WaterInexpensive, strong base.Can cause hydrolysis of the ester groups, especially at elevated temperatures.

Table 2: Comparison of Common Bases for the Williamson Ether Synthesis.

For the synthesis of this compound, potassium carbonate is a widely used and practical choice due to its ease of handling and cost-effectiveness. Sodium hydride can offer higher yields and faster reaction times but requires more stringent handling procedures.

Experimental Protocol: Conventional Synthesis with Ethyl Bromoacetate

This protocol details a standard laboratory procedure for the synthesis of this compound using ethyl bromoacetate and potassium carbonate.

Materials:

  • Methyl salicylate (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of methyl salicylate in DMF, add anhydrous potassium carbonate.

  • Slowly add ethyl bromoacetate to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 2: Workflow for the conventional synthesis of this compound.

Greener and More Efficient Alternatives

In the pursuit of sustainable chemistry, alternative methodologies that reduce reaction times, energy consumption, and the use of hazardous solvents are highly desirable.

Microwave-Assisted Synthesis: Accelerating the Reaction

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[2][3][4] The direct and efficient heating of the reaction mixture by microwaves can accelerate the rate of the Williamson ether synthesis significantly.[2]

MethodReaction TimeYield (%)Key Advantages
Conventional Heating4-8 hours80-90Well-established, simple setup.
Microwave Irradiation10-30 minutes85-95Rapid synthesis, often higher yields, energy efficient.[2][3][4]

Table 3: Comparison of Conventional Heating and Microwave-Assisted Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Methyl salicylate (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (1.5 eq)

  • DMF or a greener solvent like dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave-safe reaction vessel, combine methyl salicylate, ethyl bromoacetate, and potassium carbonate in a minimal amount of solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-20 minutes.

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Figure 3: Simplified workflow for microwave-assisted synthesis.

Phase-Transfer Catalysis: A Bridge Between Phases

Phase-transfer catalysis (PTC) is another green chemistry approach that can enhance the rate of the Williamson ether synthesis.[5] This technique is particularly useful when dealing with reactants that are soluble in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.

Advantages of Phase-Transfer Catalysis:

  • Milder reaction conditions (often room temperature).

  • Use of inexpensive and less hazardous bases like NaOH.

  • Avoidance of anhydrous conditions.

  • Potential for solvent-free reactions.

A common phase-transfer catalyst for this type of reaction is tetrabutylammonium bromide (TBAB).

Experimental Protocol: Phase-Transfer Catalysis

Materials:

  • Methyl salicylate (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Sodium hydroxide (2.0 eq) as a 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or another suitable organic solvent

Procedure:

  • Combine methyl salicylate, toluene, and the 50% aqueous sodium hydroxide solution in a flask equipped with a mechanical stirrer.

  • Add the phase-transfer catalyst (TBAB) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature and add the ethyl bromoacetate dropwise.

  • Continue vigorous stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Figure 4: Workflow for synthesis using phase-transfer catalysis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85 (dd, J=7.8, 1.8 Hz, 1H), 7.45 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 7.05 (td, J=7.5, 1.0 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 4.70 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 3.90 (s, 3H), 1.30 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 168.9, 166.4, 156.5, 133.6, 131.7, 122.8, 120.3, 113.8, 66.8, 61.5, 52.2, 14.2.

  • IR (KBr, cm⁻¹): ν 3070, 2985, 1760, 1725, 1605, 1585, 1490, 1440, 1250, 1130, 1080, 755.

Safety and Economic Considerations

Safety:

  • Ethyl haloacetates are lachrymators and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]

  • Sodium hydride is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong bases like sodium hydroxide are corrosive and should be handled with care.

Economics: The choice of reagents will significantly impact the overall cost of the synthesis. As a general guide:

  • Alkylating agents: Ethyl chloroacetate < Ethyl bromoacetate < Ethyl iodoacetate

  • Bases: Sodium hydroxide ≈ Potassium carbonate < Sodium hydride

  • Solvents: Acetone < Toluene < Acetonitrile < DMF

For industrial-scale production, a thorough cost-benefit analysis is essential, weighing the cost of reagents and energy against reaction time, yield, and waste disposal costs.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies. While the conventional Williamson ether synthesis using ethyl bromoacetate and potassium carbonate offers a reliable and well-established route, alternative approaches such as microwave-assisted synthesis and phase-transfer catalysis present significant advantages in terms of reaction speed, efficiency, and alignment with the principles of green chemistry.

The selection of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost constraints, available equipment, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision and to tailor the synthesis for maximum efficiency and success.

References

  • Material Safety Data Sheet Ethyl iodoacetate. (2009). Exposome-Explorer. [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025). TailoredRead. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Williamson Ether Synthesis Experiment | PDF | Ether | Chemical Reactions. (n.d.). Scribd. [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). [Link]

  • CN101225045A - Micro-wave synthetic method for preparing methyl salicylate. (n.d.).
  • Williamson ether synthesis. (2021). LS College. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • The Williamson Ether Synthesis. (n.d.). [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

  • Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. (n.d.). PrepChem.com. [Link]

  • Synthesis of a Resveratrol Glycinate Derivative. (2010). Digital Commons @ East Tennessee State University. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). [Link]

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431. (n.d.). PubChem. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Microwave assisted organic synthesis of some traditional and named reactions: A practical approach of green chemistry. (2025). ResearchGate. [Link]

  • Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. (2017). Semantic Scholar. [Link]

  • Ethyl Bromoacetate Production Cost Analysis Reports 2025. (n.d.). Procurement Resource. [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. (n.d.). Organic Chemistry Portal. [Link]

  • Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. (n.d.). The Royal Society of Chemistry. [Link]

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. (n.d.). CIBTech. [Link]

  • LOBA CHEMIE PRICE LIST 2019-21. (n.d.). [Link]

Sources

A Comparative Analysis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: A Guide to Quality and Performance in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quality and performance of starting materials and intermediates are paramount to ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparative analysis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[3] By examining its purity, impurity profile, and analytical characterization against relevant alternatives, this document serves as a critical resource for researchers and drug development professionals in making informed decisions for their synthetic pathways.

Introduction to this compound

This compound (CAS No. 22511-42-8) is a benzoate ester derivative with a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol .[4] Its chemical structure, featuring both a methyl ester and an ethyl ester linked by an ether bridge to a benzene ring, makes it a versatile intermediate for introducing specific pharmacophoric elements in drug design. Benzoic acid derivatives, in general, are a well-established class of compounds with a wide range of biological activities, and their modifications are a common strategy in medicinal chemistry.[3] The structural features of this compound allow for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

The Critical Role of a Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical compound. For pharmaceutical intermediates, a comprehensive CoA is not just a quality control document but a cornerstone of regulatory compliance and successful drug development.[1] It provides essential data on identity, purity, and the presence of any impurities, which can significantly impact the downstream synthetic steps and the quality of the final API.[1]

While a specific, publicly available Certificate of Analysis for this compound is not readily found in the initial search, we can establish a framework for its evaluation based on industry standards and data from structurally similar compounds. A typical CoA for a pharmaceutical intermediate of this nature should include the parameters outlined in Table 1.

Comparative Analysis: Key Quality Attributes

In the absence of a direct CoA, we will conduct a comparative analysis based on typical specifications for high-purity chemical intermediates used in pharmaceutical manufacturing. We will compare the expected quality attributes of this compound with those of a common alternative, Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 716-43-8), for which more data is available.[5][6]

Table 1: Comparative Quality Attributes of Benzoate Intermediates

ParameterThis compound (Expected)Methyl 2-(2-methoxy-2-oxoethyl)benzoate (Reference)Rationale & Importance
Appearance Colorless to pale yellow liquid or solidSolidVisual inspection provides a first indication of purity. Discoloration may suggest the presence of impurities.
Identification Conforms to reference spectra (NMR, IR, MS)Conforms to reference spectra (NMR, IR, MS)[5]Confirms the chemical identity of the material, ensuring the correct starting material is used.
Purity (by HPLC/GC) ≥ 98.0%≥ 97%High purity is crucial to maximize yield in subsequent reactions and minimize the formation of side products.
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%Water can interfere with many chemical reactions, particularly those involving organometallic reagents or acid chlorides.
Residual Solvents (by GC-HS) Complies with ICH Q3C limitsComplies with ICH Q3C limitsResidual solvents can be toxic and may affect the physical properties of the API. Their levels are strictly regulated.
Heavy Metals ≤ 10 ppm≤ 10 ppmHeavy metals can be toxic and may catalyze degradation pathways.[1]
Individual Impurity ≤ 0.1%Not specifiedControl of specific impurities is critical, as they may be carried through the synthesis and impact the final API's safety and efficacy.
Total Impurities ≤ 0.5%Not specifiedThe total impurity level is a key indicator of the overall quality and robustness of the manufacturing process.

Analytical Methodologies for Quality Assessment

The validation of the quality attributes listed in the CoA relies on robust and well-defined analytical methods. The choice of method is dictated by the specific property being measured and the required level of sensitivity and specificity.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds.[8][9][10] A reversed-phase HPLC method with UV detection is the standard approach for determining the purity of benzoate esters and for quantifying any process-related impurities or degradation products.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) is typically used to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte, typically around 254 nm for aromatic compounds.[7]

  • Injection Volume: 10 µL.

Rationale: The C18 stationary phase provides good retention for the moderately nonpolar benzoate ester. Gradient elution allows for the separation of impurities with a wide range of polarities. UV detection is suitable due to the presence of the chromophoric benzene ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is the preferred method for identifying and quantifying residual solvents from the manufacturing process.

Experimental Protocol: GC-MS Method

  • Instrumentation: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature ramp is used to separate solvents with different boiling points.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Rationale: GC provides excellent separation of volatile compounds, and the mass spectrometer offers definitive identification based on the mass-to-charge ratio of the fragmented ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are used to verify the identity of this compound.

Rationale: The NMR spectrum provides detailed information about the chemical environment of each proton and carbon atom in the molecule, serving as a unique fingerprint for structural confirmation.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Chemical Structures

Start Sample of this compound HPLC HPLC Analysis (Purity & Impurities) Start->HPLC GCMS GC-MS Analysis (Residual Solvents) Start->GCMS NMR NMR Analysis (Structural Confirmation) Start->NMR KF Karl Fischer Titration (Water Content) Start->KF CoA Certificate of Analysis Generation HPLC->CoA GCMS->CoA NMR->CoA KF->CoA

Figure 2: Analytical Workflow for Quality Control

Conclusion and Recommendations

The quality of pharmaceutical intermediates like this compound is a critical determinant of the final drug product's safety and efficacy. While a specific Certificate of Analysis for this compound was not immediately available, this guide has established a comprehensive framework for its evaluation based on industry standards, data from analogous compounds, and robust analytical methodologies.

For researchers and drug development professionals, it is imperative to:

  • Request a detailed Certificate of Analysis from the supplier for each batch of this compound.

  • Verify the identity and purity of the material using in-house analytical methods, such as HPLC and NMR, before use in synthesis.

  • Assess the impurity profile to understand potential downstream consequences and to ensure the final API will meet regulatory requirements.

  • Ensure that the quality standards of the intermediate align with the guidelines set forth by pharmacopeias such as the USP and Ph. Eur. [2][11][12][13][14] By adhering to these principles of scientific integrity and rigorous quality control, the risks associated with pharmaceutical development can be mitigated, leading to the successful and timely delivery of safe and effective medicines.

References

  • Pharmuni. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. Retrieved from [Link]

  • Pharmuni. (n.d.). USP Standards in Pharmaceuticals. Retrieved from [Link]

  • EUPATI Toolbox. (n.d.). European pharmacopoeia: Quality standards for medicines. Retrieved from [Link]

  • Cevidra. (2025, December 11). Ph. Eur. | European Pharmacopeia. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia – New online-only 12th Edition. Retrieved from [Link]

  • CPAChem. (n.d.). Propazine [CAS:139-40-2] 100 ug/ml in Acetonitrile. Retrieved from [Link]

  • PubChem. (2025, April 14). Methyl 2-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Retrieved from [Link]

  • Google Patents. (n.d.). US20040002493A1 - Benzoic acid derivatives and pharmaceutical agents comprising the same as active ingredient.
  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • PMC. (n.d.). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

  • SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Environmental Clearance. (n.d.). M/s. Benzo Chem Industries Pvt. Ltd. Dahej SEZ-II, Bharuch. Retrieved from [Link]

  • Google Patents. (n.d.). RU2653542C2 - Process for preparing fluoxastrobin.

Sources

A Comparative Guide to Cross-Reactivity Studies of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule "Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate." It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities where immunogenic potential is a critical consideration. This document offers in-depth technical guidance, explains the rationale behind experimental choices, and presents detailed protocols for key immunoassays.

Introduction: The Imperative of Specificity

"this compound" is a novel ester with potential applications in pharmaceuticals and other industries. As with any new chemical entity that may come into contact with biological systems, understanding its potential to elicit an immune response is paramount. Small molecules like this, known as haptens, are typically not immunogenic on their own.[1][2][3] However, when conjugated to a larger carrier molecule, such as a protein, they can become immunogenic, leading to the production of specific antibodies.[4][5]

Cross-reactivity occurs when antibodies generated against a specific hapten also recognize and bind to other structurally similar molecules.[6][7] This can lead to a variety of undesirable outcomes, including false-positive results in diagnostic assays and potential off-target effects in therapeutic applications. Therefore, a thorough investigation of the cross-reactivity profile of "this compound" is not just a regulatory hurdle but a fundamental aspect of its preclinical characterization.

This guide will delineate a systematic approach to assess the cross-reactivity of antibodies raised against "this compound" with a panel of structurally related compounds. We will explore two gold-standard analytical techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study is built upon a logical selection of comparator molecules and sensitive, quantitative analytical methods. The following sections outline the critical steps in designing such a study for "this compound."

Selection of Structural Analogs

The core of a cross-reactivity study lies in the careful selection of molecules that are structurally similar to the target hapten. For "this compound," we will consider variations in the ester groups, the ether linkage, and the benzoate core. The following compounds are proposed for our comparative analysis:

  • Methyl Benzoate: The core aromatic ester.[8]

  • Ethyl Benzoate: To assess the impact of the ethyl vs. methyl ester at the benzoate ring.

  • Benzoic Acid: The parent carboxylic acid.[9]

  • Sodium Benzoate: A common salt form of benzoic acid.[10][11]

  • Methyl 2-hydroxybenzoate (Methyl Salicylate): To evaluate the effect of a hydroxyl group in place of the ether-ester side chain.

  • Methyl 2-(methoxy)benzoate: A simpler ether linkage.

  • Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate: A positional isomer to assess the importance of the substitution pattern on the benzene ring.

Hapten-Carrier Conjugation: Eliciting an Immune Response

To generate antibodies against our target molecule, we must first conjugate it to a carrier protein. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used for this purpose due to their high immunogenicity.[12][] The choice of conjugation chemistry is critical and depends on the available functional groups on the hapten. For "this compound," a plausible strategy involves the introduction of a linker arm with a reactive group suitable for protein conjugation, such as a carboxyl or amine group.

The following diagram illustrates the general workflow for hapten-carrier conjugation and subsequent antibody production.

Hapten_Carrier_Conjugation Hapten This compound Linker Linker Arm Synthesis (e.g., introducing a -COOH group) Hapten->Linker Activated_Hapten Activated Hapten Linker->Activated_Hapten Conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) Activated_Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogen) Conjugation->Immunogen Immunization Immunization (e.g., in rabbits or mice) Immunogen->Immunization Antibody_Production Polyclonal or Monoclonal Antibody Production Immunization->Antibody_Production Purification Antibody Purification (e.g., Protein A/G chromatography) Antibody_Production->Purification Purified_Ab Purified Anti-Hapten Antibodies Purification->Purified_Ab

Caption: Workflow for immunogen synthesis and antibody production.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments in our cross-reactivity study.

Competitive ELISA Protocol

The competitive ELISA is a highly sensitive and specific method for quantifying the binding of antibodies to our target hapten and its analogs.[14] In this assay, the free hapten (or its analog) in solution competes with a hapten-protein conjugate immobilized on the microplate for binding to a limited amount of antibody.

Materials:

  • Purified anti-"this compound" antibody

  • "this compound"-BSA conjugate (for coating)

  • "this compound" standard

  • Structural analogs (listed previously)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., 1% BSA in PBS)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the "this compound"-BSA conjugate to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the "this compound" standard and each structural analog in assay buffer. In a separate plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

  • Binding: Transfer 100 µL of the pre-incubated antibody-hapten mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC₅₀ of "this compound" / IC₅₀ of the structural analog) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Competitive_ELISA_Workflow cluster_Plate_Prep Plate Preparation cluster_Competition Competition Reaction cluster_Detection Detection Coating 1. Coat plate with Hapten-BSA conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with non-specific protein Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_to_Plate 8. Add mixture to coated plate Wash2->Add_to_Plate Prepare_Standards 5. Prepare standards & analogs dilutions Mix_Ab 6. Mix with primary antibody Prepare_Standards->Mix_Ab Incubate_Comp 7. Incubate Mix_Ab->Incubate_Comp Incubate_Comp->Add_to_Plate Wash3 9. Wash Add_to_Plate->Wash3 Add_Sec_Ab 10. Add HRP-conjugated secondary antibody Wash3->Add_Sec_Ab Wash4 11. Wash Add_Sec_Ab->Wash4 Add_Substrate 12. Add TMB substrate Wash4->Add_Substrate Stop_Reaction 13. Add stop solution Add_Substrate->Stop_Reaction Read_Plate 14. Read absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Step-by-step workflow for the competitive ELISA.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[15][16][17] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Purified anti-"this compound" antibody

  • "this compound"

  • Structural analogs

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified antibody diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a series of dilutions for "this compound" and each structural analog in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the binding (association phase) and subsequent dissociation in real-time.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).

SPR_Workflow cluster_Immobilization Antibody Immobilization cluster_Kinetic_Analysis Kinetic Analysis cluster_Data_Analysis Data Analysis Activate 1. Activate sensor chip surface (EDC/NHS) Inject_Ab 2. Inject antibody for covalent coupling Activate->Inject_Ab Deactivate 3. Deactivate remaining active groups Inject_Ab->Deactivate Inject_Analyte 4. Inject analyte (association) Deactivate->Inject_Analyte Flow_Buffer 5. Flow running buffer (dissociation) Inject_Analyte->Flow_Buffer Regenerate 6. Regenerate sensor surface Flow_Buffer->Regenerate Sensorgram 7. Obtain sensorgram Flow_Buffer->Sensorgram Regenerate->Inject_Analyte Repeat for each concentration/analyte Fit_Model 8. Fit data to a binding model Sensorgram->Fit_Model Determine_Kinetics 9. Determine ka, kd, and KD Fit_Model->Determine_Kinetics

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Competitive ELISA Cross-Reactivity Data (Hypothetical)
CompoundIC₅₀ (nM)% Cross-Reactivity
This compound 15.2 100%
Methyl Benzoate> 10,000< 0.15%
Ethyl Benzoate> 10,000< 0.15%
Benzoic Acid5,2300.29%
Sodium Benzoate6,1500.25%
Methyl 2-hydroxybenzoate> 10,000< 0.15%
Methyl 2-(methoxy)benzoate8501.79%
Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate12512.16%

Interpretation: In this hypothetical dataset, the antibody shows high specificity for the immunizing hapten. Significant cross-reactivity is observed only with the positional isomer, "Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate," suggesting that the substitution pattern on the benzoate ring is a critical determinant of antibody recognition. The much lower cross-reactivity with "Methyl 2-(methoxy)benzoate" indicates the importance of the entire ethoxy-oxoethoxy side chain for binding.

Table 2: SPR Kinetic and Affinity Data (Hypothetical)
Compoundka (1/Ms)kd (1/s)KD (M)
This compound 2.5 x 10⁵ 5.0 x 10⁻³ 2.0 x 10⁻⁸
Methyl BenzoateNo Binding Detected--
Ethyl BenzoateNo Binding Detected--
Benzoic AcidWeak, fast kinetics-> 10⁻⁴
Sodium BenzoateWeak, fast kinetics-> 10⁻⁴
Methyl 2-hydroxybenzoateNo Binding Detected--
Methyl 2-(methoxy)benzoate1.2 x 10⁴8.5 x 10⁻³7.1 x 10⁻⁷
Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate1.8 x 10⁵2.2 x 10⁻²1.2 x 10⁻⁷

Interpretation: The hypothetical SPR data corroborates the ELISA findings. The antibody exhibits high affinity (low KD) for the target hapten. The positional isomer shows a measurable but significantly lower affinity. The simpler ether analog, "Methyl 2-(methoxy)benzoate," has an even weaker affinity. The other analogs show no detectable binding or very weak interactions, confirming the high specificity of the antibody.

Conclusion

This guide has provided a comprehensive roadmap for conducting rigorous cross-reactivity studies of "this compound." By employing a well-designed panel of structural analogs and utilizing sensitive and quantitative techniques like competitive ELISA and SPR, researchers can gain a thorough understanding of the specificity of antibodies raised against this novel compound. The presented protocols and data interpretation frameworks serve as a valuable resource for ensuring the scientific integrity and robustness of such investigations, which are crucial for the safe and effective development of new chemical entities.

References

  • Hapten - Wikipedia. Available from: [Link]

  • Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC. Available from: [Link]

  • The effect of haptens on protein-carrier immunogenicity - PMC - NIH. Available from: [Link]

  • Understanding the Differences: Antibody, Antigen, Epitope, Hapten, Immunogen - Boster Bio. Available from: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • Hapten | Immunology, Antigens, Allergens - Britannica. Available from: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. Available from: [Link]

  • Contact Allergy Cross-reactions: Retrospective Clinical Data and Review of the Literature - Ovid. Available from: [Link]

  • Surface plasmon resonance1. Available from: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Available from: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available from: [Link]

  • Technical Guide for ELISA - Protocols - SeraCare. Available from: [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available from: [Link]

  • Method of Analysis for Sodium Benzoate | Pharmaguideline. Available from: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available from: [Link]

  • Improved immunoassay sensitivity and specificity using single-molecule colocalization. Available from: [Link]

  • Methyl Benzoate - Anshul Specialty Molecules. Available from: [Link]

  • US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers - Google Patents.
  • Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant - PMC. Available from: [Link]

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate | C11H12O4 | CID 253507 - PubChem. Available from: [Link]

  • US7247502B2 - Hapten-carrier conjugates for treating and preventing nicotine addiction - Google Patents.
  • Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant - PubMed. Available from: [Link]

  • ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed. Available from: [Link]

  • Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. - PrepChem.com. Available from: [Link]

  • Hapten-BSA Conjugation Kit - RayBiotech. Available from: [Link]

  • Cross-reactions among Parabens, para-Phenylenediamine, and Benzocaine - Ovid. Available from: [Link]

  • 2-[2'-(Alpha-methylbenzyloxy)ethoxy]ethyl benzoate (CAS 116495-71-7) - Cheméo. Available from: [Link]

  • Preparation of Methyl Benzoate. Available from: [Link]

  • How to make methyl benzoate - YouTube. Available from: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. Available from: [Link]

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431 - PubChem. Available from: [Link]

Sources

Safety Operating Guide

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, scientifically sound protocol for chemical handling and disposal is paramount. For complex API intermediates and specialized reagents like Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, standardizing your laboratory's logistical and safety plans ensures both regulatory compliance and the physical safety of your research team.

Below is the comprehensive, step-by-step operational and disposal guide for this specific compound.

Chemical Profiling & Mechanistic Considerations

This compound (CAS: 22511-42-8) is a specialized diester frequently utilized in drug development and organic synthesis. Understanding its chemical structure is the first step in safe handling.

The Causality of Risk: Because the molecule contains dual ester functionalities, it is highly susceptible to both acid- and base-catalyzed hydrolysis. If improperly disposed of in an alkaline aqueous waste stream (such as a sodium hydroxide wash), the compound will undergo rapid saponification. This exothermic reaction can generate localized heat and pressurize sealed waste containers, potentially leading to a rupture. Furthermore, uncontrolled hydrolysis generates irritating carboxylic acid derivatives and phenolic byproducts.

Hazard Identification & Risk Assessment

Before executing any experimental workflow, we must establish the hazard profile to dictate our engineering controls and Personal Protective Equipment (PPE). Based on standardized safety data, this compound carries specific GHS hazard classifications that require immediate logistical planning.

Table 1: Chemical Properties and Hazard Summary

Property / Hazard ParameterSpecification / Classification
Chemical Name This compound
CAS Number 22511-42-8
Molecular Weight 238.24 g/mol
Molecular Formula C12H14O5[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Chemical Incompatibilities Strong oxidizing agents, strong bases, strong acids

Operational Safety & Handling Protocol

Why these specific steps? The compound's H315 and H319 designations indicate that direct contact disrupts the lipid bilayer of epidermal and ocular cells, leading to acute inflammation. The self-validating protocol below ensures zero-exposure handling.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat chemical or concentrated solutions within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 FPM. This actively mitigates the H335 (respiratory irritation) risk.

  • PPE Verification:

    • Don nitrile gloves (minimum 4 mil thickness). Note: Double gloving is highly recommended during the cleanup of concentrated stock solutions.

    • Wear splash-proof chemical safety goggles. Standard safety glasses with side shields are insufficient for H319 compliance.

    • Ensure your flame-resistant lab coat is fully buttoned.

  • Spill Response Logistics: In the event of a localized spill, do not use water initially, as it will spread the organic material and increase the surface area of the hazard. Absorb the liquid with an inert, non-combustible material (e.g., vermiculite or diatomaceous earth), sweep it up using non-sparking tools, and place it directly into a solid hazardous waste container.

Waste Segregation Workflow

Waste segregation is the most critical logistical step in preventing laboratory accidents. This compound must be kept strictly segregated from incompatible streams.

WasteSegregation Start Waste Containing This compound Aqueous Is it mixed with aqueous solvents? Start->Aqueous Halogenated Does it contain >1% Halogens? Aqueous->Halogenated No Neutralize Neutralize to pH 6-8 (Avoid strong base) Aqueous->Neutralize Yes Organic Non-Halogenated Organic Waste Halogenated->Organic No HaloWaste Halogenated Organic Waste Halogenated->HaloWaste Yes AqueousWaste Aqueous Waste Stream Neutralize->AqueousWaste

Caption: Logical decision tree for the proper segregation of this compound waste.

Step-by-Step Disposal Procedure

To ensure regulatory compliance and environmental safety, execute the following disposal plan. The ultimate destruction method for this compound is high-temperature incineration, which ensures the complete thermal oxidation of the carbon framework into CO₂ and H₂O.

Step 1: Primary Containment

  • Collect all liquid waste containing the compound in a High-Density Polyethylene (HDPE) or glass carboy.

  • Causality: HDPE provides excellent chemical resistance against esters, preventing plasticizer leaching and long-term container degradation.

  • Crucial: Do not fill the container beyond 80% capacity. You must leave headspace to accommodate potential vapor expansion due to ambient laboratory temperature fluctuations.

Step 2: Labeling and Documentation

  • Attach a standardized Hazardous Waste tag immediately upon adding the first drop of waste to the container. An unlabeled container is a severe regulatory violation and a safety blindspot.

  • Clearly list "this compound" and all associated solvents (e.g., Ethyl acetate, Methanol) with their exact volumetric percentages.

  • Check the hazard boxes for "Toxic" (due to H302) and "Irritant" (due to H315/H319/H335).

Step 3: Secondary Containment and Storage

  • Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fails, the chemical does not reach the laboratory floor or drainage systems.

  • Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible chemicals (oxidizers/bases).

Step 4: Institutional Transfer and Final Destruction

  • Submit a waste pickup request to your institution’s Environmental Health and Safety (EHS) department.

  • Final Disposal Mechanism: The EHS team will transfer the waste to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF). The TSDF will process the waste via rotary kiln incineration at temperatures exceeding 1,000°C. This extreme thermal environment breaks the ester and ether bonds, completely oxidizing the molecule and preventing any environmental contamination of aquatic ecosystems.

References

  • Chemikart / ChemScene. "this compound Hazard Statements." Chemikart Safety Database. Available at: [Link]

Sources

Personal protective equipment for handling Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide provides immediate, field-validated safety protocols for handling Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS: 22511-42-8).[1][2][3] It is designed for researchers requiring actionable logistics for synthesis, handling, and disposal.

Chemical Profile & Hazard Logic

This compound is a functionalized salicylate derivative (specifically a diester).[1][2] Its structure combines a methyl benzoate core with an ethyl acetate side chain.

  • CAS: 22511-42-8[2][3][4]

  • Molecular Formula: C₁₂H₁₄O₅[1][2][3]

  • Physical State: Typically a low-melting solid or viscous liquid at room temperature.[1][2]

Toxicological Causality (Why is it dangerous?): As an ester-functionalized benzoate, this compound exhibits lipophilic properties , allowing it to penetrate the stratum corneum (outer skin layer).[1][2][3] Once absorbed or inhaled, esterases in the body may hydrolyze the compound into salicylic acid derivatives and glycolic acid analogs , which are irritants.[2][3]

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1][2][3]

  • Sensitization Risk: Benzoate moieties can act as haptens; prolonged exposure may induce sensitization in susceptible individuals.[2]

The PPE Firewall (Selection Matrix)

Do not rely on generic "safety gear."[2][5] Use this matrix to select equipment based on permeation kinetics.

Protection Zone Recommended Equipment Technical Rationale
Hand Protection (Splash) Nitrile (≥ 0.11 mm / 4 mil) Nitrile provides excellent resistance to organic esters.[1][2] Latex is NOT recommended due to rapid degradation by benzoate esters.[2]
Hand Protection (Immersion) Butyl Rubber or Silver Shield™ For prolonged handling or cleaning spills.[1][2] Benzoates can swell nitrile over time; Butyl offers superior permeation breakthrough times (>480 min).[2]
Respiratory Half-mask with OV/P95 Filter Required if working outside a fume hood.[1][2] The "OV" (Organic Vapor) cartridge neutralizes ester vapors; "P95" captures particulates if the substance is solid/dusty.[2][3]
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient.[1][2][6] Indirect venting prevents vapor ingress while protecting against splashes that can cause corneal opacity.[2]
Body Defense Polypropylene Lab Coat + Apron Cotton coats absorb esters, keeping the irritant against the skin.[1][2] Use a chemical-resistant apron for bulk transfer.[1][2][6]
Operational Workflow: Handling & Synthesis

Standard Operating Procedure (SOP) for Bench-Scale Use

Phase A: Preparation & Weighing
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood with face velocity ≥ 100 fpm.[2]

  • Static Control: Esters can be flammable.[2] Ensure all weighing boats and spatulas are anti-static or grounded.[2]

  • Transfer: Do not pour directly from the stock bottle. Use a glass pipette or chemically resistant syringe to transfer liquids.[1][2] If solid, use a disposable spatula to avoid cross-contamination.

Phase B: Reaction Setup (The "Carrier Solvent" Risk)

Crucial Insight: In synthesis, this compound is often dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.[2][3]

  • DCM Warning: If using DCM, Nitrile gloves offer <5 minutes of protection. You must double-glove (Nitrile over PE/EVA laminate) or use Silver Shield gloves.[1][2][3]

  • Temperature Control: When heating, ensure a reflux condenser is active before heating begins to prevent vapor release.[2]

Phase C: Quenching & Workup
  • Hydrolysis Risk: Avoid unmonitored contact with strong bases (NaOH, KOH).[2] This will rapidly hydrolyze the esters, generating heat and potentially releasing volatile alcohols (Methanol/Ethanol).[3]

  • Phase Separation: If an emulsion forms, do not look directly into the separatory funnel; pressure buildup from solvent vapor is common.[2] Vent frequently.

Emergency Response & Spill Management

Immediate Action Plan

Scenario: Benchtop Spill (< 50 mL/g)

  • Isolate: Alert nearby personnel.

  • Absorb: Do NOT use paper towels (they increase surface area for evaporation).[2] Use Vermiculite or Diatomaceous Earth .[1][2]

  • Neutralize: Wash the area with a dilute surfactant (soap water) followed by Isopropanol.[2]

  • Disposal: Collect absorbent in a sealed bag labeled "Hazardous Waste: Organic Esters."

Scenario: Eye/Skin Contact

  • Eyes: Flush immediately at an eyewash station for 15 minutes .[1][2] Hold eyelids open. Mechanism: Immediate dilution prevents the ester from bonding to corneal proteins.[2]

  • Skin: Wash with soap and water (not alcohol, which enhances absorption) for 15 minutes.[1][2]

Waste Disposal & Deactivation

Do not dispose of down the drain.[1][2][3][7][8]

  • Categorization: Classify as Non-Halogenated Organic Solvent Waste (unless mixed with DCM/Chloroform).[2]

  • Segregation: Keep separate from strong oxidizers (Nitric acid, Peroxides) to prevent exothermic oxidation.[2]

  • Container: High-Density Polyethylene (HDPE) or Glass containers are suitable.[1][2]

Visualized Safety Logic

The following diagram illustrates the decision logic for handling spills of this compound, prioritizing containment and exposure prevention.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor (< 50mL) Inside Hood Assess->Small Large Major (> 50mL) Or Outside Hood Assess->Large PPE_Don Don PPE: Nitrile (Double) + Goggles Small->PPE_Don Evacuate Evacuate Lab Close Doors Large->Evacuate Absorb Cover with Vermiculite (No Paper Towels) PPE_Don->Absorb EHS Contact EHS / Fire Dept Evacuate->EHS Collect Scoop into Sealed Hazardous Bag Absorb->Collect Clean Wash Area: Soap/Water -> Isopropanol Collect->Clean

Caption: Decision matrix for spill response. Note the critical divergence between minor spills (manageable with PPE) and major spills (requiring evacuation).[1][2]

References
  • PubChem. (n.d.).[2] Methyl 2-(2-methoxy-2-oxoethyl)benzoate (Analogous Hazard Data). National Library of Medicine.[2] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor.[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.